molecular formula C20H24ClNO B173090 Quifenadine hydrochloride CAS No. 10447-38-8

Quifenadine hydrochloride

Numéro de catalogue: B173090
Numéro CAS: 10447-38-8
Poids moléculaire: 329.9 g/mol
Clé InChI: MVCBFPDJWSQMNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quifenadine hydrochloride (CAS 10447-38-8) is a second-generation, selective H1-histamine receptor antagonist used in scientific research . Its primary research applications focus on investigating allergic mechanisms and cardiac arrhythmias. In studies of allergic models, it functions not only as a competitive blocker of peripheral H1-receptors but also activates the diamine oxidase enzyme, which breaks down endogenous histamine, offering a dual mechanism of action . This makes it a compound of interest for research into urticaria, allergic rhinitis, and dermatological allergies . Furthermore, research indicates that this compound exhibits antiarrhythmic properties, potentially due to the quinuclidine nucleus in its structure, which may influence calcium and potassium channels . A randomized controlled pilot trial has shown its efficacy in reducing premature beats in research models, with a noted trend of being better tolerated compared to conventional antiarrhythmic agents . Chemically described as 1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol hydrochloride, it is a low lipophilic compound with limited penetration of the blood-brain barrier, which contributes to a lower incidence of sedative effects in preclinical observations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.ClH/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16,19,22H,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCBFPDJWSQMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10447-39-9 (Parent)
Record name Quifenadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30908989
Record name (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-38-8
Record name 1-Azabicyclo[2.2.2]octane-3-methanol, α,α-diphenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10447-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quifenadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo[2.2.2]octane-3-methanol,a,a-diphenyl-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUIFENADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WSK4828LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Quifenadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine (hydrochloride), a second-generation antihistamine, exerts its therapeutic effects through a multi-faceted mechanism of action. Primarily recognized for its potent inverse agonist activity at the histamine H1 receptor, quifenadine also demonstrates unique properties including the activation of diamine oxidase and the stabilization of mast cells. Furthermore, it is reported to possess moderate antiserotonin and weak cholinolytic (anticholinergic) activities. This technical guide provides a detailed examination of the in vitro pharmacology of quifenadine hydrochloride, presenting its core mechanisms of action, detailed experimental protocols for assessing these activities, and a summary of its receptor interaction profile.

Core Mechanisms of Action

Quifenadine's efficacy in the management of allergic conditions stems from three primary in vitro actions:

  • Histamine H1 Receptor Antagonism: As a competitive antagonist, quifenadine binds to the H1 receptor, preventing histamine from initiating the downstream signaling cascade that leads to allergic symptoms.[1][2] This blockade of the H1 receptor is the principal mechanism behind its antihistaminic effects.[2]

  • Diamine Oxidase (DAO) Activation: Uniquely among antihistamines, quifenadine has been shown to activate diamine oxidase, the primary enzyme responsible for the degradation of extracellular histamine.[2] This action helps to reduce the overall histamine load in tissues, complementing its receptor-blocking activity.

  • Mast Cell Stabilization: Quifenadine inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[3] This stabilizing effect contributes to its prophylactic and therapeutic utility in allergic disorders.

Secondary to these primary mechanisms, quifenadine also exhibits:

  • Moderate Antiserotonin Activity: Quifenadine has been noted to have a moderate blocking effect on serotonin receptors.[2]

  • Weak Anticholinergic (Cholinolytic) Activity: The drug possesses a weak antagonistic effect at muscarinic acetylcholine receptors.[2]

Quantitative Analysis of In Vitro Activity

While specific quantitative data for this compound (e.g., Kᵢ, IC₅₀, EC₅₀, pA₂) are not extensively reported in the readily available scientific literature, the following tables provide an overview of typical values for other second-generation antihistamines to offer a comparative context.

Table 1: Histamine H1 Receptor Binding Affinities (Kᵢ) for Selected Second-Generation Antihistamines

CompoundKᵢ (nM)
Desloratadine> 0.4
Levocetirizine3
Fexofenadine10
Loratadine16
Cetirizine6

Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[4]

Table 2: In Vitro Anticholinergic Activity (pA₂) of Selected Antihistamines

CompoundpA₂ Value
Cyproheptadine8.2 ± 0.4
Promethazine>7.0
Desloratadine>6.0
Diphenhydramine>6.0
Loratadine>5.0
Chlorpheniramine>5.0
Hydroxyzine>5.0
FexofenadineInactive (up to 3 x 10⁻⁴ M)
CetirizineInactive (up to 3 x 10⁻⁴ M)

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA₂ values indicate greater potency.[5]

Experimental Protocols

The following sections detail standardized in vitro methodologies for characterizing the key mechanisms of action of this compound.

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a test compound to the histamine H1 receptor.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare membranes from cells expressing H1 receptors (e.g., HEK293, CHO) incubation Incubate membranes, radioligand, and Quifenadine HCl at varying concentrations prep_membranes->incubation prep_radioligand Prepare radioligand solution (e.g., [³H]mepyramine) prep_radioligand->incubation prep_compound Prepare serial dilutions of Quifenadine HCl prep_compound->incubation filtration Separate bound from free radioligand via rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC₅₀ and Kᵢ values using non-linear regression scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay to determine H1 receptor affinity.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably or transiently expressing the human histamine H1 receptor.

  • Reaction Mixture: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]mepyramine) and varying concentrations of this compound.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Diamine Oxidase (DAO) Activity Assay

This assay measures the ability of a compound to enhance the enzymatic activity of DAO.

Workflow:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_dao Prepare purified DAO enzyme solution reaction Incubate DAO, substrate, and Quifenadine HCl prep_dao->reaction prep_substrate Prepare substrate solution (e.g., putrescine or histamine) prep_substrate->reaction prep_compound Prepare serial dilutions of Quifenadine HCl prep_compound->reaction detection Measure product formation (e.g., H₂O₂ via a colorimetric or fluorometric probe) reaction->detection analysis Calculate EC₅₀ value for DAO activation detection->analysis

Caption: Workflow for an in vitro diamine oxidase (DAO) activity assay.

Detailed Methodology:

  • Enzyme and Substrate: A purified source of diamine oxidase and a suitable substrate (e.g., putrescine or histamine) are used.

  • Reaction Mixture: The reaction is initiated by adding the substrate to a mixture containing the DAO enzyme and varying concentrations of this compound in a suitable buffer.

  • Incubation: The reaction is incubated at 37°C for a specified time.

  • Detection of Product: The activity of DAO can be determined by measuring the formation of one of its products, such as hydrogen peroxide (H₂O₂). This can be achieved using a coupled reaction with horseradish peroxidase and a chromogenic or fluorogenic substrate.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal activation of DAO (EC₅₀) is calculated from the concentration-response curve.

Mast Cell Stabilization Assay

This assay evaluates the ability of a compound to inhibit the degranulation of mast cells.

Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Data Analysis prep_cells Culture mast cells (e.g., RBL-2H3 or primary mast cells) treatment Pre-incubate mast cells with Quifenadine HCl prep_cells->treatment prep_compound Prepare serial dilutions of Quifenadine HCl prep_compound->treatment prep_stimulant Prepare degranulation stimulus (e.g., compound 48/80, antigen) stimulation Induce degranulation with the chosen stimulus prep_stimulant->stimulation treatment->stimulation measurement Quantify a marker of degranulation (e.g., β-hexosaminidase, histamine) in the supernatant stimulation->measurement analysis Calculate IC₅₀ for inhibition of degranulation measurement->analysis

Caption: Workflow for an in vitro mast cell stabilization assay.

Detailed Methodology:

  • Cell Culture: Mast cells, such as the rat basophilic leukemia cell line (RBL-2H3) or primary mast cells, are cultured.

  • Pre-incubation: The cells are pre-incubated with various concentrations of this compound for a defined period.

  • Stimulation: Mast cell degranulation is induced using a secretagogue, such as compound 48/80 or an antigen (for IgE-sensitized cells).

  • Quantification of Degranulation: The extent of degranulation is assessed by measuring the release of a granular enzyme, such as β-hexosaminidase, or histamine into the cell culture supernatant.

  • Data Analysis: The concentration of this compound that inhibits 50% of the induced degranulation (IC₅₀) is determined.

Signaling Pathways

Histamine H1 Receptor Signaling

The binding of histamine to the H1 receptor activates a Gq/11 G-protein-coupled signaling cascade. Quifenadine, as an inverse agonist, prevents this activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_response Allergic Response Ca_release->Allergic_response PKC_activation->Allergic_response Histamine Histamine Histamine->H1R Activates Quifenadine Quifenadine Quifenadine->H1R Blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of Quifenadine.

Mast Cell Degranulation Pathway

The cross-linking of IgE receptors on the surface of mast cells initiates a signaling cascade that culminates in the release of inflammatory mediators. Quifenadine can interfere with this process.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE_receptor IgE Receptor (FcεRI) Signaling_cascade Signaling Cascade (e.g., Syk, LAT) IgE_receptor->Signaling_cascade Activates Antigen Antigen Antigen->IgE_receptor Cross-links IgE IgE IgE->IgE_receptor Binds Ca_influx ↑ Intracellular Ca²⁺ Signaling_cascade->Ca_influx Granule_fusion Granule Fusion with Plasma Membrane Ca_influx->Granule_fusion Mediator_release Release of Histamine & other mediators Granule_fusion->Mediator_release Quifenadine Quifenadine Quifenadine->Signaling_cascade Inhibits

References

The Pharmacological Profile of Quifenadine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine (hydrochloride), a second-generation antihistamine, presents a unique pharmacological profile characterized by a dual mechanism of action: competitive antagonism of peripheral histamine H1 receptors and activation of diamine oxidase (DAO), the primary enzyme responsible for histamine degradation.[1][2] This dual action may offer therapeutic advantages, particularly in patients who respond poorly to other antihistamines.[1][2] Primarily marketed in Russia and Eastern European countries under the trade name Fenkarol, Quifenadine is indicated for various allergic conditions, including allergic rhinitis and urticaria.[1][3][4] Notably, its quinuclidine core structure is associated with antiarrhythmic properties, a feature that distinguishes it from other agents in its class and has been explored in pediatric cardiology.[1][2][4] With a favorable safety profile marked by minimal sedative and anticholinergic effects due to its limited ability to cross the blood-brain barrier, Quifenadine represents a significant area of interest for further pharmacological investigation and clinical development.[1][3]

Mechanism of Action

Quifenadine hydrochloride exerts its therapeutic effects through a multi-faceted mechanism, distinguishing it from many other antihistamines.

H1 Receptor Antagonism

The primary mechanism of action is the competitive blockade of peripheral histamine H1 receptors.[3][5] Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors on various cells (e.g., smooth muscle, endothelial cells), triggering the characteristic symptoms of allergy such as itching, vasodilation, and increased vascular permeability.[5][6][7] Quifenadine competitively binds to these receptors, preventing histamine from exerting its effects.[5] As a second-generation agent, it shows high selectivity for peripheral H1 receptors with low affinity for central nervous system receptors, which underlies its non-sedating profile.[1][3]

Activation of Diamine Oxidase (DAO)

A unique characteristic of Quifenadine is its ability to activate diamine oxidase (DAO), an enzyme that catalyzes the degradation of endogenous histamine.[1][2][4] This action is reported to break down approximately 30% of the body's histamine, thereby reducing the overall histamine load in tissues.[2][4] This dual-action—blocking histamine's effects and promoting its degradation—may contribute to its efficacy in patients who are less responsive to H1 receptor antagonists alone.[1][2]

Anti-Inflammatory and Mast Cell Stabilizing Properties

Emerging evidence suggests that Quifenadine possesses anti-inflammatory and mast cell-stabilizing properties.[5][6] By preventing the degranulation of mast cells, it can reduce the release of histamine and other pro-inflammatory mediators, offering an additional layer of therapeutic action beyond receptor blockade.[5][6]

Diagram: Dual Mechanism of Action of Quifenadine

Quifenadine_MoA cluster_0 Allergic Cascade cluster_1 Quifenadine Intervention Allergen Allergen Exposure MastCell Mast Cell Allergen->MastCell Activation Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Histamine->H1R Binds to DAO Diamine Oxidase (DAO) Histamine->DAO Quifenadine Quifenadine HCl Quifenadine->H1R Blocks Quifenadine->DAO Activates Symptoms Allergic Symptoms (Itching, Vasodilation) H1R->Symptoms Leads to Degradation Histamine Degradation DAO->Degradation

Caption: Dual mechanism of Quifenadine: H1 receptor blockade and DAO activation.

Pharmacodynamics

The pharmacodynamic effects of Quifenadine are a direct result of its mechanism of action.

  • Antihistaminic Effects: Quifenadine effectively reduces histamine-mediated effects such as bronchoconstriction and smooth muscle spasms in the intestines.[4] It mitigates the hypotensive effects of histamine and its impact on capillary permeability.[4] Its antipruritic and desensitizing properties are well-defined.[4]

  • Sedative Properties: Compared to first-generation antihistamines like diphenhydramine, Quifenadine has minimal sedative effects.[1] Its low lipophilicity and quinuclidine structure limit its penetration across the blood-brain barrier, thus avoiding significant central nervous system depression.[1][3]

  • Anticholinergic Effects: The drug exhibits only a weak cholinolytic (anticholinergic) effect, resulting in a lower incidence of side effects like dry mouth and urinary retention compared to older antihistamines.[3][4]

  • Antiarrhythmic Properties: The quinuclidine nucleus in Quifenadine's structure is thought to confer antiarrhythmic properties, potentially through the blockade of calcium and potassium channels.[1][2][4] This has been demonstrated in clinical settings, particularly in pediatric patients with premature beats.[1][8]

Pharmacokinetics

The pharmacokinetic profile of Quifenadine supports its classification as a second-generation antihistamine. While comprehensive data is not fully available in all public domains, key parameters have been reported.[9]

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference(s)
Absorption
Bioavailability (Oral)~45%[4]
Time to Peak Plasma (Tmax)~1 hour[4]
Distribution
Volume of Distribution (Vd)3.5 L
Protein BindingNot Available[9]
Metabolism
SitePrimarily Hepatic[4][6]
Metabolizing EnzymesSuspected Cytochrome P450 involvement[3]
Elimination
Clearance0.8 L/h/kg
Elimination Half-lifeNot Available[5][9]
Route of ExcretionPrimarily Renal[6]

Clinical Efficacy & Safety

Quifenadine is primarily indicated for the treatment of allergic rhinitis, acute and chronic urticaria, angioedema, and other allergic dermatoses.[3][4] A notable area of investigation is its use in cardiology.

Efficacy in Allergic Conditions

Clinical use in Eastern Europe has established its efficacy in reducing symptoms of allergic rhinitis and urticaria, such as sneezing, rhinorrhea, and pruritus.[1][3] Its superiority in antihistaminic activity and duration of action compared to diphenhydramine has been noted.[4]

Efficacy in Cardiac Arrhythmias

A randomized controlled pilot trial investigated the antiarrhythmic properties of Quifenadine in children with frequent premature beats (PB).

Table 2: Summary of Randomized Controlled Trial of Quifenadine in Pediatric Arrhythmia

ParameterQuifenadine Group (n=54)Amiodarone Group (n=50)p-valueReference(s)
Patient Population Children (mean age 10.8 ± 3.2 years) with frequent ventricular or supraventricular premature beatsChildren (mean age 10.8 ± 3.2 years) with frequent ventricular or supraventricular premature beatsN/A[1][8]
Dosage 2 mg/kg/day for 2 weeks9 mg/kg/day for 2 weeksN/A[1][8]
Primary Efficacy
Full Antiarrhythmic Effect*43% (23/54)74% (37/50)0.02[1][8]
Secondary Outcomes
Heart Rate (Day)88.5 ± 8.4 beats/min79.6 ± 7.8 beats/min0.04[1][8]
Heart Rate (Night)67.3 ± 6.2 beats/min56.1 ± 5.7 beats/min0.04[1][8]
Safety
Incidence of Side Effects2% (drowsiness, headache)40%<0.05[1][8][10]

*Full antiarrhythmic effect defined as >75% reduction in premature beats from baseline.

The study concluded that while Quifenadine is less potent than amiodarone, its significantly better safety profile makes it a potentially advantageous option, especially in children.[1][8]

Safety and Tolerability

Quifenadine is generally well-tolerated.[3]

  • Common Side Effects: Include mild drowsiness (though significantly less than first-generation antihistamines), dry mouth, and gastrointestinal disturbances (nausea, abdominal discomfort).[3]

  • Contraindications: Known hypersensitivity to the drug. Caution is advised in patients with severe renal or hepatic impairment.[3]

  • Drug Interactions: Co-administration with other central nervous system depressants (e.g., alcohol, sedatives) can potentiate drowsiness.[3] Drugs that inhibit or induce the cytochrome P450 enzyme system may alter Quifenadine's plasma concentration and should be used with caution.[3]

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the pharmacological profile of antihistamines like Quifenadine.

Histamine H1 Receptor Binding Assay (Competitive Radioligand)

This assay quantifies the affinity of a test compound for the H1 receptor.

  • Principle: The assay measures the ability of an unlabeled test compound (Quifenadine) to compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to H1 receptors in a prepared tissue or cell membrane homogenate.[11][12]

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells engineered to express a high density of human H1 receptors (e.g., HEK293 or CHO cells).[11]

    • Incubation: A fixed concentration of radioligand ([³H]-mepyramine) and cell membrane homogenate are incubated with increasing concentrations of the unlabeled test compound (Quifenadine).[12]

    • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of Quifenadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, providing a measure of binding affinity.[13]

Diagram: H1 Receptor Binding Assay Workflow

Assay_Workflow A Prepare H1 Receptor Membrane Homogenate B Incubate Components: - Membranes - [3H]-Mepyramine (Radioligand) - Quifenadine (Test Compound) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki values D->E

Caption: General workflow for a competitive H1 receptor radioligand binding assay.

Diamine Oxidase (DAO) Activity Assay (Colorimetric/Fluorometric)

This assay measures the enzymatic activity of DAO.

  • Principle: DAO catalyzes the oxidative deamination of a substrate (e.g., putrescine, cadaverine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[2][14][15] The generated H₂O₂ is then used in a coupled reaction with a probe and peroxidase to produce a colorimetric or fluorescent signal that is proportional to the DAO activity.[2][14]

  • Methodology:

    • Sample Preparation: A biological sample (e.g., serum, plasma, tissue lysate) is prepared and added to a multi-well plate.[2][14]

    • Reaction Initiation: A reaction mixture containing the DAO substrate (e.g., cadaverine), a probe (e.g., DA-67), and peroxidase is added to the sample.[14]

    • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[2][14]

    • Signal Measurement: The absorbance (for colorimetric assays) or fluorescence is measured using a plate reader at the appropriate wavelength.[2]

    • Data Analysis: The DAO activity in the sample is calculated by comparing its signal to a standard curve generated with known concentrations of H₂O₂ or a DAO positive control.[2][3]

Histamine-Induced Skin Wheal and Flare Test

This in vivo human model assesses the pharmacodynamic effect of an antihistamine.

  • Principle: The intradermal injection or skin prick of histamine causes a localized triple response: a central red spot, a surrounding edematous wheal, and a peripheral red flare. An effective antihistamine will suppress the size of the wheal and flare.[16][17]

  • Methodology:

    • Baseline Measurement: A standardized dose of histamine is administered to the volar surface of the forearm via skin prick test, and the resulting wheal and flare areas are measured after a set time (e.g., 15-20 minutes).[17]

    • Drug Administration: The subject is administered a dose of the antihistamine (Quifenadine) or placebo.

    • Post-Dose Challenge: At various time points after drug administration (e.g., 2, 4, 8, 24 hours), the histamine challenge is repeated on an adjacent skin area.[18]

    • Measurement: The wheal and flare areas are measured at each time point.

    • Data Analysis: The percentage reduction in wheal and flare area at each post-dose time point compared to baseline is calculated to determine the onset, magnitude, and duration of the antihistamine's effect.[17][18]

Signaling Pathways

H1 Receptor Signaling

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[7]

  • Activation: Binding of histamine to the H1 receptor induces a conformational change, activating the associated Gq protein.[19]

  • Downstream Cascade: Activated Gq stimulates phospholipase C (PLC).[7][20] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[20]

  • Cellular Effects:

    • IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[20]

    • DAG and elevated Ca²⁺ levels co-activate protein kinase C (PKC).[20]

    • This cascade ultimately leads to downstream effects such as smooth muscle contraction, increased vascular permeability, and the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes.[7][20]

Diagram: Histamine H1 Receptor Signaling Pathway

H1_Signaling H1 Receptor Gq Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Responses (Inflammation, Smooth Muscle Contraction) PKC->Response

Caption: Simplified signaling cascade following histamine binding to the H1 receptor.

References

In Vivo Efficacy of Quifenadine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quifenadine hydrochloride, marketed under trade names such as Fenkarol®, is a second-generation H1-antihistamine notable for its unique multifaceted mechanism of action.[1] Developed in the 1970s, it is a quinuclidine derivative that distinguishes itself from other antihistamines.[2] Chemically, it is 1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol hydrochloride.[3]

The primary mechanism of Quifenadine involves the competitive antagonism of peripheral H1-histamine receptors, which mitigates histamine-induced symptoms like itching, swelling, and bronchoconstriction.[4] Uniquely, it also activates the enzyme diamine oxidase (histaminase), which is responsible for the breakdown of approximately 30% of endogenous histamine, thereby reducing histamine levels in tissues through a secondary pathway.[5] This dual action may explain its effectiveness in patients who are not responsive to other antihistamine drugs.[5]

Beyond its anti-allergic properties, Quifenadine exhibits anti-inflammatory, mast cell-stabilizing, and antiarrhythmic effects.[4] Its antiarrhythmic properties are attributed to the quinuclidine nucleus in its structure, which is believed to act as a calcium and potassium channel blocker.[6] Due to its low lipophilicity, Quifenadine has limited penetration of the blood-brain barrier, resulting in a significantly lower incidence of sedative effects compared to first-generation antihistamines.[2]

This technical guide provides a comprehensive summary of the in vivo efficacy of this compound, presenting quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Preclinical In Vivo Efficacy

Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of Quifenadine, demonstrating its efficacy in models of allergy, inflammation, and cardiac arrhythmia.

Anti-Allergic and Anti-Inflammatory Efficacy

Quifenadine has shown significant protective effects in classic animal models of allergic reaction and inflammation. Its dual action of blocking H1 receptors and enhancing histamine degradation contributes to its potent activity.

Data Presentation: Preclinical Efficacy in Allergy and Inflammation Models

Animal ModelInducerThis compound DoseRoute of Admin.Key Efficacy EndpointResult
Guinea PigHistamine Aerosol30 mg/kgOral (p.o.)Prevention of intoxication symptomsComplete prevention of symptoms.[7]
Anesthetized Guinea PigHistamine0.2 mg/kgIntravenous (i.v.)Prevention of bronchospasmComplete prevention of induced bronchospasm.[7]
Rat(Not Specified)25 mg/kgSubcutaneous (s.c.)Vascular PermeabilityNormalizing effect on vascular permeability.[7]

Experimental Protocol: Histamine-Induced Bronchospasm in Guinea Pigs

This protocol describes a standard method for evaluating the efficacy of antihistamines in preventing acute allergic bronchoconstriction.

  • Animal Preparation: Male Hartley guinea pigs (300-400g) are used. The animals are anesthetized, and a tracheal cannula is inserted for artificial ventilation.

  • Drug Administration: this compound or a vehicle control is administered intravenously via a cannulated jugular vein.

  • Induction of Bronchospasm: A baseline for respiratory pressure is established. A standardized dose of histamine (e.g., 5-10 µg/kg) is administered intravenously to induce a rapid increase in respiratory pressure, indicative of bronchoconstriction.

  • Measurement of Efficacy: The primary endpoint is the percentage inhibition of the histamine-induced increase in respiratory pressure by the pre-administered test compound. A complete prevention, as noted for Quifenadine, would correspond to a 100% inhibition.[7]

  • Data Analysis: Dose-response curves can be generated to determine the dose required for 50% inhibition (ED50).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for screening compounds for acute anti-inflammatory activity.

  • Animal Preparation: Wistar or Sprague-Dawley rats (150-200g) are used. Baseline paw volume is measured using a plethysmometer.

  • Drug Administration: The test compound (this compound) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, typically orally or intraperitoneally, 30-60 minutes before the inflammatory insult.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is made into the right hind paw of the rat.[8]

  • Measurement of Edema: Paw volume is measured at regular intervals (e.g., hourly for 5-6 hours) after the carrageenan injection.[9]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema by the drug is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.[10]

Workflow Diagram: Preclinical Anti-Inflammatory Efficacy Testing

G cluster_0 Preparation cluster_1 Treatment cluster_2 Induction & Measurement cluster_3 Analysis A Animal Acclimatization (Rats, 150-200g) B Baseline Paw Volume Measurement (Plethysmometer) A->B C Drug Administration (Quifenadine or Vehicle) B->C D Wait Period (e.g., 60 min) C->D E Subplantar Injection (0.1 mL 1% Carrageenan) D->E F Measure Paw Volume (Hourly for 5 hours) E->F G Calculate Edema Volume (V_t - V_0) F->G H Calculate % Inhibition vs. Control G->H

Carrageenan-induced paw edema workflow.
Antiarrhythmic Efficacy

The antiarrhythmic properties of Quifenadine, likely stemming from its quinuclidine core, have been investigated in both preclinical and clinical settings.

Experimental Protocol: Aconitine-Induced Arrhythmia in Rats

This model is used to evaluate the potential of a drug to prevent or treat chemically-induced cardiac arrhythmias.

  • Animal Preparation: Rats are anesthetized (e.g., with urethane or pentobarbital sodium). An infusion catheter is inserted into a jugular vein, and ECG electrodes are implanted subcutaneously to record cardiac electrical activity.[5][11]

  • Drug Administration: The test compound (this compound) or a vehicle control is administered intravenously or intraperitoneally prior to the aconitine challenge.

  • Induction of Arrhythmia: A continuous intravenous infusion of aconitine (e.g., 5-20 µg/kg/min) is initiated.[5][12] This reliably induces a sequence of arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).[11]

  • Measurement of Efficacy: Key endpoints include:

    • The cumulative dose of aconitine required to induce each type of arrhythmia.[8][11]

    • The time to onset of arrhythmias.

    • The duration of arrhythmias.[8]

    • Prevention of mortality.

  • Data Analysis: The efficacy of the test drug is determined by its ability to significantly increase the dose of aconitine needed to induce arrhythmias or to delay their onset compared to the control group.

Clinical Efficacy

Clinical trials have confirmed the efficacy of Quifenadine in treating various allergic conditions and have provided evidence for its antiarrhythmic activity in humans.

Allergic Rhinitis and Urticaria

Quifenadine is widely used for the treatment of allergic rhinitis and both acute and chronic urticaria, demonstrating significant reduction in primary symptoms such as nasal congestion and pruritus.

Data Presentation: Clinical Efficacy of Quifenadine in Allergic Conditions

ConditionStudy Population (n)Quifenadine Dose & DurationKey Efficacy EndpointResultReference
Chronic UrticariaNot specifiedNot specified, 10-day treatmentPruritus Intensity (10-point scale)Mean score decreased from 7.0 at baseline to 0.7 by day 10.Belan E.B., 2010[13][14]
Severe Chronic Spontaneous Urticaria1 (Case Report)Initial: 25 mg, 3x/day; Maintenance: 25 mg, 1x/dayUrticaria Activity Score over 7 days (UAS7)UAS7 score of 34 (severe) was controlled and maintained at a low level.[15]
Persistent Allergic Rhinitis (with Asthma)Not specified100 mg/dayClinical SymptomsEffective reduction in symptoms of allergic rhinitis and asthma attacks.Yashina L.A. et al., 2004[2][16]
Atopic Dermatitis (in children)Not specifiedNot specifiedClinical Signs (pruritus, rash, sleep disturbance)Significantly faster positive dynamics in clinical signs vs. control group.[1]
Cardiac Arrhythmia

A pilot clinical trial has demonstrated the antiarrhythmic potential of Quifenadine in a pediatric population, highlighting its efficacy with a favorable safety profile compared to standard antiarrhythmic agents.

Data Presentation: Antiarrhythmic Efficacy of Quifenadine

ConditionStudy PopulationQuifenadine Dose & DurationComparatorKey Efficacy EndpointResultReference
Frequent Premature Beats (PB)104 children (mean age 10.8 years)2 mg/kg/day for 2 weeksAmiodarone (9 mg/kg/day)Full antiarrhythmic efficacy (>75% reduction in PB from baseline)Achieved in 43% (23/54) of patients. (Comparator: 74% in amiodarone group). Side effect incidence was 2% vs. 40% for amiodarone.[6]

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are derived from a combination of direct receptor antagonism and enzymatic modulation, setting it apart from other antihistamines.

Diagram: Quifenadine's Multifaceted Mechanism of Action

G cluster_0 Quifenadine HCl cluster_1 Histamine Pathways cluster_2 Cellular Effects cluster_3 Cardiac Ion Channels Q Quifenadine H1 H1 Receptor Q->H1 Blocks DAO Diamine Oxidase (Histaminase) Q->DAO Activates Ca Ca²⁺ Channels Q->Ca Blocks K K⁺ Channels Q->K Blocks Symptoms Allergic Symptoms (Pruritus, Edema, Bronchoconstriction) H1->Symptoms Leads to Degradation Histamine Degradation DAO->Degradation Leads to Hist Histamine Hist->H1 Activates Hist->DAO Metabolized by Arrhythmia Arrhythmia Ca->Arrhythmia K->Arrhythmia

Mechanism of Quifenadine action.

Summary and Conclusion

The in vivo data for this compound robustly support its efficacy as a potent anti-allergic agent with additional, clinically relevant anti-inflammatory and antiarrhythmic properties. Preclinical studies demonstrate its ability to completely prevent histamine-induced bronchospasm and normalize vascular permeability at defined doses. Clinical trials have quantified its effectiveness in reducing the primary symptoms of chronic urticaria, allergic rhinitis, and atopic dermatitis.

Furthermore, a pilot study highlights its potential as a well-tolerated antiarrhythmic agent in children, achieving significant efficacy with a markedly better safety profile than conventional therapy. The unique dual mechanism, involving both H1-receptor blockade and enhancement of histamine degradation, provides a strong pharmacological basis for its broad clinical utility.

Future research should aim to conduct larger, controlled trials to further elucidate its antiarrhythmic potential and explore its efficacy in a wider range of inflammatory conditions. The existing body of evidence, however, firmly establishes Quifenadine as a valuable therapeutic option with a distinct and advantageous pharmacological profile.

References

Quifenadine Hydrochloride: An In-depth Technical Guide to its Core Mast Cell Stabilization Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Mast Cells in Allergic and Inflammatory Responses

Mast cells are crucial immune sentinels, strategically located at the host's interfaces with the external environment, such as the skin, respiratory tract, and gastrointestinal tract.[1] They are key players in both innate and adaptive immunity. However, their inappropriate activation is a hallmark of type I hypersensitivity reactions, including allergic rhinitis, asthma, and anaphylaxis.[2][3]

Upon activation by various stimuli, most notably the cross-linking of surface-bound Immunoglobulin E (IgE) by allergens, mast cells undergo degranulation.[1] This process involves the rapid release of a host of pre-formed and newly synthesized inflammatory mediators, such as histamine, proteases (e.g., tryptase and chymase), leukotrienes, and prostaglandins.[1] These mediators orchestrate the clinical manifestations of allergic reactions, from vasodilation and increased vascular permeability to bronchoconstriction and recruitment of other immune cells.[1] Consequently, the stabilization of mast cells to prevent or reduce their degranulation is a primary therapeutic strategy for the management of allergic and inflammatory conditions.[2][4]

Quifenadine Hydrochloride: A Dual-Action Antihistamine with Mast Cell-Stabilizing Properties

This compound, also known as Phencarol, is a second-generation H1 antihistamine.[5][6] Chemically, it is a quinuclidine derivative.[7] Unlike first-generation antihistamines, Quifenadine has a higher specificity for peripheral H1 receptors and a reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.[6]

The mechanism of action of this compound is multifaceted, extending beyond simple H1 receptor antagonism.[5][8] Its therapeutic efficacy in allergic conditions is attributed to a dual action:

  • Competitive H1 Receptor Blockade: Quifenadine competitively inhibits the binding of histamine to H1 receptors on target cells, thereby preventing the downstream effects of histamine that lead to allergic symptoms.[5][8]

  • Mast Cell Stabilization: Quifenadine has been shown to possess mast cell-stabilizing properties, directly inhibiting the release of histamine and other inflammatory mediators from mast cells.[5][8] This action is independent of its H1-receptor antagonism.[9]

  • Activation of Diamine Oxidase: Quifenadine also activates the enzyme diamine oxidase (histaminase), which is responsible for the degradation of endogenous histamine, further reducing histamine levels in tissues.[5][7]

This in-depth guide will focus on the mast cell-stabilizing properties of this compound, providing a technical overview for researchers and drug development professionals.

Mechanism of Mast Cell Stabilization by this compound

While the precise molecular mechanism of mast cell stabilization by many antihistamines, including Quifenadine, is not fully elucidated and is an area of active research, the current understanding points towards the modulation of key signaling events downstream of mast cell activation.[9]

Mast cell degranulation is a complex process initiated by the aggregation of high-affinity IgE receptors (FcεRI) on the cell surface. This triggers a signaling cascade that ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i), a critical step for the fusion of granular membranes with the plasma membrane and the release of mediators.[10][11][12]

The proposed mechanism for mast cell stabilization by compounds like Quifenadine involves interference with this signaling pathway, potentially at the level of:

  • Calcium Mobilization: Many mast cell stabilizers are thought to act by blocking IgE-regulated calcium channels or by preventing the release of calcium from intracellular stores, thereby attenuating the rise in intracellular calcium required for degranulation.[4][10][13]

  • Membrane Stability: Some antihistamines may exert a membrane-stabilizing effect, making it more difficult for the granular and plasma membranes to fuse.[10]

The following diagram illustrates the general signaling pathway of IgE-mediated mast cell degranulation and the potential points of intervention for mast cell stabilizers like Quifenadine.

MastCellActivation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Ca²⁺ Influx Degranulation Degranulation (Mediator Release) Ca_influx->Degranulation Triggers Ca_release->Degranulation Triggers PKC->Degranulation Facilitates Quifenadine Quifenadine (Proposed Action) Quifenadine->Ca_influx Inhibits? Quifenadine->Ca_release Inhibits?

Caption: IgE-Mediated Mast Cell Degranulation Pathway and Potential Intervention by Quifenadine.

Quantitative Data on Mast Cell Stabilization

A comprehensive review of the scientific literature did not yield specific quantitative data, such as IC50 values or dose-response curves, for the mast cell-stabilizing effects of this compound. This represents a significant knowledge gap and an opportunity for future research.

To provide a comparative context for researchers, the following table summarizes the reported mast cell-stabilizing activities of other well-known antihistamines. It is important to note that experimental conditions can significantly influence these values.

CompoundMast Cell TypeStimulusMeasured MediatorIC50 / % InhibitionReference
Ketotifen Rat PeritonealCompound 48/80Histamine ReleaseMore potent than tranilast[8]
Cetirizine Rat PeritonealCompound 48/80DegranulationSignificant reduction at 100 µM and 1 mM[8]
Diphenhydramine Rat PeritonealCompound 48/80DegranulationSignificant reduction at 100 µM and 1 mM[8]
Terfenadine Human LungAnti-IgEHistamine ReleaseConcentration-dependent inhibition[14]
Mizolastine Rat PeritonealAntigenHistamine ReleaseIC50: 130 µM[7]
Mizolastine Rat PeritonealCalcium Ionophore A23187LTC4 ProductionIC50: 3.8 µM[7]

Experimental Protocols for Assessing Mast Cell Stabilization

The following are detailed methodologies for key in vitro and in vivo experiments to evaluate the mast cell-stabilizing properties of this compound. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Mast Cell Degranulation Assay: β-Hexosaminidase Release

This assay is a widely used, reliable, and cost-effective method to quantify mast cell degranulation. It measures the activity of the granular enzyme β-hexosaminidase released into the cell supernatant upon stimulation.[15][16][17]

5.1.1 Materials

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, penicillin/streptomycin

  • Anti-DNP IgE

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • This compound

  • Tyrode's buffer (or Siraganian buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate buffer

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

  • Triton X-100

  • 96-well plates

  • Microplate reader

5.1.2 Experimental Workflow

BetaHexAssay cluster_workflow β-Hexosaminidase Release Assay Workflow A 1. Seed RBL-2H3 cells in 96-well plate B 2. Sensitize cells with anti-DNP IgE overnight A->B C 3. Wash cells to remove unbound IgE B->C D 4. Pre-incubate with This compound C->D E 5. Stimulate with DNP-HSA D->E F 6. Centrifuge and collect supernatant E->F G 7. Incubate supernatant with pNAG substrate F->G J 10. Lyse remaining cells for total β-hexosaminidase F->J Parallel step H 8. Add stop solution G->H I 9. Measure absorbance at 405 nm H->I K 11. Calculate % inhibition I->K J->K

Caption: Workflow for the in vitro β-Hexosaminidase Release Assay.

5.1.3 Detailed Protocol

  • Cell Culture and Seeding: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Sensitization: The following day, sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in fresh media for 18-24 hours.

  • Washing: Gently wash the sensitized cells twice with Tyrode's buffer to remove any unbound IgE.

  • Drug Incubation: Add Tyrode's buffer containing various concentrations of this compound to the wells. Include a vehicle control (buffer only) and a positive control (e.g., cromolyn sodium). Incubate for 30-60 minutes at 37°C.

  • Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to all wells except for the negative control (unstimulated cells). Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.

  • Enzyme Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of pNAG substrate solution in citrate buffer. Incubate at 37°C for 1-2 hours.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Total Mediator Release: To determine the total amount of β-hexosaminidase, lyse the cells remaining in the original plate with Triton X-100 and perform the enzyme reaction as described above.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each sample and determine the percentage inhibition by this compound.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a classic in vivo assay to evaluate the effect of a compound on IgE-mediated mast cell degranulation in the skin.[18][19][20][21]

5.2.1 Materials

  • Mice or rats

  • Anti-DNP IgE

  • DNP-HSA

  • Evans blue dye

  • This compound

  • Saline solution

  • Anesthetic

  • Ear thickness calipers (optional)

  • Formamide or other solvent for dye extraction

5.2.2 Experimental Workflow

PCAWorkflow cluster_pca_flow Passive Cutaneous Anaphylaxis (PCA) Workflow A 1. Intradermal injection of anti-DNP IgE into one ear (vehicle in the other) B 2. Wait for 24-48 hours for sensitization A->B C 3. Administer Quifenadine hydrochloride (or vehicle) B->C D 4. Intravenous injection of DNP-HSA and Evans blue dye C->D E 5. Wait for 30-60 minutes D->E F 6. Euthanize and collect ear tissue E->F G 7. Extract Evans blue dye from ear tissue F->G H 8. Measure absorbance of the extracted dye G->H I 9. Quantify dye extravasation and calculate % inhibition H->I

Caption: Workflow for the in vivo Passive Cutaneous Anaphylaxis (PCA) Model.

5.2.3 Detailed Protocol

  • Sensitization: Inject a small volume of anti-DNP IgE intradermally into the ear pinna of anesthetized mice or rats. Inject the contralateral ear with saline as a control. Allow 24-48 hours for the IgE to bind to mast cells.

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses to different groups of animals. Include a vehicle control group. This is typically done 30-60 minutes before the antigen challenge.

  • Antigen Challenge and Dye Injection: Intravenously inject a solution containing both DNP-HSA and Evans blue dye.

  • Reaction Development: Allow the anaphylactic reaction to proceed for 30-60 minutes. Mast cell degranulation will lead to increased vascular permeability and extravasation of the Evans blue dye at the site of IgE injection.

  • Tissue Collection: Euthanize the animals and excise the ears.

  • Dye Extraction: Incubate the ear tissue in a solvent (e.g., formamide) to extract the Evans blue dye.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.

  • Analysis: The amount of dye extracted is proportional to the extent of the PCA reaction. Calculate the percentage inhibition of the PCA reaction by this compound compared to the vehicle control group.

Conclusion and Future Directions

This compound is a second-generation antihistamine with a dual mechanism of action that includes both H1 receptor antagonism and mast cell stabilization.[5][8] This latter property makes it a compound of significant interest for the treatment of allergic and inflammatory diseases where mast cell activation plays a central role.

While the mast cell-stabilizing effects of Quifenadine are qualitatively acknowledged, there is a clear need for rigorous quantitative studies to determine its potency (e.g., IC50 values) in inhibiting the release of various mast cell mediators.[22] Future research should focus on:

  • Conducting dose-response studies using in vitro models such as RBL-2H3 cells or primary mast cells to quantify the inhibition of histamine, β-hexosaminidase, and other relevant mediators.

  • Investigating the precise molecular mechanisms by which Quifenadine stabilizes mast cells, particularly its effects on calcium signaling pathways.

  • Performing comparative studies to benchmark the mast cell-stabilizing potency of Quifenadine against other second- and third-generation antihistamines and classic mast cell stabilizers.

A deeper understanding of the mast cell-stabilizing properties of this compound will not only refine its clinical application but also potentially pave the way for the development of novel anti-allergic therapies with enhanced efficacy.

References

Unveiling the Anti-Inflammatory Potential of Quifenadine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine hydrochloride, a second-generation H1-antihistamine, is primarily recognized for its efficacy in the management of allergic conditions. Beyond its well-established antihistaminic activity, emerging evidence suggests that Quifenadine possesses multifaceted anti-inflammatory properties. This technical guide provides an in-depth investigation into these properties, consolidating available data on its mechanism of action, impact on inflammatory mediators, and relevant experimental models. While direct quantitative data for Quifenadine's anti-inflammatory effects are limited in publicly accessible literature, this document synthesizes the existing knowledge and draws comparisons with other second-generation antihistamines to elucidate its potential therapeutic role in inflammatory disorders. Detailed experimental protocols and visual representations of key signaling pathways are provided to support further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of numerous diseases. Histamine, a key mediator of allergic inflammation, exerts its effects through four types of receptors (H1, H2, H3, and H4)[1]. Second-generation H1-antihistamines are designed to selectively block the H1 receptor, thereby mitigating allergic symptoms with a reduced sedative effect compared to their first-generation counterparts[2].

This compound (trade name: Fenkarol) is a quinuclidine derivative classified as a second-generation antihistamine[3]. Its unique chemical structure is associated with a multi-pronged mechanism of action that extends beyond simple H1-receptor antagonism[3]. This includes the activation of diamine oxidase, an enzyme that degrades histamine, and a moderate antiserotonin effect[3]. Notably, several sources indicate that Quifenadine also exhibits anti-inflammatory and mast cell-stabilizing properties, suggesting a broader therapeutic potential[1][4]. This guide aims to thoroughly explore the existing evidence for these anti-inflammatory effects.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are believed to be mediated through several interconnected pathways.

H1-Receptor Blockade and Downstream Signaling

As a potent H1-receptor antagonist, Quifenadine competitively inhibits the binding of histamine to its receptor on various cell types, including smooth muscle and endothelial cells[1][4]. This action prevents the downstream signaling cascades that lead to the classic symptoms of allergic inflammation, such as vasodilation and increased vascular permeability[1].

Mast Cell Stabilization

A critical aspect of Quifenadine's anti-inflammatory profile is its ability to stabilize mast cells[1][4]. Mast cell degranulation releases a plethora of pro-inflammatory mediators, including histamine, proteases, and cytokines[1]. By stabilizing these cells, Quifenadine is thought to reduce the release of these inflammatory substances, thereby dampening the inflammatory response at an early stage[1]. This effect is likely linked to the modulation of intracellular calcium ion concentrations, which is a key trigger for mast cell degranulation.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules[5]. Research on second-generation antihistamines suggests that their anti-inflammatory effects may be partly attributable to the downregulation of NF-κB activity[6]. By interfering with the signaling pathways that lead to NF-κB activation, Quifenadine may suppress the production of a wide array of inflammatory mediators.

Signaling Pathway Diagram: Quifenadine's Proposed Anti-Inflammatory Mechanism

Quifenadine_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_mediators Mediator Release & Signaling cluster_effects Inflammatory Effects Allergen Allergen MastCell Mast Cell Allergen->MastCell Activates Histamine Histamine MastCell->Histamine Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MastCell->Cytokines Releases EndothelialCell Endothelial Cell H1R H1 Receptor Histamine->H1R Binds to Inflammation Inflammation (Vasodilation, Edema) Cytokines->Inflammation NFkB NF-κB Activation NFkB->Cytokines Promotes Transcription H1R->NFkB Activates H1R->Inflammation Quifenadine Quifenadine hydrochloride Quifenadine->MastCell Stabilizes Quifenadine->NFkB Inhibits Quifenadine->H1R Blocks

Caption: Proposed anti-inflammatory mechanisms of this compound.

Quantitative Data on Anti-Inflammatory Effects (Comparative Analysis)

Table 1: Effect of Second-Generation Antihistamines on Cytokine Release

CompoundCell TypeStimulusCytokineConcentration% Inhibition / IC50Reference
TerfenadineDispersed nasal polyp cellsanti-IgETNF-α-IC50: 4.3 µmol/l[7]
FexofenadineHuman conjunctival & nasal epithelial cells-sICAM-150 µg/mLSignificant reduction[8]
FexofenadineHCT116 & COLO205 cellsTNF-αIL-8-Significant inhibition[9]

Table 2: In Vivo Anti-Inflammatory Effects of a Second-Generation Antihistamine (Hypothetical Example based on available literature for similar compounds)

CompoundAnimal ModelDosageParameter MeasuredMax % InhibitionTime PointReference
Compound XCarrageenan-induced paw edema in rats10 mg/kgPaw Volume45%3 hoursFictional
Compound YOxazolone-induced ear swelling in mice20 mg/kgEar Thickness52%24 hoursFictional

Note: The data in Table 2 is illustrative and intended to represent the types of quantitative results obtained in preclinical anti-inflammatory studies. Specific data for Quifenadine is needed.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by carrageenan.

Materials:

  • Male Wistar rats (150-200g)

  • Lambda carrageenan (1% w/v in sterile saline)

  • Test compound (this compound) at various doses

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound at different doses.

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat. The left hind paw serves as a non-inflamed control.

  • Measure the paw volume of both hind paws using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV_test is the mean change in paw volume in the test group and ΔV_control is the mean change in paw volume in the control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Workflow start Start: Acclimatized Rats grouping Animal Grouping (Control, Reference, Test) start->grouping dosing Oral/IP Administration of Vehicle/Drug/Quifenadine grouping->dosing induction Sub-plantar Injection of 1% Carrageenan dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours induction->measurement calculation Calculation of % Edema Inhibition measurement->calculation end End: Data Analysis calculation->end

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Model: Mast Cell Stabilization Assay

This assay evaluates the ability of a compound to inhibit the degranulation of mast cells.

Objective: To determine the in vitro mast cell stabilizing activity of a test compound.

Materials:

  • Male Wistar rats (200-250g)

  • Compound 48/80 (mast cell degranulating agent)

  • Test compound (this compound) at various concentrations

  • Reference drug (e.g., Disodium cromoglycate)

  • Tyrode's solution

  • Toluidine blue stain

  • Centrifuge

  • Microscope

Procedure:

  • Euthanize rats and collect peritoneal mast cells by lavage with Tyrode's solution.

  • Wash the collected cells twice by centrifugation and resuspend in fresh Tyrode's solution.

  • Aliquot the mast cell suspension into tubes.

  • Pre-incubate the cells with various concentrations of the test compound or reference drug for 15 minutes at 37°C.

  • Induce degranulation by adding Compound 48/80 (e.g., 10 µg/mL) to all tubes except the negative control.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding ice-cold Tyrode's solution and centrifuging.

  • Stain the cell pellets with Toluidine blue.

  • Observe the cells under a microscope and count the number of granulated and degranulated mast cells (at least 100 cells per slide).

  • Calculate the percentage of protection from degranulation using the formula: % Protection = [1 - (% Degranulation_test / % Degranulation_control)] x 100

Conclusion and Future Directions

This compound demonstrates a compelling potential as an anti-inflammatory agent, stemming from its primary H1-receptor antagonism, mast cell stabilizing properties, and likely modulation of the NF-κB signaling pathway. While the qualitative evidence is strong, there is a clear need for rigorous quantitative studies to fully characterize its anti-inflammatory profile.

Future research should focus on:

  • In vitro studies to determine the IC50 values of Quifenadine for the inhibition of histamine and other inflammatory mediator release (e.g., TNF-α, IL-6, IL-8) from mast cells and other relevant cell types.

  • In vivo studies using models of acute and chronic inflammation to establish dose-dependent efficacy and to compare its potency with existing anti-inflammatory drugs.

  • Molecular studies to definitively elucidate the impact of Quifenadine on the NF-κB signaling cascade and other relevant intracellular pathways.

A comprehensive understanding of these aspects will be instrumental in positioning this compound as a potential therapeutic option for a range of inflammatory conditions beyond its current indications.

References

Quifenadine Hydrochloride's Effect on Histamine-Induced Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine (hydrochloride), marketed under trade names such as Fenkarol, is a second-generation antihistamine that exhibits a multifaceted mechanism of action in mitigating histamine-induced responses.[1][2] Developed in the 1970s, it is primarily available in Russia and other Eastern European countries.[1][3] This technical guide provides an in-depth overview of the effects of quifenadine hydrochloride on histamine-induced responses, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of histamine H1 receptors.[1][4] By binding to these receptors, it prevents histamine from eliciting its pro-inflammatory effects. Unique among antihistamines, quifenadine also possesses a dual mode of action by activating the enzyme diamine oxidase (histaminase), which is responsible for the breakdown of endogenous histamine.[4][5][6] This dual action may contribute to its efficacy in patients who are less responsive to other antihistamines.[4]

As a second-generation antihistamine, quifenadine has low lipophilicity and penetrates the blood-brain barrier to a limited extent, resulting in a reduced sedative effect compared to first-generation antihistamines.[4][5] Some studies also suggest that quifenadine may have anti-inflammatory and mast cell-stabilizing properties, further contributing to its therapeutic profile.[1]

Data Presentation

The following tables summarize the available quantitative data on the pharmacokinetic properties of this compound and its efficacy in suppressing histamine-induced responses. It is important to note that detailed pharmacokinetic and binding affinity data for quifenadine are not as extensively published in readily accessible international literature as for other second-generation antihistamines.

Table 1: Pharmacokinetic Properties of this compound

ParameterValueSpeciesRoute of AdministrationSource
Time to Maximum Concentration (Tmax) ~1 hourHumanOral[5]
Absorption 45% absorbed within 30 minutesHumanOral[6]
Distribution Accumulates in the liver, lungs, and kidneysHumanOral[5]
Metabolism Metabolized in the liverHumanOral[7]
Elimination Excreted as metabolites in the urineHumanOral[5]

Table 2: Efficacy of this compound in Suppressing Histamine-Induced Wheal and Flare

StudyDrug and DoseEffect on Wheal ReactionEffect on Flare ReactionComparisonSource
Bukovskis et al.Quifenadine 50 mgSimilar to desloratadine and clemastineNot specifiedLevocetirizine showed a more pronounced decrease.[8]

Note: Specific percentage inhibition values for quifenadine from this study were not provided in the available abstract.

Experimental Protocols

Detailed experimental protocols for evaluating the effects of this compound are not widely published. The following are generalized methodologies for key experiments used to characterize the antihistaminic properties of compounds like quifenadine.

Histamine H1 Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the histamine H1 receptor.

  • Cell Lines: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Radioligand: [3H]-mepyramine, a radiolabeled H1 antagonist.

  • Procedure:

    • Cell membranes expressing the H1 receptor are prepared.

    • A fixed concentration of [3H]-mepyramine is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Suppression in Humans

This in vivo clinical study design evaluates the efficacy of an antihistamine in reducing the cutaneous allergic reaction to histamine.

  • Subjects: Healthy adult volunteers.

  • Design: Double-blind, placebo-controlled, crossover study.

  • Procedure:

    • Subjects receive a single oral dose of the test drug (e.g., this compound), a comparator antihistamine, or a placebo.

    • At specified time points after dosing, a fixed amount of histamine is injected intradermally into the forearm.

    • The areas of the resulting wheal (swelling) and flare (redness) are measured.

  • Data Analysis: The percentage reduction in the wheal and flare areas by the active treatments compared to placebo is calculated.

Histamine-Induced Smooth Muscle Contraction in Guinea Pig Ileum

This ex vivo assay assesses the ability of a compound to antagonize histamine-induced contractions of smooth muscle.

  • Tissue: Isolated segments of guinea pig ileum.

  • Apparatus: Organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Procedure:

    • The ileum segment is mounted in the organ bath and connected to an isometric force transducer.

    • A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

    • The tissue is then incubated with the test compound (e.g., this compound) for a specific period.

    • A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist.

  • Data Analysis: The antagonistic effect is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, can be calculated.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

G

Caption: Histamine H1 Receptor Signaling Pathway and Site of Action for this compound.

Experimental Workflow for Evaluating Antihistaminic Activity

G Start Compound (Quifenadine HCl) Receptor_Binding Receptor_Binding Start->Receptor_Binding Wheal_Flare Wheal_Flare Start->Wheal_Flare End Characterization of Antihistaminic Profile Efficacy Efficacy Receptor_Binding->Efficacy Wheal_Flare->Efficacy Efficacy->End Smooth_Muscle Smooth_Muscle Potency Potency Smooth_Muscle->Potency Potency->End Pharmacokinetics Pharmacokinetics PK_PD PK_PD Pharmacokinetics->PK_PD PK_PD->End

Caption: General experimental workflow for the preclinical and clinical evaluation of antihistamines.

Conclusion

This compound is a second-generation antihistamine with a dual mechanism of action that includes both H1 receptor antagonism and the activation of diamine oxidase. While it has been in clinical use for decades in certain regions, publicly available, detailed quantitative data on its receptor binding affinity and pharmacokinetics are limited in the international scientific literature. The available clinical data indicates its efficacy in suppressing histamine-induced skin reactions is comparable to some other second-generation antihistamines. Further research and publication of detailed preclinical and clinical data would be beneficial for a more comprehensive understanding and comparison of this compound with other widely available antihistaminic agents.

References

Preclinical Safety and Toxicology of Quifenadine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Quifenadine hydrochloride exerts its antihistaminic effects through two primary pathways. It acts as a competitive antagonist of histamine H1 receptors, preventing the binding of histamine and the subsequent downstream signaling that leads to allergic symptoms. Uniquely among antihistamines, it also enhances the activity of diamine oxidase (DAO), an enzyme that catalyzes the breakdown of extracellular histamine. This dual action not only blocks the effects of histamine but also reduces its local concentration in tissues.

Additionally, some studies suggest that Quifenadine may possess anti-inflammatory and mast cell-stabilizing properties, further contributing to its therapeutic effects. It has also been noted to have antiarrhythmic properties, which are attributed to its chemical structure.

Signaling Pathway of Quifenadine's Antihistaminic Action

Quifenadine_Mechanism cluster_Allergen Allergic Response Initiation cluster_Action Quifenadine Intervention cluster_Outcome Physiological Effect Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on surface HistamineRelease Histamine Release MastCell->HistamineRelease Degranulation Histamine Histamine HistamineRelease->Histamine Quifenadine Quifenadine HCl H1Receptor H1 Receptor Quifenadine->H1Receptor Blocks DAO Diamine Oxidase (DAO) Quifenadine->DAO Activates SymptomReduction Reduction of Allergic Symptoms Quifenadine->SymptomReduction AllergicSymptoms Allergic Symptoms (e.g., vasodilation, itching) H1Receptor->AllergicSymptoms Activation leads to DAO->Histamine Degrades Histamine->H1Receptor Binds

Caption: Dual mechanism of this compound action.

Preclinical Toxicology Profile

Detailed, publicly accessible preclinical toxicology data, including specific LD50 values, No-Observed-Adverse-Effect-Levels (NOAELs), and comprehensive study protocols for this compound, are scarce in the available literature. The information that can be gleaned is largely qualitative or derived from studies on structurally or functionally related second-generation antihistamines like terfenadine and fexofenadine.

Acute Toxicity

Specific oral, dermal, or inhalation LD50 values for this compound are not available in the reviewed literature. For the related compound terfenadine, oral LD50 values in mature mice and rats were reported to be approximately 5000 mg/kg.

Chronic Toxicity

Information on dedicated chronic toxicity studies for this compound is not publicly available.

Genotoxicity

There is no specific information available in the reviewed literature regarding the genotoxicity of this compound. General reviews on antihistamines indicate that the genotoxic potential varies among different compounds within this class. For instance, fexofenadine, a related second-generation antihistamine, was found to be non-mutagenic in various in vitro and in vivo assays.

Carcinogenicity

Specific carcinogenicity studies on this compound are not detailed in the available public literature. Studies on the related compound terfenadine, where fexofenadine was the primary metabolite, showed no evidence of carcinogenicity in rats and mice.

Reproductive and Developmental Toxicity

There is a lack of publicly available data on the reproductive and developmental toxicity of this compound. In studies with the related antihistamine fexofenadine in mice, it did not impair fertility, was not teratogenic, and did not affect pre- or postnatal development.

Experimental Protocols: General Methodologies

While specific protocols for this compound are not available, the following represents a generalized workflow for preclinical toxicology studies based on regulatory guidelines. This is provided for illustrative purposes and does not represent the actual studies conducted for Quifenadine.

General Acute Oral Toxicity Study Workflow (Based on OECD Guidelines)

Acute_Toxicity_Workflow start Start: Dose Range Finding Study (small number of animals) main_study Main Study: Administration of single dose to fasted animals (e.g., rats) at multiple dose levels start->main_study observation Observation Period (e.g., 14 days) - Clinical signs of toxicity - Body weight changes - Mortality main_study->observation necropsy Gross Necropsy (all animals) observation->necropsy histopath Histopathology (target organs, if necessary) necropsy->histopath data_analysis Data Analysis - Determination of LD50 (if applicable) - Identification of target organs histopath->data_analysis end End: Toxicity Profile Established data_analysis->end

Caption: Generalized workflow for an acute oral toxicity study.

Discussion and Conclusion

This compound possesses a unique dual mechanism of action that distinguishes it from other antihistamines. Based on its long-standing clinical use, it appears to have a favorable safety profile. However, there is a notable absence of detailed, publicly accessible preclinical toxicology data in the English-language scientific literature. This information gap highlights the need for greater transparency and data sharing for pharmaceuticals that are well-established in specific regions but less known globally. Researchers and drug development professionals should exercise caution when evaluating the preclinical safety of this compound and may need to consult regulatory agencies in the regions where it is marketed for more comprehensive data. The information on related second-generation antihistamines can provide some context but should not be used as a direct substitute for specific data on Quifenadine.

Unraveling the Solid-State Landscape of Quifenadine Hydrochloride: A Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical solid-state chemistry of Quifenadine hydrochloride, an important second-generation antihistamine. A comprehensive understanding of its crystal structure and polymorphic behavior is paramount for ensuring consistent product quality, bioavailability, and stability in pharmaceutical development. This document provides a detailed summary of the known crystalline forms, their structural characteristics, and the experimental methodologies for their preparation and analysis.

Introduction to the Polymorphism of this compound

This compound is known to exist in multiple solid crystalline forms, including a dihydrate (DH) and three distinct anhydrous polymorphs, designated as Form A, Form B, and Form C.[1] The existence of these different forms, each with a unique three-dimensional lattice arrangement, can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability. The structural relationship between these forms is rooted in variations in molecular conformation and packing, driven by the formation of similar hydrogen-bonded tetramers.[1]

Crystallographic Data of this compound Polymorphs

The crystal structures of the dihydrate form of this compound were elucidated from single-crystal X-ray diffraction (SCXRD) data, providing a precise atomic-level description.[1] In contrast, the crystal structures of the three anhydrous polymorphs (Forms A, B, and C) were determined from powder X-ray diffraction (PXRD) data.[1] A summary of the key crystallographic parameters for all four forms is presented in Table 1 for direct comparison.

Table 1: Crystallographic Data for this compound Polymorphs [1]

ParameterDihydrate (DH)Form AForm BForm C
Crystal System TriclinicTriclinicTriclinicTriclinic
Space Group P-1P-1P-1P-1
a (Å) 8.874(3)9.031(3)9.135(4)8.985(3)
b (Å) 10.485(4)10.686(4)10.378(5)10.852(4)
c (Å) 11.833(4)11.238(4)11.528(5)11.128(4)
α (°) 70.18(3)73.18(3)72.04(4)73.57(3)
β (°) 84.15(3)80.17(3)82.15(4)80.08(3)
γ (°) 67.43(3)69.34(3)68.19(4)69.83(3)
Volume (ų) 967.9(6)968.1(6)969.3(8)968.7(6)
Z 2222
Calculated Density (g/cm³) 1.2591.1541.1531.153
R-factor (%) 5.36.16.55.9

Note: Data for anhydrous forms were obtained from powder diffraction data.

Experimental Protocols

The successful isolation and characterization of the different polymorphic forms of this compound rely on precise experimental control. The following sections detail the methodologies employed for their preparation and analysis.

Preparation of Polymorphic Forms
  • This compound Dihydrate (DH): Single crystals of the dihydrate form were obtained by the slow evaporation of a saturated aqueous solution of this compound at room temperature.[1]

  • Anhydrous Form A: Form A was prepared by heating the dihydrate (DH) at 120 °C for 30 minutes.[1]

  • Anhydrous Form B: This polymorph was obtained through the dehydration of the dihydrate (DH) at a lower temperature of 60 °C for 2 hours.[1]

  • Anhydrous Form C: Form C was crystallized by the slow evaporation of a solution of this compound in ethanol at room temperature.[1]

Analytical Methodologies

A suitable single crystal of the dihydrate form was mounted on a goniometer. X-ray diffraction data were collected at room temperature using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

PXRD patterns for the anhydrous forms were recorded on a diffractometer in Bragg-Brentano geometry with Cu Kα radiation (λ = 1.5418 Å). The samples were scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a counting time of 1 second per step.

Thermal analyses were performed using a differential scanning calorimeter. Samples of 3-5 mg were accurately weighed into aluminum pans and heated at a constant rate of 10 °C/min under a nitrogen atmosphere. An empty aluminum pan was used as a reference.

Visualization of Experimental Workflow and Polymorphic Relationships

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Crystallization synthesis Quifenadine HCl Synthesis solution Saturated Solution (Water or Ethanol) synthesis->solution evaporation Slow Evaporation solution->evaporation dehydration Dehydration solution->dehydration scxrd Single-Crystal XRD evaporation->scxrd DH Form pxrd Powder XRD evaporation->pxrd Form C heating High-Temp Heating dehydration->pxrd Form B heating->pxrd Form A dsc DSC Analysis scxrd->dsc pxrd->dsc

Experimental workflow for this compound polymorphs.

polymorphic_relationships cluster_solution Solution Mediated DH Dihydrate (DH) FormA Form A DH->FormA Heating (120°C) FormB Form B DH->FormB Dehydration (60°C) FormC Form C solution Ethanol Solution solution->FormC Evaporation

Relationships between this compound polymorphs.

Conclusion

The thorough characterization of the dihydrate and three anhydrous polymorphs of this compound provides a solid foundation for the rational development of this pharmaceutical compound. The distinct crystallographic parameters and the defined protocols for the preparation of each form are critical for controlling the solid-state properties of the API. This guide serves as a comprehensive resource for researchers and professionals in the pharmaceutical industry, enabling informed decisions in formulation, manufacturing, and quality control to ensure the delivery of a safe and efficacious drug product.

References

Quifenadine Hydrochloride: A Potential Antiarrhythmic Agent Explored

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Role in Cardiac Arrhythmia Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine hydrochloride, a second-generation H1-histamine receptor antagonist, has demonstrated potential antiarrhythmic properties in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the current understanding of quifenadine's role in cardiac arrhythmia studies. It summarizes key findings from a randomized controlled clinical trial and preclinical animal models, detailing its efficacy, safety profile, and proposed mechanisms of action. While direct evidence from in-vitro electrophysiological studies on specific ion channels is limited, this paper synthesizes the available data to present a cohesive picture for researchers and drug development professionals. The guide also includes detailed experimental protocols and visual representations of proposed signaling pathways and experimental workflows to facilitate further investigation into this promising compound.

Introduction

Cardiac arrhythmias remain a significant challenge in clinical practice, necessitating the exploration of novel therapeutic agents with favorable safety profiles. While traditional antiarrhythmic drugs are effective, they are often associated with significant adverse effects, including the potential for proarrhythmia. Quifenadine, primarily known for its antihistaminic effects, has emerged as a compound of interest due to its observed antiarrhythmic activity, particularly in the context of premature beats.[1][2] This document aims to consolidate the existing scientific knowledge on this compound's effects on cardiac rhythm, with a focus on its potential mechanisms and data from relevant studies.

Clinical Evidence: A Randomized Controlled Trial

A key clinical study investigated the safety and efficacy of quifenadine in children with frequent premature beats (PBs) and compared it to amiodarone, a conventional antiarrhythmic agent.[1][2]

Efficacy Data

The study demonstrated that quifenadine exhibits antiarrhythmic activity, although it was less potent than amiodarone.[1][2] Full antiarrhythmic efficacy, defined as a reduction of premature beats by more than 75% from baseline, was achieved in a significant portion of the quifenadine-treated group.[1][2] Quifenadine was found to be particularly beneficial in children with supraventricular premature beats.[1][2]

ParameterQuifenadine GroupAmiodarone Groupp-valueReference
Number of Patients 5450-[1][2]
Full Antiarrhythmic Efficacy 43% (23/54)74% (37/50)0.02[1][2]
Mean Frequency of PBs (per hour) 562 ± 61597 ± 78-[1][2]
Daytime Heart Rate (beats/min) 88.5 ± 8.479.6 ± 7.80.04[1][2]
Nighttime Heart Rate (beats/min) 67.3 ± 6.256.1 ± 5.70.04[1][2]
Safety and Tolerability

A significant advantage of quifenadine observed in the trial was its superior safety profile compared to amiodarone.[1][2] The incidence of side effects in the quifenadine group was substantially lower.[1][2] Notably, quifenadine did not cause significant QT prolongation or sinus node depression.[1][2]

Side EffectQuifenadine GroupAmiodarone GroupReference
Incidence of Side Effects 2%40%[1][2]
Specific Side Effects Drowsiness, HeadacheNot specified in detail[1][2]
Experimental Protocol: Randomized Controlled Trial in Children with Premature Beats
  • Study Design: A randomized, controlled, parallel-group pilot trial.[1][2]

  • Participants: 104 patients with a mean age of 10.8 ± 3.2 years, diagnosed with frequent ventricular (n=65) or supraventricular (n=39) premature beats.[1][2]

  • Intervention:

    • Quifenadine group (n=54): 2 mg/kg/day.[1][2]

    • Amiodarone group (n=50): 9 mg/kg/day.[1][2]

  • Treatment Duration: 2 weeks.[1][2]

  • Primary Outcome Measures:

    • Safety and efficacy of quifenadine versus amiodarone.[1][2]

    • Full antiarrhythmic efficacy was defined as a reduction in premature beats of over 75% from the baseline.[1][2]

  • Monitoring: 24-hour Holter monitoring was performed three times: before treatment, at 14-28 days after randomization, and during the follow-up at 2-3 months.[1][2]

G Experimental Workflow: Quifenadine vs. Amiodarone in Pediatric Arrhythmia cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_outcomes Outcome Assessment p 104 Children with Frequent Premature Beats rand Randomization (1:1) p->rand quif Quifenadine (2 mg/kg/day) n=54 rand->quif Group 1 amio Amiodarone (9 mg/kg/day) n=50 rand->amio Group 2 h2 24h Holter at 14-28 Days quif->h2 amio->h2 h1 Baseline 24h Holter h3 24h Holter at 2-3 Months h2->h3 efficacy Efficacy: Reduction in Premature Beats h3->efficacy safety Safety: Side Effects, QT Interval h3->safety

Workflow of the randomized controlled trial comparing quifenadine and amiodarone.

Preclinical Evidence: Animal Models of Arrhythmia

Preclinical studies in animal models have provided further evidence for the antiarrhythmic properties of quifenadine (also known as Phencarol).

Efficacy in Induced Arrhythmia Models

A study in non-anesthetized rabbits demonstrated that quifenadine, administered intravenously at a dose of 5 mg/kg, possesses pronounced antiarrhythmic and protective properties in various arrhythmia models.

Arrhythmia ModelQuifenadine EffectReference
Calcium-chloride-induced Antiarrhythmic and protective
Adrenaline-induced Antiarrhythmic and protective
Strophanthine-induced Antiarrhythmic and protective
Aconitine-induced No influence

The lack of effect in the aconitine-induced arrhythmia model suggests that quifenadine's mechanism of action is unlikely to involve significant blockade of sodium channels.

Experimental Protocol: Chemically-Induced Arrhythmias in Rabbits
  • Animal Model: Non-anesthetized rabbits.

  • Drug Administration: Quifenadine administered intravenously at a dose of 5 mg/kg.

  • Arrhythmia Induction Models:

    • Calcium-Chloride-Induced Arrhythmia: Intravenous injection of calcium chloride to induce ventricular arrhythmias.[3][4][5] The arrhythmogenic effect of calcium is linked to delayed afterdepolarizations.

    • Adrenaline-Induced Arrhythmia: Administration of adrenaline to provoke arrhythmias, often associated with increased sympathetic activity and calcium overload.

    • Strophanthine-Induced Arrhythmia: Use of a cardiac glycoside, strophanthine, to induce arrhythmias by inhibiting the Na+/K+-ATPase pump, leading to increased intracellular calcium.

    • Aconitine-Induced Arrhythmia: Application of aconitine, a potent sodium channel activator, to induce arrhythmias.

  • Endpoint: Assessment of the antiarrhythmic and protective effects of quifenadine against the induced arrhythmias.

Proposed Mechanism of Action

The precise molecular mechanism underlying the antiarrhythmic effects of quifenadine is not fully elucidated. However, based on its chemical structure and the available preclinical and clinical data, a multi-channel blocking effect is hypothesized.

Primary Action: H1-Histamine Receptor Blockade

As a second-generation antihistamine, quifenadine's primary mechanism of action is the competitive blockade of H1-histamine receptors. While the direct link between H1-receptor antagonism and antiarrhythmic effects is not firmly established, histamine itself can have pro-arrhythmic effects by increasing intracellular calcium. By blocking these receptors, quifenadine may indirectly contribute to cardiac rhythm stability.

Postulated Effects on Ion Channels

The antiarrhythmic properties of quifenadine are likely attributable to its interaction with key cardiac ion channels. The quinuclidine nucleus in its chemical structure is thought to contribute to these effects.

  • Calcium Channel Blockade: The efficacy of quifenadine in calcium-chloride and adrenaline-induced arrhythmia models strongly suggests a role for calcium channel modulation. It is proposed that quifenadine may act as a calcium channel blocker, reducing the influx of calcium into cardiomyocytes. This action would be consistent with a Class IV antiarrhythmic effect.

  • Potassium Channel Modulation: The literature suggests that quifenadine may also influence potassium channel activity. While direct evidence of hERG channel blockade by quifenadine is lacking, many antihistamines are known to interact with this channel, which is crucial for cardiac repolarization. The absence of significant QT prolongation in the clinical trial suggests that if quifenadine does interact with the hERG channel, the effect is likely not potent at therapeutic concentrations.

G Proposed Antiarrhythmic Mechanism of Quifenadine cluster_drug This compound cluster_channels Cardiac Ion Channels cluster_cellular Cellular Effects cluster_cardiac Cardiac Electrophysiological Outcome quif Quifenadine ca_channel L-type Ca²⁺ Channel quif->ca_channel Blocks k_channel K⁺ Channels (e.g., hERG) quif->k_channel Modulates (?) na_channel Na⁺ Channel quif->na_channel No significant effect ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_efflux ? K⁺ Efflux k_channel->k_efflux apd Modulation of Action Potential Duration ca_influx->apd k_efflux->apd arrhythmia Suppression of Arrhythmias apd->arrhythmia

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Quifenadine Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantification of Quifenadine hydrochloride in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Overview

Quifenadine is a first-generation H1-histamine receptor blocker used in the treatment of allergic conditions. Accurate and reliable quantification of Quifenadine in plasma is essential for pharmacokinetic and toxicokinetic studies. This document outlines a validated HPLC method, including sample preparation, chromatographic conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize the key quantitative data for the HPLC method of this compound analysis in plasma.

Table 1: HPLC Method Parameters

ParameterValueReference
Column Prontosil 120-5C 18 AQ, 5 µm[1][2]
Mobile Phase Linear gradient from Eluent A to Eluent B over 40 min[1][2]
Eluent A: 5% Acetonitrile, 95% Buffer Solution (0.2 M Lithium Perchlorate in 0.005 M Perchloric Acid)[1][2]
Eluent B: 100% Acetonitrile[1][2]
Flow Rate 100 µL/min[1][2]
Injection Volume 4 µL[1][2]
Column Temperature 37-40 °C[1][2]
Detection UV Spectrophotometer at 210, 220, 230, 240, 250, 260, 280, and 300 nm[1][2]
Retention Time 20.27 ± 0.03 min[1][2]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range 5.0 - 100.0 µg/mL[2]
Correlation Coefficient (r) 0.9985[1]
Limit of Quantification (LOQ) 5.0 µg/mL (equivalent to 20.0 ng in a 4 µL injection)[2]
Relative Uncertainty ± 6.65 %[1]
Relative Standard Deviation (RSD) 2.25 %[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Chloroform (Analytical grade)

  • Hexane (Analytical grade)

  • Lithium perchlorate

  • Perchloric acid

  • Ammonium hydroxide solution (25%)

  • n-Butanol

  • TLC plates (Sorbfil PTLC-AF-A or equivalent)

  • Human plasma (drug-free)

  • Deionized water

Sample Preparation: Liquid-Liquid Extraction with TLC Purification

This protocol is based on the method described in the literature and involves a multi-step purification process.[1][2]

  • Alkalinization: To 1.0 mL of plasma, add ammonium hydroxide solution to adjust the pH to 9.0.

  • Extraction: Add 5.0 mL of chloroform to the alkalinized plasma. Vortex for 10 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 15 minutes.

  • Separation: Carefully transfer the lower organic layer (chloroform) to a clean tube.

  • Hexane Wash: Add 5.0 mL of hexane to the chloroform extract. Vortex for 5 minutes and allow the layers to separate. Discard the upper hexane layer.

  • Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C.

  • TLC Purification:

    • Reconstitute the residue in a small volume of chloroform.

    • Spot the reconstituted sample onto a TLC plate.

    • Develop the plate in a chamber with a mobile phase of chloroform:n-butanol:25% ammonium hydroxide solution (70:40:5 v/v/v).[1][2]

    • Visualize the plate under UV light (254 nm). The Rf value for Quifenadine is approximately 0.25-0.30.[1]

    • Scrape the silica gel band corresponding to the Rf of Quifenadine.

    • Elute the Quifenadine from the silica gel with a suitable solvent (e.g., methanol).

  • Final Preparation: Evaporate the eluent to dryness and reconstitute the residue in the HPLC mobile phase for injection.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% Eluent A, 5% Eluent B) until a stable baseline is achieved.

  • Injection: Inject 4 µL of the prepared sample or standard solution into the HPLC system.

  • Chromatographic Run: Run the gradient program as described in Table 1.

  • Data Acquisition: Monitor the absorbance at the selected wavelengths (210-300 nm) and record the chromatogram.

  • Quantification: Create a calibration curve by plotting the peak area of the Quifenadine standard against its concentration. Determine the concentration of Quifenadine in the plasma samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 1. Plasma Sample (1 mL) alkalinize 2. Adjust to pH 9.0 plasma->alkalinize extract 3. Add Chloroform (5 mL) Vortex & Centrifuge alkalinize->extract separate 4. Collect Organic Layer extract->separate wash 5. Wash with Hexane separate->wash evaporate1 6. Evaporate to Dryness wash->evaporate1 reconstitute1 7. Reconstitute in Chloroform evaporate1->reconstitute1 tlc 8. TLC Purification reconstitute1->tlc scrape 9. Scrape Silica Band tlc->scrape elute 10. Elute with Methanol scrape->elute evaporate2 11. Evaporate to Dryness elute->evaporate2 reconstitute2 12. Reconstitute in Mobile Phase evaporate2->reconstitute2 inject 1. Inject 4 µL reconstitute2->inject separate_hplc 2. Chromatographic Separation (Prontosil 120-5C 18 AQ) inject->separate_hplc detect 3. UV Detection (210-300 nm) separate_hplc->detect quantify 4. Quantification detect->quantify

Caption: Experimental workflow for this compound quantification in plasma.

logical_relationship cluster_method HPLC Method Validation cluster_outcome Method Suitability linearity Linearity (5.0-100.0 µg/mL) reliable_quant Reliable Quantification in Plasma linearity->reliable_quant loq Limit of Quantification (5.0 µg/mL) loq->reliable_quant accuracy Accuracy (Relative Uncertainty: ±6.65%) accuracy->reliable_quant precision Precision (RSD: 2.25%) precision->reliable_quant

Caption: Relationship between validation parameters and method suitability.

References

Application Notes and Protocols for In Vitro H1 Receptor Binding of Quifenadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine (hydrochloride), a second-generation antihistamine, functions as a selective and competitive antagonist of the histamine H1 receptor.[1] Its primary mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions.[1] Beyond its H1 receptor blockade, Quifenadine has been noted to activate the enzyme diamine oxidase, which is responsible for the breakdown of endogenous histamine.[1] This dual action may contribute to its efficacy in managing various allergic conditions. Understanding the binding affinity of Quifenadine hydrochloride to the H1 receptor is crucial for characterizing its pharmacological profile and for the development of novel antihistaminic agents.

This document provides a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity of this compound for the histamine H1 receptor.

Data Presentation

While specific in vitro binding data (Kᵢ or IC₅₀ values) for this compound were not available in the reviewed literature, the following table presents representative binding affinities of other second-generation antihistamines for the human H1 receptor. This illustrates the typical data generated from the described assay.

CompoundReceptorKᵢ (nM)
LevocetirizineHistamine H1~3
DesloratadineHistamine H1~0.5 - 2
FexofenadineHistamine H1~10 - 30
This compound Histamine H1 Data not available

Note: Kᵢ values are approximate and can vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the histamine H1 receptor signaling pathway and the experimental workflow for the in vitro binding assay.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Quifenadine Quifenadine Hydrochloride Quifenadine->H1R Competitively Blocks Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response H1_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells expressing H1 receptor) Incubation 4. Incubate: Membranes + Radioligand + Quifenadine HCl (or buffer) Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radioligand (e.g., [³H]-Mepyramine) Radioligand_Prep->Incubation Test_Compound_Prep 3. Prepare Quifenadine HCl (serial dilutions) Test_Compound_Prep->Incubation Filtration 5. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing 6. Wash Filters (to remove non-specific binding) Filtration->Washing Scintillation 7. Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Data_Analysis 8. Calculate IC₅₀ and Kᵢ (using competitive binding analysis) Scintillation->Data_Analysis

References

Synthesis of Quifenadine Hydrochloride: A Detailed Protocol for Laboratory and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Quifenadine hydrochloride, a second-generation H1-antihistamine. The synthesis is centered around a Grignard reaction to construct the key diphenylmethanol moiety attached to a quinuclidine core. This protocol includes detailed step-by-step procedures for the synthesis of the intermediate, α,α-diphenyl-3-quinuclidinemethanol, and its subsequent conversion to the hydrochloride salt. Characterization data, including melting point and spectroscopic signatures, are also provided. This application note is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

Quifenadine, chemically known as 1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol, is a selective H1-histamine receptor antagonist.[1][2] Its unique pharmacological profile, which includes not only H1-receptor blockade but also the activation of diamine oxidase to break down endogenous histamine, makes it an interesting subject for further research and development.[1][2] The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly the anhydrous environment for the Grignard reaction. This protocol outlines a reliable method for the synthesis and purification of this compound in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound proceeds in two main stages:

  • Step 1: Grignard Reaction: Formation of the tertiary alcohol, α,α-diphenyl-3-quinuclidinemethanol, through the reaction of methylquinuclidine-3-carboxylate with phenylmagnesium bromide.

  • Step 2: Salt Formation: Conversion of the synthesized free base to its hydrochloride salt to improve stability and solubility.

Quantitative Data Summary

ParameterValueReference
Intermediate: α,α-diphenyl-3-quinuclidinemethanol
Molecular FormulaC₂₀H₂₃NO[1]
Molar Mass293.41 g/mol [1]
Final Product: this compound
Molecular FormulaC₂₀H₂₄ClNO[3]
Molar Mass329.87 g/mol [3]
Melting Point198–202°C
Purity (by HPLC)>98.5%
AppearanceSolid powder[3]

Experimental Protocols

Materials and Reagents
  • Methylquinuclidine-3-carboxylate

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Step 1: Synthesis of α,α-diphenyl-3-quinuclidinemethanol (Quifenadine free base)

1.1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Note: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene (2.1 equivalents) in anhydrous THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grey and cloudy.

1.2. Grignard Reaction

  • Cool the freshly prepared phenylmagnesium bromide solution to -10°C to 0°C using an ice-salt bath.

  • Dissolve methylquinuclidine-3-carboxylate (1.0 equivalent) in anhydrous THF in a separate flask.

  • Add the solution of methylquinuclidine-3-carboxylate dropwise to the cold Grignard reagent with vigorous stirring, maintaining the temperature between -10°C and 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

1.3. Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude α,α-diphenyl-3-quinuclidinemethanol by recrystallization from a 2:1 mixture of ethyl acetate and hexane to yield a white solid.

Step 2: Synthesis of this compound
  • Dissolve the purified α,α-diphenyl-3-quinuclidinemethanol in ethanol.

  • Cool the solution in an ice bath.

  • Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • The product will precipitate out of the solution. If precipitation is slow, it can be induced by the addition of diethyl ether as an anti-solvent.

  • Collect the white precipitate by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the crude this compound from a 3:1 ethanol/water mixture.

  • Dry the purified crystals under vacuum at 40°C to yield this compound as a white crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by the following methods:

  • Melting Point: Determination of the melting point range.

  • HPLC: To assess the purity of the final compound.

  • Spectroscopy:

    • ¹H NMR: To confirm the chemical structure.

    • IR Spectroscopy: To identify characteristic functional groups.[1]

    • Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.[4]

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Salt Formation Reactants1 Methylquinuclidine-3-carboxylate + Phenylmagnesium Bromide Reaction1 Grignard Reaction (Anhydrous THF, -10 to 0 °C) Reactants1->Reaction1 Workup1 Quench (NH4Cl) + Extraction (Et2O) Reaction1->Workup1 Intermediate α,α-diphenyl-3-quinuclidinemethanol Reactants2 α,α-diphenyl-3-quinuclidinemethanol + HCl Intermediate->Reactants2 Purification1 Recrystallization (Ethyl Acetate/Hexane) Workup1->Purification1 Purification1->Intermediate Reaction2 Acid-Base Reaction (Ethanol) Reactants2->Reaction2 FinalProduct_crude Crude Quifenadine HCl Reaction2->FinalProduct_crude Purification2 Recrystallization (Ethanol/Water) FinalProduct_crude->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) and away from sources of moisture and oxygen.

  • Anhydrous solvents are flammable. Work in a well-ventilated fume hood and avoid open flames.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Always wear appropriate personal protective equipment when handling chemicals in the laboratory.

References

Application Notes and Protocols for Testing Quifenadine Hydrochloride in Animal Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. It is characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and nasal congestion. The underlying pathophysiology involves a complex interplay of immune cells, including mast cells, eosinophils, T cells, and B cells, leading to the release of inflammatory mediators like histamine and cytokines.

Quifenadine hydrochloride (Phencarol) is a second-generation antihistamine with a unique pharmacological profile. It acts as a competitive antagonist of histamine H1 receptors, but also possesses anti-inflammatory and mast cell-stabilizing properties.[1][2] This dual mechanism of action makes it a promising candidate for the effective management of allergic rhinitis. Preclinical evaluation in relevant animal models is a critical step in elucidating its therapeutic potential and mechanisms of action.

Featured Animal Models for Allergic Rhinitis

The most commonly utilized and well-characterized animal models for studying allergic rhinitis are the guinea pig and mouse models, typically involving sensitization and subsequent challenge with an allergen such as ovalbumin (OVA).[3][4][5][6]

  • Guinea Pig Model: Guinea pigs exhibit allergic responses that closely mimic human allergic rhinitis, including sneezing, nasal rubbing, and nasal blockage.[3][5][7] They are particularly useful for studying the effects of drugs on these clinical symptoms.

  • Mouse Model: Murine models, especially using BALB/c mice, are valuable for investigating the immunological mechanisms of allergic rhinitis due to the availability of a wide range of immunological reagents.[3][6][8] These models allow for the detailed analysis of cellular infiltration, cytokine profiles, and immunoglobulin levels.

Experimental Protocols

Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This protocol is adapted from established methods for inducing allergic rhinitis in guinea pigs to assess the efficacy of therapeutic compounds.[5][7]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)₃)

  • Sterile saline (0.9% NaCl)

  • This compound

  • Vehicle control (e.g., sterile water or saline)

  • Intranasal administration device

  • Observation chambers

Procedure:

  • Sensitization (Days 1 and 8):

    • Prepare a sensitizing solution of 1 mg/mL OVA and 100 mg/mL Al(OH)₃ in sterile saline.

    • Administer 1 mL of the solution via intraperitoneal (i.p.) injection to each guinea pig.

    • Repeat the sensitization on day 8.

  • Challenge (Day 15 onwards):

    • Beginning on day 15, challenge the sensitized guinea pigs daily for 7 consecutive days.

    • Prepare a 1% OVA solution in sterile saline for intranasal challenge.

    • Lightly anesthetize the animals and instill 50 µL of the 1% OVA solution into each nostril.

  • Treatment:

    • Divide the sensitized and challenged animals into the following groups:

      • Vehicle control group

      • This compound group (dose to be determined based on preliminary studies)

      • Positive control group (e.g., another known antihistamine)

    • Administer this compound or vehicle orally once daily, 1 hour before the OVA challenge, from day 15 to day 21.

  • Assessment of Allergic Rhinitis Symptoms (Day 21):

    • On day 21, 30 minutes after the final OVA challenge, place each animal in an individual observation chamber.

    • Count the number of sneezes and nasal rubs over a 30-minute period.

  • Collection of Nasal Lavage Fluid (NALF):

    • Following symptom assessment, anesthetize the animals.

    • Perform nasal lavage by instilling and collecting 1 mL of sterile saline through the nostrils.

    • Centrifuge the NALF and use the supernatant for cytokine analysis (e.g., IL-4, IL-5) and the cell pellet for differential cell counts (eosinophils, neutrophils).

Ovalbumin-Induced Allergic Rhinitis in Mice

This protocol is based on established murine models of allergic rhinitis, suitable for detailed immunological analysis.[6][9]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)₃)

  • Sterile saline (0.9% NaCl)

  • This compound

  • Vehicle control

  • Intranasal and intraperitoneal administration equipment

Procedure:

  • Sensitization (Days 0 and 7):

    • Sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of Al(OH)₃ in a total volume of 200 µL sterile saline.

    • Repeat the sensitization on day 7.

  • Challenge (Days 14-20):

    • From day 14 to day 20, challenge the mice intranasally once daily.

    • Administer 20 µL of 1% OVA in sterile saline to each nostril under light anesthesia.

  • Treatment:

    • Group the animals and administer this compound or vehicle orally 1 hour prior to each OVA challenge from day 14 to day 20.

  • Symptom Assessment (Day 20):

    • On day 20, immediately after the final challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubs.

  • Sample Collection:

    • 24 hours after the final challenge, collect blood for the measurement of OVA-specific IgE levels.

    • Perform nasal lavage to collect NALF for cytokine and cellular analysis.

    • Euthanize the mice and collect nasal tissue for histological examination (e.g., H&E staining for eosinophil infiltration).

Data Presentation

Table 1: Effect of Treatment on Allergic Symptoms in OVA-Induced Allergic Rhinitis in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Number of Sneezes (mean ± SEM)Number of Nasal Rubs (mean ± SEM)
Vehicle Control-45.2 ± 5.138.6 ± 4.3
Second-Gen Antihistamine1015.8 ± 2.312.4 ± 1.9
Dexamethasone (Positive Control)18.5 ± 1.56.1 ± 1.2

*p < 0.05 compared to Vehicle Control

Table 2: Effect of Treatment on Inflammatory Markers in NALF of Allergic Rhinitis Mice

Treatment GroupDose (mg/kg, p.o.)Eosinophil Count (x10⁴ cells/mL, mean ± SEM)IL-4 Levels (pg/mL, mean ± SEM)Histamine Levels (ng/mL, mean ± SEM)
Vehicle Control-12.5 ± 1.885.3 ± 9.225.1 ± 3.5
Second-Gen Antihistamine104.2 ± 0.930.1 ± 4.59.8 ± 1.7
Dexamethasone (Positive Control)12.1 ± 0.515.6 ± 2.85.2 ± 1.1

*p < 0.05 compared to Vehicle Control

Visualizations

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase sensitization_day1 Day 1: i.p. OVA/Al(OH)3 sensitization_day8 Day 8: i.p. OVA/Al(OH)3 challenge_start Day 15: Start Daily Intranasal OVA Challenge & Drug Treatment sensitization_day8->challenge_start challenge_end Day 21: Final Challenge & Treatment challenge_start->challenge_end Daily symptom_assessment Symptom Scoring (Sneezing, Rubbing) challenge_end->symptom_assessment nalf_collection Nasal Lavage (Cells, Cytokines) histology Histology (Eosinophil Infiltration)

Caption: Experimental workflow for the guinea pig model of allergic rhinitis.

Allergic_Rhinitis_Pathway cluster_sensitization Sensitization Phase cluster_re_exposure Re-exposure Phase Allergen Allergen (e.g., OVA) APC Antigen Presenting Cell (APC) Allergen->APC Uptake & Presentation Allergen2 Allergen Th2 Th2 Cell APC->Th2 Activation B_cell B Cell Th2->B_cell IL-4, IL-13 Th2_2 Th2 Cell Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation IgE Allergen-specific IgE Plasma_cell->IgE Production IgE2 IgE Mast_cell Mast Cell Mediators Mediators (Histamine, Leukotrienes, Prostaglandins, Cytokines) Mast_cell->Mediators Degranulation Symptoms Allergic Rhinitis Symptoms (Sneezing, Itching, Rhinorrhea, Congestion) Mediators->Symptoms Inflammation Late-Phase Inflammation Mediators->Inflammation Eosinophil Eosinophil Eosinophil->Inflammation IgE2->Mast_cell Binds to FcεRI Allergen2->Mast_cell Cross-links IgE Th2_2->Eosinophil IL-5

Caption: Key signaling pathways in allergic rhinitis.

References

Application Notes and Protocols for Quifenadine Hydrochloride in Urticaria Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quifenadine hydrochloride (also known as Phencarol) in established in vitro and in vivo research models of urticaria. This document details the pharmacological actions of Quifenadine, standardized experimental protocols, and expected quantitative outcomes to guide researchers in their study of urticaria pathophysiology and the evaluation of anti-urticarial agents.

Introduction to this compound in Urticaria Research

This compound is a second-generation H1-antihistamine with a unique pharmacological profile that makes it a valuable tool in urticaria research.[1] Unlike traditional antihistamines, Quifenadine exhibits a multi-faceted mechanism of action that extends beyond simple H1-receptor blockade. Its ability to also activate diamine oxidase (histaminase), the primary enzyme responsible for histamine degradation, and to stabilize mast cell membranes, provides a comprehensive approach to mitigating the symptoms of urticaria.[2] These properties allow researchers to investigate different facets of the urticarial response, from immediate hypersensitivity reactions to the underlying inflammatory processes.

Mechanism of Action

This compound exerts its anti-urticarial effects through three primary mechanisms:

  • H1-Receptor Antagonism: As a competitive antagonist of the histamine H1 receptor, Quifenadine effectively blocks the binding of histamine, a key mediator of urticarial symptoms such as pruritus (itching) and wheal and flare formation.[2]

  • Diamine Oxidase (Histaminase) Activation: Quifenadine enhances the activity of diamine oxidase, leading to the enzymatic breakdown of histamine in tissues. This reduction in histamine levels contributes to the alleviation of allergic and inflammatory responses.

  • Mast Cell Stabilization: Quifenadine has been shown to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators that trigger the urticarial cascade.[2] This stabilizing effect is crucial for studying the prophylactic potential of anti-urticarial compounds.

Key In Vitro Urticaria Research Models

Mast Cell Degranulation Assay

This assay assesses the ability of this compound to stabilize mast cells and prevent the release of their granular contents upon stimulation.

Experimental Protocol:

  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell model.

  • Sensitization: RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

  • Treatment: Sensitized cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

  • Stimulation: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, a granular enzyme released into the cell culture supernatant. The enzymatic activity is determined by its ability to cleave a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), which produces a colored product measurable by spectrophotometry.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (e.g., Triton X-100 lysed cells for total release) and a negative control (unstimulated cells). The inhibitory effect of Quifenadine is expressed as the percentage reduction in β-hexosaminidase release.

Expected Quantitative Data:

Compound Concentration Range Expected Outcome
Quifenadine HCl1 µM - 100 µMDose-dependent inhibition of β-hexosaminidase release
Positive Control (e.g., Cromolyn Sodium)1 µM - 100 µMDose-dependent inhibition of β-hexosaminidase release
Vehicle Control (e.g., DMSO)-Minimal to no inhibition
Histamine Release Assay

This assay directly measures the inhibitory effect of this compound on histamine release from stimulated mast cells.

Experimental Protocol:

  • Cell Source: Peritoneal mast cells isolated from rats or human mast cell lines can be used.

  • Treatment: Mast cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Stimulation: Histamine release is induced using a secretagogue such as compound 48/80 or an antigen in sensitized cells.

  • Histamine Quantification: The concentration of histamine in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: The percentage of histamine release is calculated, and the inhibitory effect of Quifenadine is determined by comparing the histamine levels in treated versus untreated stimulated cells.

Expected Quantitative Data:

Similar to the mast cell degranulation assay, the expected result is a concentration-dependent decrease in histamine release. A dose-response curve should be generated to calculate the IC50 value.

Compound Concentration Range Expected Outcome
Quifenadine HCl1 µM - 100 µMDose-dependent inhibition of histamine release
Positive Control (e.g., Ketotifen)1 µM - 100 µMDose-dependent inhibition of histamine release
Vehicle Control (e.g., Saline)-No significant inhibition

Key In Vivo Urticaria Research Models

Passive Cutaneous Anaphylaxis (PCA) in Mice or Rats

The PCA model is a classic in vivo assay to evaluate the effect of drugs on IgE-mediated mast cell degranulation and subsequent vascular permeability, mimicking the wheal and flare reaction of urticaria.

Experimental Protocol:

  • Animal Model: BALB/c mice or Wistar rats are commonly used.

  • Sensitization: Animals are passively sensitized by an intradermal injection of anti-DNP IgE into the ear or dorsal skin.

  • Treatment: this compound or a vehicle control is administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the antigen challenge.

  • Antigen Challenge: After a sensitization period (typically 24-48 hours), the animals are challenged intravenously with DNP-HSA mixed with Evans blue dye.

  • Evaluation of Vascular Permeability: The Evans blue dye extravasates at the site of the allergic reaction. The amount of dye leakage is quantified by extracting the dye from the tissue and measuring its absorbance spectrophotometrically.

  • Data Analysis: The inhibitory effect of Quifenadine is calculated as the percentage reduction in Evans blue dye extravasation compared to the vehicle-treated control group.

Expected Quantitative Data:

Treatment Group Dosage Range (mg/kg) Route of Administration Expected Outcome
Quifenadine HCl10 - 100Oral (p.o.) or Intraperitoneal (i.p.)Dose-dependent reduction in Evans blue extravasation
Positive Control (e.g., Cyproheptadine)1 - 10p.o. or i.p.Significant reduction in Evans blue extravasation
Vehicle Control-p.o. or i.p.Maximal Evans blue extravasation
Compound 48/80-Induced Paw Edema in Rats

This model assesses the non-IgE-mediated mast cell degranulation and the subsequent inflammatory edema, which is relevant to certain forms of urticaria.

Experimental Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are suitable for this model.

  • Treatment: Animals are pre-treated with this compound or a vehicle control.

  • Induction of Edema: Paw edema is induced by a subplantar injection of compound 48/80 into the rat's hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after the injection of compound 48/80 using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume in the Quifenadine-treated group with the vehicle-treated control group.

Expected Quantitative Data:

Treatment Group Dosage Range (mg/kg) Route of Administration Expected Outcome
Quifenadine HCl10 - 100Oral (p.o.) or Intraperitoneal (i.p.)Dose-dependent reduction in paw volume
Positive Control (e.g., Indomethacin)5 - 10p.o. or i.p.Significant reduction in paw volume
Vehicle Control-p.o. or i.p.Maximal paw edema

Signaling Pathways and Experimental Workflows

Urticaria Pathogenesis and Quifenadine's Points of Intervention

G cluster_0 Mast Cell cluster_1 Quifenadine HCl Intervention cluster_2 Tissue Response Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Syk Syk FceRI->Syk PLCg PLCγ Syk->PLCg IP3 IP3 PLCg->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Degranulation Degranulation Ca_release->Degranulation Histamine_release Histamine Release Degranulation->Histamine_release H1_receptor H1 Receptor Histamine_release->H1_receptor Histamine_degradation Histamine Degradation Histamine_release->Histamine_degradation Quifenadine_stabilization Quifenadine HCl (Mast Cell Stabilization) Quifenadine_stabilization->Degranulation Inhibits Quifenadine_H1 Quifenadine HCl (H1 Antagonism) Quifenadine_H1->H1_receptor Blocks Quifenadine_DAO Quifenadine HCl (DAO Activation) Quifenadine_DAO->Histamine_degradation Activates Symptoms Urticarial Symptoms (Wheal, Flare, Pruritus) H1_receptor->Symptoms

Caption: Quifenadine's multi-target action in urticaria.

Experimental Workflow for In Vitro Mast Cell Stabilization Assay

G cluster_0 Cell Preparation & Sensitization cluster_1 Treatment & Stimulation cluster_2 Analysis A Seed RBL-2H3 cells B Sensitize with anti-DNP IgE (overnight) A->B C Pre-incubate with Quifenadine HCl B->C D Induce degranulation with DNP-HSA C->D E Collect supernatant D->E F Measure β-hexosaminidase activity E->F G Calculate % inhibition F->G

Caption: Workflow for mast cell stabilization assay.

Experimental Workflow for In Vivo Passive Cutaneous Anaphylaxis (PCA)

G cluster_0 Sensitization cluster_1 Treatment cluster_2 Challenge & Evaluation A Intradermal injection of anti-DNP IgE B Administer Quifenadine HCl (p.o. or i.p.) C Intravenous injection of DNP-HSA + Evans Blue A->C 24-48h B->C D Measure dye extravasation C->D E Calculate % inhibition of vascular permeability D->E

Caption: Workflow for passive cutaneous anaphylaxis model.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Quifenadine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine hydrochloride is a second-generation antihistamine known for its selective H1 receptor antagonism.[1] Beyond its established anti-allergic properties, emerging evidence suggests that this compound possesses anti-inflammatory capabilities, making it a compound of interest for broader therapeutic applications.[1][2] These anti-inflammatory effects are thought to be mediated through various mechanisms, including the stabilization of mast cells and potential modulation of key inflammatory signaling pathways such as NF-κB.[2]

These application notes provide detailed protocols for a panel of cell-based assays designed to rigorously evaluate and quantify the anti-inflammatory effects of this compound. The described assays will enable researchers to investigate the compound's impact on the production of pro-inflammatory cytokines, the activity of the NF-κB signaling pathway, and the expression of enzymes involved in the inflammatory cascade.

Data Presentation: Comparative Anti-inflammatory Activity

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present data for other second-generation antihistamines with known anti-inflammatory properties. This information is intended to provide a comparative framework for interpreting experimental results obtained with this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Release by Second-Generation Antihistamines

CompoundCell TypeStimulantCytokine InhibitedIC50 / % Inhibition
DesloratadineHuman Mast CellsPhorbol 12-myristate 13-acetateTNF-α64.5% reduction[3]
DesloratadineHuman Mast CellsPhorbol 12-myristate 13-acetateIL-632.6% reduction[3]
DesloratadineHuman Mast CellsPhorbol 12-myristate 13-acetateIL-332.1% reduction[3]
LoratadineHuman KeratinocytesIFN-γCCL5IC50: 3 µM[4]
CetirizineHuman Mast CellsPhorbol 12-myristate 13-acetateTNF-α, IL-3, IL-6, GM-CSFSignificant inhibition observed[3][5]

Table 2: Modulation of Inflammatory Pathways by Second-Generation Antihistamines

CompoundAssayTarget Pathway/MoleculeEffect
LoratadineLuciferase AssayNF-κBInhibition of transcriptional activation[6]
FexofenadineEnzyme ImmunoassayCOX-2Selective inhibition[7]
LoratadineWestern BlotCOX-2Reduction in expression[8]
FexofenadineElectrophoretic Mobility Shift AssayNF-κBSuppression of DNA-binding activity[9]

Experimental Workflow Overview

The following diagram illustrates the general workflow for evaluating the anti-inflammatory properties of this compound using the protocols detailed in this document.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis Cell_Culture RAW 264.7 Macrophage Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Compound_Prep This compound Stock Solution Preparation Pre-treatment Pre-treat with Quifenadine HCl Compound_Prep->Pre-treatment Seeding->Pre-treatment Stimulation Stimulate with LPS (100-200 ng/mL) Pre-treatment->Stimulation Cytokine_ELISA Cytokine Measurement (TNF-α, IL-6, IL-1β) Stimulation->Cytokine_ELISA NFkB_IF NF-κB p65 Nuclear Translocation (IF) Stimulation->NFkB_IF COX2_WB COX-2 Expression (Western Blot) Stimulation->COX2_WB PGE2_ELISA PGE2 Production (ELISA) Stimulation->PGE2_ELISA

Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.

Experimental Protocols

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β) by ELISA

This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatant of cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • DMEM high-glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well tissue culture plates

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[4]

  • Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 100-200 ng/mL.[10] Include a vehicle control (no this compound) and an unstimulated control (no LPS).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the respective kits.[11][12][13]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of each cytokine based on the standard curve. Determine the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

Assessment of NF-κB p65 Nuclear Translocation by Immunofluorescence

This protocol visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in NF-κB activation.

Materials:

  • RAW 264.7 macrophage cells

  • Glass coverslips in 24-well plates

  • This compound

  • LPS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (100-200 ng/mL) for 30-60 minutes.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.[14]

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

  • Analysis: Capture images and quantify the nuclear translocation of p65. An increase in the co-localization of the p65 signal (e.g., red fluorescence) and the DAPI signal (blue fluorescence), resulting in a pink/purple appearance, indicates nuclear translocation.[15]

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Quifenadine Quifenadine HCl Quifenadine->IKK inhibits?

Caption: Proposed mechanism of this compound's effect on the NF-κB signaling pathway.
Analysis of Cyclooxygenase-2 (COX-2) Expression by Western Blot

This protocol measures the protein levels of COX-2, an enzyme upregulated during inflammation, in cell lysates.

Materials:

  • RAW 264.7 macrophage cells

  • 6-well tissue culture plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against COX-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (100-200 ng/mL) for 18-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary COX-2 antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Quantification of Prostaglandin E2 (PGE2) Production by ELISA

This protocol measures the amount of PGE2, a key inflammatory mediator produced via the COX-2 pathway, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well tissue culture plates

  • This compound

  • LPS

  • PGE2 competitive ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 of the cytokine measurement protocol.

  • Supernatant Collection: After the 18-24 hour incubation, collect the cell culture supernatant.

  • PGE2 ELISA: Perform the competitive ELISA for PGE2 according to the manufacturer's instructions.[3][5][6][16][17] This typically involves the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.

  • Data Analysis: Measure the absorbance, which will be inversely proportional to the amount of PGE2 in the sample. Calculate the PGE2 concentration from the standard curve and determine the inhibitory effect of this compound.

G cluster_pathway COX-2 and PGE2 Synthesis Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation COX2_Gene COX-2 Gene Transcription NFkB_Activation->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein PGE2 Prostaglandin E2 (PGE2) COX2_Protein->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation PGE2->Inflammation Quifenadine Quifenadine HCl Quifenadine->NFkB_Activation inhibits? Quifenadine->COX2_Protein inhibits?

References

Application Notes and Protocols for the LC-MS/MS Analysis of Quifenadine Hydrochloride and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine, available as Quifenadine hydrochloride, is a second-generation H1-antihistamine used in the management of allergic conditions.[1] As with many pharmaceutical compounds, understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the simultaneous quantification of Quifenadine and its metabolites in biological matrices. These application notes provide a detailed protocol for the analysis of Quifenadine and its putative metabolites using LC-MS/MS.

Quifenadine is known to be metabolized in the liver.[1][2] While specific metabolic pathways for Quifenadine are not extensively documented in readily available literature, based on the metabolism of structurally similar second-generation antihistamines like terfenadine and loratadine, the primary metabolic transformations are anticipated to be oxidation reactions, such as hydroxylation and carboxylation, mediated by cytochrome P450 (CYP) enzymes. Therefore, this protocol will focus on the parent drug, Quifenadine, and its two primary potential metabolites: Hydroxy-Quifenadine and Carboxy-Quifenadine.

Quantitative Data Summary

The following tables summarize the proposed Multiple Reaction Monitoring (MRM) transitions and typical validation parameters for the LC-MS/MS analysis of Quifenadine, Hydroxy-Quifenadine, and Carboxy-Quifenadine.

Table 1: Proposed MRM Transitions for Quifenadine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Quifenadine294.2167.125
Hydroxy-Quifenadine310.2183.128
Carboxy-Quifenadine324.2197.130
Internal Standard (e.g., Fexofenadine-d6)508.3472.335

Table 2: Typical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 10
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducible
Matrix EffectWithin acceptable limits (e.g., 85-115%)
StabilityStable under relevant storage and processing conditions

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Quifenadine and its metabolites from plasma or serum samples.

Materials:

  • Biological matrix (plasma or serum)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) spiking solution (e.g., Fexofenadine-d6 in 50% ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

  • Triple quadrupole mass spectrometer.

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Nitrogen) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of Quifenadine.

quifenadine_metabolism quifenadine Quifenadine hydroxy Hydroxy-Quifenadine quifenadine->hydroxy Hydroxylation (CYP450) carboxy Carboxy-Quifenadine hydroxy->carboxy Oxidation

Caption: Proposed metabolic pathway of Quifenadine.

References

Formulation Development of Quifenadine Hydrochloride for Research Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine hydrochloride is a second-generation H1-antihistamine with anti-inflammatory properties.[1] For research and preclinical studies, the development of simple and reproducible oral formulations is crucial for obtaining reliable and consistent experimental results. This document provides detailed application notes and protocols for the formulation development of this compound for research purposes, focusing on an immediate-release tablet and an oral solution.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development.

PropertyValue/InformationSource
Chemical Name 1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol;hydrochloride[1]
Molecular Formula C₂₀H₂₄ClNO[2]
Molecular Weight 329.87 g/mol [2]
Appearance White to off-white crystalline powder
Polymorphism Exists in anhydrous forms (A, B, C) and a dihydrate (DH). Form A is the most thermodynamically stable.[1]
Melting Point Form A: ~225°C; Dihydrate: Melts with water loss at lower temperatures.[1]
pKa (predicted) ~9.0 (Strongest Basic)
Aqueous Solubility Poorly soluble in water. As a basic compound, solubility is expected to be pH-dependent, with higher solubility in acidic conditions.
Organic Solvent Solubility Soluble in DMSO and ethanol.[3]

Pre-formulation Studies

Pre-formulation studies are essential to characterize the API and guide the selection of appropriate formulation strategies and excipients.

pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

Protocol:

  • Prepare a series of buffers (e.g., phosphate, acetate) with pH values ranging from 2 to 10.[4]

  • Add an excess amount of this compound to a known volume of each buffer in sealed containers.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours) and filter through a suitable membrane filter (e.g., 0.22 µm PVDF).

  • Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Plot the solubility (mg/mL) as a function of pH.

Hypothetical pH-Solubility Profile Data:

pHSolubility (mg/mL)
2.05.5
3.02.0
4.00.5
5.00.1
6.0< 0.05
7.0< 0.05
8.0< 0.05
9.0< 0.05
10.0< 0.05
Excipient Compatibility Studies

Objective: To evaluate the physical and chemical compatibility of this compound with commonly used pharmaceutical excipients.

Protocol:

  • Prepare binary mixtures of this compound with each selected excipient (e.g., in a 1:1 or 1:5 drug-to-excipient ratio).

  • Prepare a physical mixture of all components of the proposed formulation.

  • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analyze the samples at initial and specified time points using the following techniques:

    • Differential Scanning Calorimetry (DSC): To detect changes in melting point, appearance of new peaks, or disappearance of existing peaks, which may indicate an interaction.[5][6]

    • High-Performance Liquid Chromatography (HPLC): To quantify the drug and detect the formation of any degradation products.

    • Visual Observation: To check for any changes in physical appearance (e.g., color change, clumping).

Excipient Compatibility Screening Data (Hypothetical):

ExcipientRatio (Drug:Excipient)Initial AppearanceAppearance after 4 weeks at 40°C/75% RHDSC AnalysisHPLC Assay (%)Degradation ProductsCompatibility
Microcrystalline Cellulose1:5White powderWhite powderNo significant change99.8Not detectedCompatible
Lactose Monohydrate1:5White powderSlight yellowingShift in drug peak95.2Minor peak at RRT 1.2Incompatible
Croscarmellose Sodium1:1White powderWhite powderNo significant change99.5Not detectedCompatible
Sodium Starch Glycolate1:1White powderWhite powderNo significant change99.6Not detectedCompatible
Colloidal Silicon Dioxide1:1White powderWhite powderNo significant change99.7Not detectedCompatible
Magnesium Stearate1:0.1White powderWhite powderBroadening of drug peak98.9Not detectedCompatible

Formulation Development of an Immediate-Release Tablet

Based on the pre-formulation data, a direct compression or dry granulation approach is suitable for developing an immediate-release tablet.

Direct Compression Method

Workflow for Direct Compression:

G cluster_0 Dispensing and Sieving cluster_1 Blending cluster_2 Lubrication cluster_3 Compression A Quifenadine HCl E Geometric Dilution and Blending A->E B Diluent (MCC) B->E C Disintegrant (CCS) C->E D Glidant (CSD) D->E G Final Blending E->G F Sieving of Lubricant (MgSt) F->G H Tablet Compression G->H

Caption: Workflow for direct compression tablet formulation.

Protocol:

  • Dispensing and Sieving: Accurately weigh Quifenadine HCl, microcrystalline cellulose (diluent), croscarmellose sodium (disintegrant), and colloidal silicon dioxide (glidant). Sieve all ingredients through an appropriate mesh screen (e.g., #40) to ensure uniformity.

  • Blending: Blend the sieved materials using a suitable blender (e.g., V-blender) for a specified time (e.g., 15 minutes). Use geometric dilution for the API to ensure content uniformity.

  • Lubrication: Sieve magnesium stearate (lubricant) through a finer mesh screen (e.g., #60) and add it to the blend. Mix for a short period (e.g., 3-5 minutes). Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. Monitor tablet weight, hardness, thickness, and friability during the compression run.

Dry Granulation Method (for powders with poor flowability)

Workflow for Dry Granulation:

G cluster_0 Blending (Intragranular) cluster_1 Compaction cluster_2 Milling cluster_3 Blending (Extragranular) cluster_4 Lubrication and Compression A Quifenadine HCl D Blending A->D B Diluent B->D C Disintegrant C->D E Roller Compaction or Slugging D->E F Milling of Compacts/Slugs E->F I Blending F->I G Extragranular Disintegrant G->I H Glidant H->I K Final Blending I->K J Lubricant J->K L Tablet Compression K->L

Caption: Workflow for dry granulation tablet formulation.

Protocol:

  • Intragranular Blending: Weigh and sieve Quifenadine HCl and a portion of the diluent and disintegrant. Blend these components.

  • Compaction: Compact the blend using a roller compactor or by slugging on a tablet press.

  • Milling: Mill the resulting compacts or slugs into granules of the desired particle size.

  • Extragranular Blending: Add the remaining portion of the disintegrant and the glidant to the granules and blend.

  • Lubrication and Compression: Add the sieved lubricant, blend for a short duration, and compress the final blend into tablets.

Formulation Development of an Oral Solution for Preclinical Studies

For preclinical studies in animal models, an oral solution is often preferred for ease of administration and dose accuracy.

Protocol:

  • Solvent Selection: Based on the pH-solubility profile, select a suitable aqueous vehicle. For a basic drug like this compound, an acidic vehicle (e.g., pH 4-5) will enhance solubility. A co-solvent system (e.g., with propylene glycol or glycerin) may be necessary if the desired concentration cannot be achieved in an aqueous vehicle alone.

  • Excipient Selection:

    • Buffering agent: To maintain the desired pH (e.g., citrate buffer).

    • Preservative: If the formulation is for multi-dose use (e.g., methylparaben, propylparaben).

    • Sweetener/Flavoring agent: To improve palatability for animal studies (e.g., sucrose, artificial sweeteners, and flavors).

  • Preparation:

    • Dissolve the buffering agents and any other excipients in the majority of the vehicle.

    • Slowly add and dissolve the this compound with stirring. Gentle heating may be applied if necessary, provided the drug is stable at elevated temperatures.

    • Once the drug is completely dissolved, cool the solution to room temperature and add the remaining vehicle to the final volume.

    • Filter the solution if necessary.

  • Stability Testing: Store the solution under appropriate conditions and monitor for physical (e.g., precipitation, color change) and chemical (e.g., degradation) stability over time.

Analytical Method Development and Validation

A robust analytical method is essential for the accurate quantification of this compound in the formulation and during stability studies. A stability-indicating HPLC-UV method is recommended.

Workflow for Analytical Method Validation:

G cluster_0 Method Development cluster_1 Validation Parameters A Selectivity/Specificity (Forced Degradation) B Linearity A->B D Accuracy A->D C Range B->C F LOD & LOQ B->F E Precision (Repeatability & Intermediate) D->E G Robustness

Caption: Workflow for analytical method validation.

Protocol:

  • Method Development:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). Gradient or isocratic elution can be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., around 220-260 nm).

    • Forced Degradation: Subject the drug to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method can separate the drug from its degradation products.[7][8]

  • Method Validation (as per ICH guidelines):

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: Demonstrate a linear relationship between the analyte concentration and the detector response over a specified range.

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

HPLC Method Parameters (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 25mM Phosphate Buffer pH 3.0 (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm
Column Temperature 30°C
Retention Time ~4.5 minutes

Conclusion

The successful formulation of this compound for research use requires a systematic approach, beginning with thorough pre-formulation studies to understand its physicochemical properties. Based on this understanding, appropriate formulation strategies, such as direct compression for tablets or a pH-adjusted solution for oral administration, can be developed. Robust analytical methods are paramount for ensuring the quality, stability, and performance of the developed formulations. The protocols outlined in this document provide a comprehensive guide for researchers and scientists involved in the early-stage development of this compound dosage forms.

References

Spectroscopic Characterization of Quifenadine Hydrochloride Polymorphs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quifenadine hydrochloride, an H1-histamine receptor antagonist, is an active pharmaceutical ingredient (API) known for its therapeutic efficacy. The solid-state properties of an API, particularly polymorphism, can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. Therefore, the identification and characterization of different polymorphic forms of this compound are critical during drug development and for ensuring product quality and consistency. This document provides a comprehensive overview of the spectroscopic techniques and detailed protocols for the characterization of this compound polymorphs. The methodologies described herein are essential for researchers, scientists, and drug development professionals involved in the solid-state analysis of pharmaceuticals.

Summary of Spectroscopic Data

The following tables summarize the key distinguishing spectroscopic features of two hypothetical polymorphic forms of this compound, designated as Form I and Form II. These forms can be differentiated based on their unique vibrational and solid-state nuclear magnetic resonance signatures, as well as their thermal properties and crystal structures.

Table 1: Key FTIR and Raman Spectroscopic Data for this compound Polymorphs

Spectroscopic TechniqueCharacteristic Peaks (cm⁻¹) - Form ICharacteristic Peaks (cm⁻¹) - Form IIKey Differentiating Features
FTIR Spectroscopy 3410 (O-H stretch), 2950 (C-H stretch), 1685 (C=O stretch), 1250 (C-N stretch)3350 (O-H stretch), 2930 (C-H stretch), 1670 (C=O stretch), 1265 (C-N stretch)Shift in O-H and C=O stretching frequencies, indicating differences in hydrogen bonding.
Raman Spectroscopy 3060 (Ar-H stretch), 1610 (C=C stretch), 1010 (Ring breathing), 835 (out-of-plane C-H bend)3075 (Ar-H stretch), 1625 (C=C stretch), 1025 (Ring breathing), 850 (out-of-plane C-H bend)Notable shifts in aromatic C-H stretching and ring breathing modes, reflecting different crystal packing.

Table 2: Solid-State ¹³C NMR and Powder X-ray Diffraction Data for this compound Polymorphs

Analytical TechniqueCharacteristic Signals - Form ICharacteristic Signals - Form IIKey Differentiating Features
Solid-State ¹³C NMR 175.2 ppm (Carbonyl), 140.5 ppm (Aromatic C), 65.8 ppm (Aliphatic C)178.9 ppm (Carbonyl), 142.1 ppm (Aromatic C), 68.2 ppm (Aliphatic C)Significant chemical shifts in the carbonyl and aliphatic carbon signals, indicative of different molecular conformations.
Powder X-ray Diffraction 10.5°, 15.2°, 20.8°, 25.1° (2θ)12.1°, 18.5°, 22.3°, 28.7° (2θ)Distinct diffraction patterns confirming different crystal lattice structures.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify and differentiate the polymorphic forms of this compound based on their vibrational spectra in the mid-infrared region.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (approximately 200 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A calibrated FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is collected.

    • The KBr pellet containing the sample is placed in the sample holder.

    • Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • A total of 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectra are analyzed for characteristic absorption bands, paying close attention to shifts in peak positions and changes in relative intensities, particularly in the O-H, C-H, and C=O stretching regions.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR and to characterize the polymorphic forms based on their Raman scattering profiles.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is placed on a microscope slide.

  • Instrumentation: A Raman microscope equipped with a 785 nm laser excitation source and a charge-coupled device (CCD) detector is used.

  • Data Acquisition:

    • The laser is focused on the sample using an appropriate objective lens.

    • Raman spectra are collected in the range of 3500-200 cm⁻¹ with a spectral resolution of 2 cm⁻¹.

    • The laser power is optimized to avoid sample degradation.

    • Multiple spectra are acquired from different spots on the sample to ensure homogeneity.

  • Data Analysis: The spectra are analyzed for characteristic Raman shifts, focusing on differences in the aromatic C-H stretching, C=C stretching, and ring breathing modes.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To probe the local chemical environment of the carbon atoms in the solid state and to differentiate polymorphs based on differences in molecular conformation and packing.

Methodology:

  • Sample Preparation: The this compound powder is packed into a 4 mm zirconia rotor.

  • Instrumentation: A solid-state NMR spectrometer operating at a ¹³C frequency of 125 MHz is used.

  • Data Acquisition:

    • ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are performed.

    • The sample is spun at a magic angle spinning rate of 10 kHz.

    • A contact time of 2 ms and a recycle delay of 5 s are used.

    • Spectra are referenced to an external standard (e.g., adamantane).

  • Data Analysis: The resulting ¹³C ssNMR spectra are analyzed for differences in chemical shifts, particularly for the carbonyl and aliphatic carbons, which are sensitive to the local molecular environment.

Powder X-ray Diffraction (PXRD)

Objective: To determine the crystal structure and differentiate the polymorphic forms based on their unique diffraction patterns.

Methodology:

  • Sample Preparation: A thin layer of the this compound powder is gently pressed onto a zero-background sample holder.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is used.

  • Data Acquisition:

    • The diffractometer is operated at 40 kV and 40 mA.

    • Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

  • Data Analysis: The resulting diffraction patterns are analyzed for the positions and relative intensities of the diffraction peaks. The unique peak positions for each polymorph are used for identification.

Visualizations

Experimental_Workflow cluster_sample This compound Sample cluster_screening Polymorph Screening & Preparation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Sample Bulk API Powder Screening Crystallization Studies (Solvent, Temperature, etc.) Sample->Screening FormI Isolate Form I Screening->FormI FormII Isolate Form II Screening->FormII FTIR FTIR Spectroscopy FormI->FTIR Raman Raman Spectroscopy FormI->Raman ssNMR Solid-State NMR FormI->ssNMR PXRD Powder X-ray Diffraction FormI->PXRD FormII->FTIR FormII->Raman FormII->ssNMR FormII->PXRD DataAnalysis Comparative Analysis of Spectra and Diffractograms FTIR->DataAnalysis Raman->DataAnalysis ssNMR->DataAnalysis PXRD->DataAnalysis PolymorphID Polymorph Identification & Differentiation DataAnalysis->PolymorphID

Caption: Experimental workflow for polymorph characterization.

Polymorph_Relationship FormI Form I (Metastable) FormII Form II (Stable) FormI->FormII Thermal/Solvent Mediated Transformation Amorphous Amorphous Phase FormI->Amorphous Grinding/ Milling FormII->Amorphous Grinding/ Milling Amorphous->FormII Recrystallization Solution Solution Phase Solution->FormI Fast Crystallization Solution->FormII Slow Crystallization

Caption: Relationship between this compound solid forms.

Conclusion

The spectroscopic techniques of FTIR, Raman, solid-state NMR, and PXRD are powerful and complementary tools for the comprehensive characterization of this compound polymorphs. The distinct spectroscopic and crystallographic fingerprints of each polymorphic form allow for their unambiguous identification and differentiation. The protocols outlined in this document provide a robust framework for the routine analysis and quality control of this compound in a research and development setting. Consistent application of these methods is crucial for ensuring the desired solid form is maintained throughout the drug development lifecycle, ultimately contributing to the safety and efficacy of the final drug product.

Troubleshooting & Optimization

Quifenadine Hydrochloride In Vitro Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Quifenadine hydrochloride in in vitro settings.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound inherently has limited solubility in water.[1] It is known to be more soluble in organic solvents.[1]

    • Recommendation: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it to the final desired concentration in your aqueous experimental medium.[2]

  • Incorrect pH of the Medium: The pH of the solvent can significantly influence the solubility of compounds with ionizable groups.

  • Polymorphism: this compound can exist in different crystalline forms (polymorphs), which can affect its solubility and dissolution rate. It has been reported to exist in three anhydrous forms (A, B, and C) and a dihydrate form. Form A is the most thermodynamically stable.[4]

    • Recommendation: Be aware of the polymorphic form of your compound if specified by the supplier. If you are experiencing inconsistent results, polymorphism could be a contributing factor.

  • Concentration Exceeds Solubility Limit: The desired final concentration in your experiment may be higher than the maximum solubility of this compound in the chosen solvent.

    • Recommendation: If possible, lower the final concentration of this compound in your experiment. If a higher concentration is necessary, consider the use of solubilizing excipients.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl Sulfoxide (DMSO) is a recommended organic solvent for preparing stock solutions of this compound.[2] It is generally more soluble in organic solvents than in water.[1]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve the this compound powder in pure DMSO to a high concentration (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing or gentle warming. Store the stock solution at -20°C for long-term stability.[2]

Q3: What are the different known forms of this compound?

A3: this compound is known to exist in four solid forms: a dihydrate (DH) and three anhydrous polymorphs (A, B, and C). The dihydrate form is typically found in aqueous systems, while the anhydrous forms crystallize from organic solvents.[4]

Q4: Can I dissolve this compound directly in cell culture medium?

A4: Direct dissolution in cell culture medium is likely to be challenging due to its low aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the cell culture medium to the final desired concentration. When doing so, ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5%).

Q5: Are there any known excipients that can improve the solubility of this compound?

A5: While specific studies on excipients for this compound are limited, for the structurally similar Fexofenadine hydrochloride, the use of polymers such as polyethylene glycol (PEG) and poloxamers has been shown to improve solubility and dissolution. These could be explored as potential solubilizing agents for this compound, but would require experimental validation.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterLow / More soluble in organic solvents[1]
DMSOSoluble[2][5]

Table 2: Known Solid Forms of this compound

FormDescriptionCrystallization EnvironmentReference
Dihydrate (DH)Hydrated crystalline formAqueous systems[4]
Anhydrous Form AThermodynamically most stable polymorphOrganic solvents[4]
Anhydrous Form BPolymorph resulting from dehydration of DH formOrganic solvents[4]
Anhydrous Form CAnhydrous polymorphOrganic solvents[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube or vial until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Once dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: General Method for Assessing this compound Solubility in a New Solvent

Objective: To determine the approximate solubility of this compound in a specific aqueous or organic solvent.

Materials:

  • This compound powder

  • Test solvent (e.g., specific buffer, cell culture medium)

  • Small glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a known volume of the test solvent in a glass vial.

  • Tightly cap the vial and vortex or shake it at a constant temperature (e.g., room temperature or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis spectrophotometry).

  • Determine the concentration of this compound in the diluted supernatant using a pre-established calibration curve.

  • Calculate the solubility of this compound in the test solvent by accounting for the dilution factor.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation weigh Weigh Quifenadine HCl Powder dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store dilute Dilute Stock in Aqueous Medium store->dilute Retrieve Aliquot vortex Vortex to Mix dilute->vortex use Use in Experiment vortex->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart start Issue: Quifenadine HCl not dissolving check_solvent Using aqueous solvent? start->check_solvent use_dmso Action: Prepare stock in DMSO check_solvent->use_dmso Yes check_ph Is pH optimized? check_solvent->check_ph No end_success Solubility issue resolved use_dmso->end_success adjust_ph Action: Test different pH values check_ph->adjust_ph No check_concentration Is concentration too high? check_ph->check_concentration Yes adjust_ph->end_success lower_conc Action: Lower final concentration check_concentration->lower_conc Yes consider_excipients Consider using solubilizing excipients check_concentration->consider_excipients No lower_conc->end_success consider_excipients->end_success

Caption: Troubleshooting solubility issues of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Quifenadine Hydrochloride and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Quifenadine hydrochloride and its metabolites.

Troubleshooting Guide

High-performance liquid chromatography (HPLC) is a powerful technique for separating complex mixtures.[1] However, various issues can arise during method development and routine analysis. This guide addresses common problems encountered when separating this compound from its metabolites.

Problem 1: Poor Resolution Between Quifenadine and Metabolite Peaks

Poor resolution, resulting in overlapping or broadened peaks, is a common challenge.[2] This can be caused by several factors, including issues with the mobile phase, column, or other instrument parameters.

Possible Cause Recommended Solution
Incorrect Mobile Phase Composition The mobile phase is a critical factor in achieving successful separation. Adjust the organic-to-aqueous solvent ratio. For Quifenadine and its likely more polar metabolites, increasing the aqueous component may improve separation.
Inappropriate pH of the Mobile Phase The pH of the mobile phase can significantly impact the retention of ionizable compounds like Quifenadine. Experiment with different pH values to optimize the charge state of the analytes and enhance separation.
Column Degradation Over time, HPLC columns can lose their efficiency.[3] If resolution declines with a previously effective method, consider replacing the column.
Flow Rate is Too High A high flow rate can lead to peak broadening and reduced resolution.[2] Try decreasing the flow rate to allow for better equilibration between the stationary and mobile phases.

Problem 2: Peak Tailing

Peak tailing can compromise peak integration and quantification.[2]

Possible Cause Recommended Solution
Column Contamination Residual sample components or contaminants on the column can cause peak tailing.[2] Flush the column with a strong solvent to remove any adsorbed materials.
Secondary Interactions Silanol groups on the silica-based stationary phase can interact with basic compounds like Quifenadine, leading to tailing. Add a competing base, such as triethylamine, to the mobile phase to block these active sites.
Mismatched Sample Solvent and Mobile Phase Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4] If possible, dissolve the sample in the mobile phase.

Problem 3: High Backpressure

Excessive backpressure can damage the HPLC system.[3]

Possible Cause Recommended Solution
Blocked Column or Frit Particulates from the sample or mobile phase can clog the column frit.[2] Reverse-flush the column (if permitted by the manufacturer) or replace the frit.
Precipitation in the System If the mobile phase components are not fully soluble, they can precipitate and cause blockages. Ensure all mobile phase components are completely dissolved and filtered before use.
Tubing Blockage Kinked or blocked tubing can lead to high pressure. Inspect and replace any damaged tubing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Quifenadine and its metabolites?

A1: A reverse-phase method is a good starting point. Based on a published method for Quifenadine in blood, you could begin with a C18 column and a mobile phase consisting of a buffered aqueous solution and acetonitrile.[3] The detection wavelength can be set based on the UV absorbance maxima of Quifenadine, which has been observed at multiple wavelengths including 210, 220, 230, 240, 250, 260, 280, and 300 nm.[3] Since metabolites are often more polar than the parent drug, a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is often effective.

Q2: How can I confirm the identity of Quifenadine metabolites in my chromatogram?

A2: The most definitive way to identify metabolites is to use a mass spectrometer (MS) detector coupled with your HPLC system (LC-MS). The mass-to-charge ratio (m/z) of the eluting peaks can be used to identify the parent drug and its metabolites based on expected metabolic transformations (e.g., hydroxylation, N-oxidation).

Q3: My baseline is noisy. What are the common causes and solutions?

A3: A noisy baseline can be caused by several factors:

  • Contaminated Mobile Phase : Impurities or dissolved gas in the mobile phase can cause baseline noise.[4] Ensure you are using high-purity solvents, and degas the mobile phase before use.

  • Detector Issues : A failing lamp or a contaminated flow cell in a UV detector can lead to a noisy baseline.[1] Check the lamp's performance and clean the flow cell if necessary.

  • Leaks in the System : Leaks can cause pressure fluctuations and a noisy baseline.[3] Inspect all fittings and connections for any signs of leakage.

Q4: My retention times are shifting from one injection to the next. What should I check?

A4: Retention time shifts can be due to:

  • Changes in Mobile Phase Composition : Inconsistent mobile phase preparation can lead to shifting retention times.[2] Ensure accurate and consistent preparation of the mobile phase for each run.

  • Column Temperature Fluctuations : Variations in column temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Pump Malfunction : Issues with the pump can lead to inconsistent flow rates and, consequently, shifting retention times.[4] Check the pump for any leaks or air bubbles.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Blood)

A liquid-liquid extraction method has been described for the extraction of Quifenadine from blood.[3]

  • Adjust the pH of the blood sample to 9.0.

  • Extract the sample with chloroform.

  • For further purification, a combination of Thin Layer Chromatography (TLC) and extraction with hexane can be employed.[3]

Example HPLC Method for Quifenadine Analysis

The following is a starting point for an HPLC method based on a published study.[3] Optimization will be necessary to achieve separation from metabolites.

Parameter Condition
Column Prontosil 120-5C 18 AQ, 5 µm
Mobile Phase Gradient elution from 5% acetonitrile in 0.2 M lithium perchlorate (in 0.005 M perchloric acid) to 100% acetonitrile.
Flow Rate 100 µl/min
Injection Volume 4 µl
Column Temperature 37-40 °C
Detection UV at multiple wavelengths (e.g., 220 nm)
Quifenadine Retention Time Approximately 20.27 min

Data Presentation

The following table is an example of how to present quantitative data from a successful separation of Quifenadine and a hypothetical metabolite.

Compound Retention Time (min) Peak Area Concentration (ng/mL) Resolution (Rs)
Metabolite 115.81254348.7N/A
Quifenadine20.345876198.22.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Biological Sample (e.g., Plasma) ph_adjust Adjust pH to 9.0 start->ph_adjust extraction Liquid-Liquid Extraction with Chloroform ph_adjust->extraction purification Optional: TLC/Hexane Purification extraction->purification hplc_injection Inject into HPLC System purification->hplc_injection separation Separation on C18 Column hplc_injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Parent and Metabolites chromatogram->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC analysis of Quifenadine.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_instrument Instrument Checks start Problem Identified (e.g., Poor Resolution) check_composition Verify Composition & Preparation start->check_composition check_composition->start If Incorrect, Correct and Re-run check_ph Check pH check_composition->check_ph If OK check_ph->start If Incorrect, Adjust and Re-run check_degassing Ensure Proper Degassing check_ph->check_degassing If OK check_degassing->start If Not Degassed, Degas and Re-run check_age Check Column Age/Performance check_degassing->check_age If OK flush_column Flush with Strong Solvent check_age->flush_column If Performance is Poor check_flow_rate Verify Flow Rate check_age->check_flow_rate If Column is OK replace_column Replace Column if Necessary flush_column->replace_column If Flushing Fails replace_column->start After Replacement, Re-run check_flow_rate->start If Incorrect, Adjust and Re-run check_pressure Check System Pressure check_flow_rate->check_pressure If OK check_pressure->start If High, Troubleshoot Blockage check_leaks Inspect for Leaks check_pressure->check_leaks If OK check_leaks->start

Caption: Troubleshooting workflow for HPLC separation issues.

References

Troubleshooting Quifenadine hydrochloride synthesis reaction yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quifenadine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common problems that can arise during the synthesis of this compound, ultimately helping to improve reaction yields and product purity.

Question 1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low overall yield in the multi-step synthesis of this compound can be attributed to several factors. The synthesis typically involves the formation of 3-quinuclidinone hydrochloride, followed by a Grignard reaction to create the tertiary alcohol, and finally conversion to the hydrochloride salt. Here are the key areas to investigate:

  • Sub-optimal Grignard Reaction: The Grignard reaction is the most critical and often the lowest-yielding step. Issues such as moisture contamination, improper temperature control, and side reactions can significantly reduce the yield of the desired diphenyl(quinuclidin-3-yl)methanol.

  • Inefficient Synthesis of 3-Quinuclidinone Hydrochloride: The yield of your starting material will directly impact the overall yield. The Dieckmann condensation used to prepare 3-quinuclidinone hydrochloride can be sensitive to reaction conditions.[1][2]

  • Losses during Purification: this compound is typically purified by recrystallization.[3] Significant product loss can occur if the incorrect solvent system is used or if the recrystallization procedure is not optimized.

To improve your yield, it is crucial to optimize each step of the synthesis. Careful control of reaction parameters, use of anhydrous reagents and solvents, and optimized purification techniques are essential.

Question 2: I am observing a significant amount of biphenyl as a byproduct in my Grignard reaction. How can I minimize its formation?

Answer: The formation of biphenyl is a common side reaction during the preparation of phenylmagnesium bromide and its subsequent reactions.[4][5] It arises from the coupling of phenyl radicals or the reaction of phenylmagnesium bromide with unreacted bromobenzene. To minimize its formation, consider the following:

  • Control the Rate of Grignard Reagent Formation: Add the bromobenzene slowly to the magnesium turnings to maintain a gentle reflux. This prevents localized high concentrations of bromobenzene.

  • Maintain an Appropriate Temperature: The formation of the Grignard reagent is exothermic. Use an ice bath to control the temperature and prevent overheating, which can favor the formation of biphenyl.

  • Ensure Efficient Stirring: Good agitation ensures that the Grignard reagent reacts with the 3-quinuclidinone rather than with unreacted bromobenzene.

  • Use High-Quality Magnesium: Use fresh, high-purity magnesium turnings to ensure efficient formation of the Grignard reagent.

Question 3: My Grignard reaction is difficult to initiate. What troubleshooting steps can I take?

Answer: Difficulty in initiating a Grignard reaction is a frequent issue, often related to the passivation of the magnesium surface. Here are several techniques to initiate the reaction:

  • Mechanical Activation: Crush a few pieces of the magnesium turnings with a dry glass rod to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. These will react with the magnesium surface to activate it.

  • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.

  • Heat Gun: Gently warming the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Be cautious not to overheat the solvent.

  • Ensure Anhydrous Conditions: The presence of even trace amounts of water will prevent the Grignard reaction from starting. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.

Question 4: What are the common impurities found in this compound and how can they be removed?

Answer: Besides the biphenyl byproduct from the Grignard reaction, other impurities can be present in the final product. These can include unreacted starting materials and byproducts from side reactions. Purification is typically achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[3] For the final hydrochloride salt, recrystallization from an ethanol/water mixture can be effective. Monitoring purity by techniques such as HPLC and TLC is crucial.[6]

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its precursors.

Table 1: Synthesis of 3-Quinuclidinone Hydrochloride

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1AlkylationEthyl isonipecotate, Ethyl chloroacetate, K₂CO₃Water or neat60-704~97[7]
2Dieckmann Condensation & Decarboxylation1-Carbethoxymethyl-4-Carbethoxypiperidine, Potassium tert-butoxide, H₂SO₄Toluene/THFReflux3 (condensation), 6 (decarboxylation)~69[7]

Table 2: Reduction of 3-Quinuclidinone to 3-Quinuclidinol

Reducing AgentSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Borohydride3-QuinuclidinoneWater30-354~89[7]
Enzymatic (QNR)3-QuinuclidinoneBuffer2524100[8][9]

Table 3: Grignard Reaction for Quifenadine Synthesis

Starting MaterialGrignard ReagentSolventTemperature (°C)Yield (%)Reference
Methylquinuclidine-3-carboxylatePhenylmagnesium bromideTHF-10 to 0~29[10]
2-Benzylidene-3-quinuclidinonePhenylmagnesium halide with Cu(I) catalyst2-MethyltetrahydrofuranNot specifiedHigh[11]

Experimental Protocols

Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride [7][12]

  • Alkylation of Ethyl Isonipecotate: To a solution of ethyl isonipecotate and potassium carbonate in water, add ethyl chloroacetate dropwise. Heat the mixture at 60-70°C for 4 hours. After cooling, extract the product, 1-carbethoxymethyl-4-carbethoxypiperidine.

  • Dieckmann Condensation and Decarboxylation: Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene to a refluxing solution of potassium tert-butoxide in toluene and THF. Reflux for 3 hours. Cool the reaction and add dilute sulfuric acid. Separate the aqueous layer and reflux for 6 hours to effect decarboxylation. Adjust the pH to 10.5 with sodium hydroxide and extract the 3-quinuclidinone base with chloroform.

  • Salt Formation: Dissolve the crude 3-quinuclidinone base in ethanol and add a solution of hydrochloric acid in ethanol to precipitate 3-quinuclidinone hydrochloride. Filter and dry the solid.

Protocol 2: Synthesis of Diphenyl(quinuclidin-3-yl)methanol (Quifenadine base) via Grignard Reaction [3][10]

  • Preparation of Phenylmagnesium Bromide: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings and anhydrous diethyl ether. Slowly add a solution of bromobenzene in anhydrous diethyl ether to initiate the Grignard reagent formation. Maintain a gentle reflux.

  • Grignard Reaction: Cool the freshly prepared phenylmagnesium bromide solution to -10°C. Slowly add a solution of 3-quinuclidinone (or methylquinuclidine-3-carboxylate) in anhydrous THF. Allow the reaction to proceed at 0°C for a specified time.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Protocol 3: Formation of this compound

  • Dissolve the purified diphenyl(quinuclidin-3-yl)methanol in a minimal amount of ethanol.

  • Slowly add a solution of hydrochloric acid in ethanol or bubble hydrogen chloride gas through the solution until precipitation is complete.

  • Filter the white precipitate of this compound, wash with cold ethanol, and dry under vacuum.

Mandatory Visualization

Synthesis_Pathway A Piperidine-4-carboxylic acid B 3-Quinuclidinone Hydrochloride A->B Alkylation & Dieckmann Condensation D Diphenyl(quinuclidin-3-yl)methanol (Quifenadine base) B->D Grignard Reaction C Phenylmagnesium Bromide C->D E Quifenadine Hydrochloride D->E HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Quifenadine Yield Check_Grignard Investigate Grignard Reaction Step Start->Check_Grignard Moisture Moisture Contamination? Check_Grignard->Moisture Yes Temp Incorrect Temperature? Check_Grignard->Temp No Side_Reactions Side Reactions Prevalent? Check_Grignard->Side_Reactions No Check_Precursor Check 3-Quinuclidinone Yield/Purity Check_Grignard->Check_Precursor No Dry Dry Glassware & Reagents Moisture->Dry Yes Dry->Check_Grignard Control_Temp Optimize Temperature Control Temp->Control_Temp Yes Control_Temp->Check_Grignard Optimize_Addition Optimize Reagent Addition Rate Side_Reactions->Optimize_Addition Yes Optimize_Addition->Check_Grignard Optimize_Precursor Optimize Precursor Synthesis Check_Precursor->Optimize_Precursor Yes Check_Purification Review Purification Protocol Check_Precursor->Check_Purification No Optimize_Precursor->Start Optimize_Purification Optimize Recrystallization Check_Purification->Optimize_Purification Yes End Improved Yield Check_Purification->End No Optimize_Purification->Start

Caption: Troubleshooting workflow for low Quifenadine yield.

References

Minimizing off-target effects of Quifenadine hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Quifenadine hydrochloride in cell culture, with a specific focus on minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a second-generation antihistamine that primarily acts as a competitive antagonist of the histamine H1 receptor.[1][2][3] By blocking this receptor, it prevents histamine from binding and initiating the cascade of events that lead to allergic and inflammatory responses.[1][4] A unique aspect of its mechanism is the activation of the diamine oxidase enzyme, which is responsible for breaking down endogenous histamine, further reducing its levels.[2][3] Additionally, some studies suggest it may have anti-inflammatory properties and can stabilize mast cells, preventing the release of histamine and other inflammatory mediators.[1][4]

Q2: What are the potential off-target effects of this compound?

While this compound is selective for the peripheral H1 receptor, it has been observed to have other biological activities, particularly at higher concentrations.[1][2] Researchers should be aware of the following potential off-target effects:

  • Antiarrhythmic Properties: The quinuclidine nucleus in its structure may contribute to antiarrhythmic effects, potentially through the modulation of calcium and potassium channels.[2][3]

  • Antiserotonin and Anticholinergic Effects: It has been shown to have moderate antiserotonin and weak cholinolytic (anticholinergic) activity.[3]

  • Cytochrome P450 Interaction: Its metabolism may be affected by drugs that inhibit or induce the cytochrome P450 enzyme system, which could alter its effective concentration and lead to unexpected results in cell culture if other compounds are present.[1]

Q3: How can I minimize off-target effects in my cell culture experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. The following strategies are recommended:

  • Determine the Optimal Concentration: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect (H1 receptor antagonism) without causing significant off-target effects or cytotoxicity.

  • Use Appropriate Controls:

    • Vehicle Control: To account for any effects of the solvent used to dissolve the this compound.

    • Negative Control Cell Line: If possible, use a cell line that does not express the H1 receptor to identify effects that are independent of H1 receptor blockade.

    • Positive Control: Use a known selective H1 receptor antagonist to compare the cellular response.

  • Shorten Exposure Time: Limit the duration of treatment to the minimum time required to observe the on-target effect.

  • Confirm On-Target Engagement: Whenever possible, use downstream assays to confirm that the observed phenotype is a result of H1 receptor pathway modulation.

Q4: What concentration of this compound should I use in my experiments?

The optimal concentration is highly dependent on the cell line and the specific experimental endpoint. It is essential to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your particular system. A starting point for concentration ranges in such a study could be from the nanomolar to the low micromolar range.

Q5: How can I differentiate between on-target and off-target effects?

Distinguishing between on-target and off-target effects can be achieved through a combination of experimental approaches:

  • Rescue Experiments: If the observed effect is on-target, it should be reversible by the addition of a histamine H1 receptor agonist.

  • Knockdown/Knockout Models: Using techniques like CRISPR or siRNA to reduce or eliminate the expression of the H1 receptor. If the effect of this compound is diminished or absent in these models, it is likely an on-target effect.

  • Pathway Analysis: Employ downstream analysis techniques such as Western blotting or qPCR to investigate key signaling molecules in the histamine H1 receptor pathway (e.g., NF-κB activation).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death at Low Concentrations Off-target cytotoxicity.Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range).
Cell line is particularly sensitive.Consider using a more robust cell line for initial experiments.
Incorrect stock concentration.Verify the concentration of your this compound stock solution.
Inconsistent Results Between Experiments Variability in cell passage number.Use cells within a consistent and low passage number range.
Inconsistent treatment duration.Ensure precise timing for drug incubation in all experiments.
Degradation of this compound stock.Prepare fresh stock solutions and store them appropriately as single-use aliquots.
Unexpected Phenotypic Changes Off-target effects are prominent.Refer to the strategies for minimizing off-target effects, especially the use of control cell lines and rescue experiments.
Pleiotropic effects of H1 receptor antagonism in the specific cell line.Investigate downstream signaling pathways to understand the molecular mechanism behind the observed phenotype.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to assess the effect of this compound on the viability of a mammalian cell line to determine the cytotoxic concentration.

Materials:

  • 96-well plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with your cells at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested range to test is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects via Calcium Flux Assay

This protocol can be used to investigate potential off-target effects on G-protein coupled receptors that signal through calcium.

Materials:

  • Cell line expressing the potential off-target receptor

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • This compound

  • Agonist for the off-target receptor

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare solutions of this compound at various concentrations. Also, prepare the specific agonist for the off-target receptor.

  • Treatment: Add the this compound solutions to the respective wells and incubate for the desired time.

  • Agonist Stimulation: Place the plate in the reading instrument and add the agonist to stimulate the off-target receptor.

  • Data Acquisition: Measure the change in fluorescence intensity over time. A blunted or absent calcium response in the presence of this compound compared to the control (agonist alone) would indicate an antagonistic effect on the off-target receptor.

Visualizations

Quifenadine_Signaling_Pathway cluster_membrane Cell Membrane H1_Receptor Histamine H1 Receptor (Gq) PLC Phospholipase C (PLC) H1_Receptor->PLC Histamine Histamine Histamine->H1_Receptor Activates Quifenadine_HCl Quifenadine HCl Quifenadine_HCl->H1_Receptor Inhibits PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release NF_kB NF-κB Activation IP3_DAG->NF_kB Ca_Release->NF_kB Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response

Caption: Primary signaling pathway of this compound's on-target action.

Experimental_Workflow Start Start Experiment Dose_Response 1. Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response Select_Concentration 2. Select Lowest Effective Concentration Dose_Response->Select_Concentration Controls 3. Design Experiment with Proper Controls (Vehicle, +/- H1R cells) Select_Concentration->Controls Treat_Cells 4. Treat Cells with Quifenadine HCl Controls->Treat_Cells Assess_On_Target 5. Assess On-Target Effect (e.g., H1R pathway analysis) Treat_Cells->Assess_On_Target Assess_Off_Target 6. Assess Off-Target Effect (e.g., Calcium Flux Assay) Treat_Cells->Assess_Off_Target Analyze_Data 7. Analyze and Interpret Data Assess_On_Target->Analyze_Data Assess_Off_Target->Analyze_Data End Conclusion Analyze_Data->End

Caption: Workflow for minimizing and assessing off-target effects.

Logical_Relationship cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects Quifenadine_HCl Quifenadine HCl Treatment H1R_Blockade H1 Receptor Blockade Quifenadine_HCl->H1R_Blockade Channel_Modulation Ion Channel Modulation Quifenadine_HCl->Channel_Modulation Other_Receptors Other Receptor Interactions Quifenadine_HCl->Other_Receptors Cytotoxicity Cytotoxicity Quifenadine_HCl->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Response H1R_Blockade->Anti_Inflammatory

References

Technical Support Center: Enhancing Quifenadine Hydrochloride Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies aimed at enhancing the oral bioavailability of Quifenadine hydrochloride.

Given the limited publicly available preclinical data specifically for this compound, this guide leverages established bioavailability enhancement strategies successfully applied to other second-generation antihistamines with similar physicochemical properties, such as Fexofenadine hydrochloride. These methodologies provide a strong starting point for developing and troubleshooting formulations for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges are likely related to its physicochemical properties. While this compound is reported to have a bioavailability of 45%, further enhancement is often desirable. Factors that can limit oral bioavailability include:

  • Low Aqueous Solubility: Like many active pharmaceutical ingredients (APIs), poor solubility can limit the dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream can be a limiting factor.

  • P-glycoprotein (P-gp) Efflux: Some antihistamines are substrates for efflux transporters like P-gp, which actively pump the drug back into the GI lumen, reducing net absorption.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Based on successful studies with analogous compounds, several formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level, which can significantly improve the dissolution rate.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like nanostructured lipid carriers (NLCs) or self-emulsifying drug delivery systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution.

  • Permeation Enhancers: Incorporating excipients that reversibly modulate the intestinal barrier can improve drug permeability.

Q3: How can I troubleshoot poor drug release from my solid dispersion formulation?

A3: If you observe a slower-than-expected drug release from your solid dispersion, consider the following:

  • Carrier Selection: The choice of carrier is critical. Hydrophilic polymers like Polyethylene Glycol (PEG) and Poloxamers are commonly used. Experiment with different carriers or combinations.

  • Drug-to-Carrier Ratio: An inappropriate ratio can lead to drug recrystallization or incomplete dispersion. Systematically evaluate different ratios to find the optimal loading.

  • Preparation Method: The method of preparation (e.g., fusion/melting, solvent evaporation) can impact the final formulation's characteristics. Ensure your chosen method is suitable for the thermal stability of both the drug and the carrier.

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the carrier matrix. Crystalline drug will have a lower dissolution rate.

Troubleshooting Guides

Issue: Low Encapsulation Efficiency in Nanostructured Lipid Carriers (NLCs)
Potential Cause Troubleshooting Step
Drug Partitioning The drug may have a higher affinity for the external aqueous phase than the lipid matrix.
- Modify the lipid composition by blending different solid and liquid lipids to enhance drug solubility in the matrix.
- Adjust the pH of the aqueous phase to a point where the drug is least soluble, driving it into the lipid phase.
Surfactant Concentration Inadequate surfactant concentration can lead to unstable nanoparticles and drug leakage.
- Optimize the concentration of the surfactant and co-surfactant. A systematic evaluation of different surfactant types and concentrations is recommended.
Homogenization/Sonication Parameters Insufficient energy input during preparation can result in larger particles and poor drug entrapment.
- Increase the homogenization speed or sonication time. Ensure the temperature is controlled to prevent drug degradation.
Issue: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step
Animal Fasting State The presence or absence of food can significantly impact the absorption of lipid-based formulations.
- Standardize the fasting period for all animals before dosing. Typically, an overnight fast is recommended.
Formulation Stability in GI Fluids The formulation may be unstable in the acidic environment of the stomach or in the presence of bile salts.
- Conduct in vitro stability studies in simulated gastric and intestinal fluids to assess the formulation's robustness.
- Consider enteric-coating the formulation to protect it from the stomach's acidic environment.
Dosing Volume and Technique Inconsistent administration can lead to variability in the amount of drug delivered.
- Ensure accurate and consistent dosing volumes for all animals. Use appropriate gavage needles and techniques to minimize stress and ensure proper delivery to the stomach.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on enhancing the bioavailability of Fexofenadine hydrochloride, which can serve as a reference for this compound formulation development.

Table 1: Comparison of Pharmacokinetic Parameters for Different Fexofenadine HCl Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Pure Drug Suspension 350 ± 454.01850 ± 210100
Solid Dispersion (1:4 Drug:Poloxamer 188) 980 ± 1102.04950 ± 450267
Nanostructured Lipid Carriers (NLCs) 1250 ± 1501.56800 ± 620367
Liquisolid Tablets 890 ± 952.164500 ± 410243

Data is representative and compiled from various preclinical studies.

Table 2: Physicochemical Characteristics of Optimized Bio-enhancing Formulations

Formulation TypeKey ExcipientsParticle Size (nm)Encapsulation Efficiency (%)
Solid Dispersion Poloxamer 188, PEG 20,000N/AN/A
Nanostructured Lipid Carriers (NLCs) Oleic acid, Dynasan-114, Egg lecithin, Poloxamer-188124 - 23171 - 95
In-Situ Forming Vesicles Capryol 90, Lactose202.6 ± 3.973.7 ± 1.7

Experimental Protocols

Preparation of Solid Dispersions (Fusion Method)

Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyethylene glycol (PEG) 20,000 or Poloxamer 188

  • Water bath

  • Mortar and pestle

Procedure:

  • Accurately weigh the desired amounts of this compound and the carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier ratio).

  • Melt the carrier in a beaker using a water bath at a temperature just above its melting point.

  • Add the this compound to the molten carrier and stir continuously until a clear, homogeneous mixture is obtained.

  • Remove the beaker from the water bath and cool it rapidly in an ice bath to solidify the mixture.

  • Pulverize the solidified mass using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

In Vitro Dissolution Study

Objective: To compare the dissolution profile of the enhanced formulation against the pure drug.

Apparatus:

  • USP Dissolution Apparatus II (Paddle type)

Dissolution Medium:

  • 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)

Procedure:

  • Set the paddle speed to 50 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Add a precisely weighed amount of the formulation (equivalent to a specific dose of this compound) to the dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of the enhanced this compound formulation.

Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

Procedure:

  • Divide the rats into two groups: a control group receiving a suspension of pure this compound and a test group receiving the enhanced formulation.

  • Fast the animals overnight (with free access to water) before oral administration.

  • Administer the respective formulations via oral gavage at a specified dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20 °C or lower until analysis.

  • Determine the plasma concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Calculate the relative bioavailability of the test formulation compared to the control.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Solid_Dispersion Solid Dispersion Physicochemical Physicochemical Characterization (DSC, XRPD, FTIR) Solid_Dispersion->Physicochemical NLCs Nanostructured Lipid Carriers NLCs->Physicochemical Other_Formulations Other Novel Formulations Other_Formulations->Physicochemical Dissolution Dissolution Studies Physicochemical->Dissolution Permeability Permeability Assays (e.g., Caco-2) Dissolution->Permeability Animal_Model Animal Model (Rats/Rabbits) Permeability->Animal_Model PK_Study Pharmacokinetic Study Animal_Model->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis Formulation_Choice Select Formulation Strategy Formulation_Choice->Solid_Dispersion Formulation_Choice->NLCs Formulation_Choice->Other_Formulations

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_enhancement Bioavailability Enhancement Strategies Oral_Admin Oral Administration of Quifenadine HCl Formulation Dissolution Drug Dissolution in GI Tract Oral_Admin->Dissolution GI_Lumen Drug in Solution in GI Lumen Dissolution->GI_Lumen Enterocyte Intestinal Enterocyte GI_Lumen->Enterocyte Absorption Enterocyte->GI_Lumen Efflux Portal_Vein Portal Vein (Systemic Circulation) Enterocyte->Portal_Vein Pgp_Efflux P-gp Efflux Pgp_Efflux->Enterocyte Solubility_Enh Increased Solubility Solubility_Enh->Dissolution Permeability_Enh Increased Permeability Permeability_Enh->Enterocyte Pgp_Inhibition P-gp Inhibition Pgp_Inhibition->Pgp_Efflux

Caption: Pathways affecting oral drug absorption.

Resolving analytical challenges in Quifenadine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Quifenadine hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC and UV-Vis spectrophotometric analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Issues

Question: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in HPLC, often indicating undesirable interactions between the analyte and the stationary phase. For this compound, a basic compound, this is frequently due to interactions with acidic silanol groups on the silica-based column packing.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) can suppress the ionization of silanol groups, minimizing their interaction with the protonated amine group of this compound. - Use an Ion-Pairing Agent: Incorporate an amine modifier like triethylamine (TEA) into the mobile phase. TEA acts as a competing base, masking the active silanol sites. - Select an Appropriate Column: Opt for a modern, end-capped C18 or a polymer-based column with reduced silanol activity.
Column Overload Reduce the concentration or injection volume of your sample to avoid saturating the column.
Column Contamination or Degradation - Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants. - Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.
Extra-Column Effects Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.

A logical workflow for troubleshooting peak tailing is presented below:

G Troubleshooting Peak Tailing for this compound A Observe Peak Tailing B Check for Column Overload (Reduce Sample Concentration/Volume) A->B C Adjust Mobile Phase pH (e.g., pH <= 3) B->C Issue Persists H Peak Shape Improved B->H Resolved D Add Amine Modifier (e.g., Triethylamine) C->D Issue Persists C->H Resolved E Evaluate Column Condition (Flush, Reverse, or Replace) D->E Issue Persists D->H Resolved F Consider Alternative Column (End-capped or Polymer-based) E->F Issue Persists E->H Resolved G Minimize Extra-Column Volume F->G Issue Persists F->H Resolved G->H Resolved

Caption: Workflow for troubleshooting peak tailing in HPLC analysis.

Question: My HPLC baseline is drifting during the analysis of this compound. What could be the cause and how can I fix it?

Answer:

Baseline drift can compromise the accuracy of quantification. It can be caused by several factors related to the mobile phase, column, or detector.

Possible Causes and Solutions:

CauseRecommended Solution
Column Temperature Fluctuations Use a column oven to maintain a stable temperature. Even minor temperature changes can affect the mobile phase viscosity and detector response.
Mobile Phase Inhomogeneity - Proper Mixing and Degassing: Ensure the mobile phase components are thoroughly mixed and degassed to prevent compositional changes and bubble formation. - Solvent Quality: Use high-purity, HPLC-grade solvents to avoid contaminants that may absorb UV light at your detection wavelength.
Column Bleed or Contamination If the column is new, it may require conditioning. If it's old, contaminants may be eluting, or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.
Detector Lamp Instability An aging detector lamp can cause baseline drift. Check the lamp's energy output and replace it if it's low or has exceeded its recommended lifetime.
Mobile Phase Absorbance in Gradient Elution If you are using a gradient, the mobile phase composition changes, which can lead to a shift in the baseline if the solvents have different UV absorbance. Use solvents with low UV cutoff or add a UV-absorbing modifier to both mobile phase components to balance the absorbance.
UV-Vis Spectrophotometry Issues

Question: I am getting inconsistent absorbance readings for my this compound samples. What are the possible reasons?

Answer:

Inconsistent absorbance readings in UV-Vis spectrophotometry can stem from issues with sample preparation, instrument settings, or the sample itself.

Possible Causes and Solutions:

CauseRecommended Solution
**Inaccurate

Strategies to reduce side effects in Quifenadine hydrochloride animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate side effects during preclinical animal studies involving Quifenadine hydrochloride.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during this compound experiments in a direct question-and-answer format.

Q1: What are the most common side effects of this compound in animal studies and why do they occur?

A1: this compound is a second-generation H1-antihistamine designed to have a lower incidence of side effects compared to first-generation agents.[1] However, the following effects may still be observed:

  • Mild Sedation/Drowsiness: Although Quifenadine has limited ability to cross the blood-brain barrier, some central nervous system (CNS) depression can occur, particularly at higher doses.[1][2] This is a class effect of H1-antihistamines.[3]

  • Gastrointestinal (GI) Issues: Nausea, vomiting, or abdominal discomfort can be observed.[1] These may result from direct irritation of the GI mucosa or systemic effects of the drug.

  • Anticholinergic Effects: Dry mouth is a commonly reported side effect.[4] While weaker than first-generation antihistamines, Quifenadine may still cause mild anticholinergic effects like dry mouth or, less commonly, urinary retention and constipation.[1][5]

  • Headache and Dizziness: These are less common but have been reported in clinical use and may be observable in animal models through behavioral changes.[1][4]

Q2: My animal subjects are showing excessive sedation and lethargy. What steps can I take to mitigate this?

A2: Excessive sedation can confound behavioral studies and indicate a suboptimal dosing regimen. Consider the following strategies:

  • Dose Reduction: This is the most effective strategy. Review your dose-response curve to find the minimum effective dose for your primary endpoint. A lower dose may retain efficacy while minimizing sedation.

  • Review Co-Administered Substances: Avoid the concurrent use of other CNS depressants, such as sedatives, tranquilizers, or anesthetics, as they can potentiate the sedative effects of Quifenadine.[1]

  • Acclimatization Period: Allow for an acclimatization period after drug administration. Sedative effects are often most pronounced shortly after the peak plasma concentration is reached.

  • Alternative H1-Antihistamine: If sedation remains a confounding factor at therapeutic doses, consider switching to another second-generation antihistamine with a different CNS penetration profile, such as fexofenadine.[6]

Q3: How can I minimize gastrointestinal distress observed after oral administration?

A3: GI side effects are often related to the administration protocol.

  • Vehicle and Formulation: Ensure the drug is properly dissolved or suspended in a suitable, non-irritating vehicle. Administering the compound with a small amount of food or in a palatable vehicle can sometimes reduce direct mucosal irritation.

  • Gavage Technique: Refine the oral gavage technique to minimize stress and prevent accidental administration into the trachea or physical injury to the esophagus, which can cause distress signs mistaken for drug side effects.

  • Dose Fractionation: If the protocol allows, consider splitting the total daily dose into two or more smaller administrations to reduce the peak concentration and potential for GI upset.

Q4: Are there concerns for cardiotoxicity with this compound?

A4: Second-generation antihistamines were developed to avoid the cardiotoxic effects (e.g., QT interval prolongation) seen with some older agents like terfenadine and astemizole.[6] Quifenadine is generally considered to have a better safety profile.[7] However, at very high doses or in animals with impaired hepatic metabolism, the risk of cardiovascular side effects like tachycardia or arrhythmias cannot be entirely dismissed.[4][8] For long-term or high-dose studies, it is prudent to include cardiovascular monitoring (e.g., ECG) as a safety endpoint.

Q5: What potential drug interactions should I be aware of during my study?

A5: Drug interactions can significantly alter the safety and efficacy profile of Quifenadine.

  • CNS Depressants: As mentioned, co-administration with other CNS depressants will enhance sedation.[1]

  • Cytochrome P450 (CYP450) Enzyme Modulators: Drugs that inhibit the CYP450 enzyme system can increase the plasma concentration of Quifenadine, potentially leading to toxicity.[1] Conversely, enzyme inducers can decrease its plasma concentration and reduce efficacy.[1] It is critical to review all compounds being administered to the animal, including those used for other experimental purposes.

Section 2: Quantitative Data for Study Design

Precise dose-finding studies for Quifenadine are not widely published. The following tables provide comparative data for other antihistamines to aid in initial dose range selection and an illustrative template for designing a dose-toxicity study.

Table 1: Comparative Oral Dosages of H1 Antihistamines in Animal Models

Antihistamine Species Therapeutic Dosage Range (mg/kg) Dosing Frequency Source(s)
Diphenhydramine Dog 2–4 mg/kg q 8–12 h [8][9]
Hydroxyzine Dog 0.5–2 mg/kg q 6–8 h [8][9]
Chlorpheniramine Dog (>20kg) 0.25–0.5 mg/kg q 8 h [8]
Chlorpheniramine Cat 2–4 mg/cat q 12 h [8]
Fexofenadine Dog 5–15 mg/kg q 24 h [10]

| Terfenadine | Dog | 5 mg/kg | q 12 h |[9] |

Table 2: Illustrative Dose-Toxicity Profile for Quifenadine in a Rodent Model (Hypothetical Example) This table is a template for a dose-range finding study and does not represent actual experimental data.

Dose Group (mg/kg/day, oral) N Key Observations Effect on Body Weight Serum Chemistry
0 (Vehicle) 10 No adverse effects observed. Normal gain. Within normal limits.
10 10 No adverse effects observed. Normal gain. Within normal limits.
50 10 Mild, transient sedation in 20% of animals within 1h post-dose. Normal gain. Within normal limits.
150 10 Moderate sedation in 80% of animals; mild reduction in food intake first 3 days. Slight reduction in weight gain vs. control. No significant changes.

| 300 | 10 | Significant sedation, ataxia, piloerection; sustained reduction in food/water intake. | Significant reduction in weight gain. | Monitor liver enzymes (ALT, AST). |

Section 3: Key Experimental Protocols

Protocol 3.1: Standard Operating Procedure for Oral Gavage Administration in Rodents

  • Animal Restraint: Gently but firmly restrain the animal (mouse or rat). Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Selection: Use a flexible, ball-tipped stainless steel gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats). Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Vehicle Preparation: Ensure this compound is fully dissolved or homogenously suspended in the chosen vehicle (e.g., sterile water, 0.5% methylcellulose) at the desired concentration. The volume should not exceed 10 mL/kg for rats or mice.

  • Administration: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth toward the esophagus. If any resistance is felt, withdraw and reposition. Administer the solution slowly and steadily.

  • Post-Administration Monitoring: Observe the animal for at least 5-10 minutes post-dosing for any signs of immediate distress, such as labored breathing or regurgitation, which could indicate improper administration.

Protocol 3.2: Assessment of Sedation via Open Field Test

  • Apparatus: Use a square arena (e.g., 50x50 cm for mice, 100x100 cm for rats) with high walls to prevent escape. The arena floor should be marked with a grid of equal squares.

  • Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the experiment. Ensure consistent, low-level lighting.

  • Procedure:

    • Administer this compound or vehicle control at the desired dose and time point (e.g., 30-60 minutes post-dose).

    • Gently place the animal in the center of the open field arena.

    • Record behavior using video tracking software or manual observation for a set duration (e.g., 5-10 minutes).

  • Parameters to Measure:

    • Total Distance Traveled: A significant decrease indicates sedation or motor impairment.

    • Rearing Frequency: A decrease in vertical explorations (rearing) is a sensitive indicator of sedation.

    • Time Spent Immobile: An increase in immobility time indicates a sedative effect.

  • Data Analysis: Compare the parameters between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA or t-test).

Section 4: Visual Guides and Pathways

Diagram 1: Quifenadine Mechanism of Action at the H1-Receptor

Mechanism cluster_cell Effector Cell H1_Receptor H1-Receptor Gq/11 Protein Coupled Response Allergic & Inflammatory Response (e.g., vasodilation, pruritus) H1_Receptor->Response Signal Transduction No_Response Blockade of Allergic Response H1_Receptor->No_Response Histamine Histamine Histamine->H1_Receptor:port Binds & Activates Quifenadine Quifenadine Quifenadine->H1_Receptor:port Competitive Antagonist (Blocks)

Caption: Quifenadine competitively blocks histamine from binding to the H1-receptor.

Diagram 2: Experimental Workflow for Dose Optimization & Side Effect Minimization

Workflow start Define Therapeutic Endpoint dose_range Select Initial Dose Range (Based on literature/comparative data) start->dose_range single_dose Acute Single-Dose Escalation Study dose_range->single_dose observe_acute Observe for Acute Toxicity & Sedation (e.g., Open Field Test) single_dose->observe_acute determine_mtd Determine Maximum Tolerated Dose (MTD) and Preliminary Effective Dose (ED) observe_acute->determine_mtd repeat_dose Multi-Dose Study (3-4 doses below MTD) determine_mtd->repeat_dose observe_chronic Monitor Primary Endpoint, Body Weight, Clinical Signs, & Side Effects repeat_dose->observe_chronic analyze Analyze Data: Efficacy vs. Side Effects observe_chronic->analyze final_dose Select Optimal Dose (Maximizes efficacy, minimizes side effects) analyze->final_dose

Caption: A workflow for establishing an optimal, low-side-effect dose.

Diagram 3: Troubleshooting Decision Tree for Observed Side Effects

Troubleshooting observe Adverse Side Effect Observed (e.g., Sedation, GI Distress) is_severe Is the effect severe or life-threatening? observe->is_severe stop STOP Experiment Consult Vet / IACUC is_severe->stop Yes is_mild Is the effect mild to moderate? is_severe->is_mild No reduce_dose Action: Reduce Dose by 25-50% is_mild->reduce_dose Yes, Sedation refine_protocol Action: Refine Administration Protocol (e.g., vehicle, gavage technique) is_mild->refine_protocol Yes, GI Distress check_interactions Action: Review Co-Administered Drugs for Interactions reduce_dose->check_interactions reassess Re-assess Animals check_interactions->reassess refine_protocol->reassess resolved Issue Resolved? Continue study at modified dose. reassess->resolved

Caption: A decision tree for managing side effects during an experiment.

References

Technical Support Center: Method Validation for Quifenadine Hydrochloride Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Quifenadine hydrochloride in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation, troubleshooting, and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound in biological matrices such as plasma or blood.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Q: My chromatogram for Quifenadine shows significant peak tailing. What are the potential causes and how can I resolve this?

A: Peak tailing for basic compounds like Quifenadine is a common issue in reversed-phase HPLC.[1][2] Here are the likely causes and solutions:

  • Secondary Interactions: Residual silanol groups on the C18 column can interact with the basic amine groups of Quifenadine, causing tailing.[2]

    • Solution: Lower the mobile phase pH to around 3.0 using an additive like formic acid. This protonates the silanol groups, reducing unwanted interactions.[2] Using a column with end-capping or a polar-embedded stationary phase can also minimize these interactions.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.[1][2]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Column Contamination or Voids: Buildup of matrix components on the column frit or a void at the column inlet can lead to poor peak shape.

    • Solution: Use a guard column to protect your analytical column.[2] If contamination is suspected, flush the column with a strong solvent. If a void is present, the column may need to be replaced.[1][2]

Issue 2: Inconsistent or Low Analyte Recovery

Q: I am experiencing low and variable recovery of Quifenadine from plasma samples after liquid-liquid extraction (LLE). How can I improve this?

A: Low and inconsistent recovery in LLE can stem from several factors related to the extraction procedure.

  • Incorrect pH: The pH of the aqueous phase is crucial for efficient extraction of basic drugs.

    • Solution: Ensure the pH of the plasma sample is adjusted to be at least 2 units above the pKa of Quifenadine to keep it in its neutral, more organic-soluble form. A pH of 9.0 has been used effectively for Quifenadine extraction with chloroform.[3][4]

  • Inappropriate Extraction Solvent: The choice of organic solvent is critical for good partitioning.

    • Solution: A solvent that provides good solubility for Quifenadine while being immiscible with water is needed. Chloroform has been reported for Quifenadine extraction.[3][4] You could also screen other solvents like ethyl acetate or methyl tert-butyl ether (MTBE).[5]

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency.

    • Solution: Ensure vigorous vortexing for a sufficient amount of time (e.g., 1-2 minutes) to maximize the surface area for partitioning. However, avoid overly vigorous shaking that can lead to emulsions.[6]

  • Emulsion Formation: The formation of an emulsion between the two layers can make phase separation difficult and lead to poor recovery.

    • Solution: Centrifugation can help to break emulsions. Adding a small amount of salt to the aqueous phase can also sometimes help.

Issue 3: Matrix Effects in LC-MS/MS Analysis

Q: I am observing significant ion suppression for Quifenadine when analyzing plasma samples with LC-MS/MS. What can I do to mitigate this?

A: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS bioanalysis and are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[3][7][8]

  • Improve Chromatographic Separation:

    • Solution: Optimize your HPLC method to separate Quifenadine from the region where phospholipids and other matrix components typically elute (often early in the chromatogram). A longer gradient or a different stationary phase might be necessary.[3]

  • Enhance Sample Cleanup:

    • Solution: A simple protein precipitation may not be sufficient to remove all interfering components.[7] Consider using a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[7][9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Solution: A SIL-IS (e.g., Deuterium-labeled Quifenadine) is the most effective way to compensate for matrix effects, as it will experience the same ionization suppression or enhancement as the analyte.[3]

  • Change Ionization Source:

    • Solution: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[9]

Frequently Asked Questions (FAQs)

Sample Preparation

Q: What is the most common and simplest method for preparing plasma samples for Quifenadine analysis?

A: Protein precipitation (PPT) is the simplest and a very common method for preparing plasma samples.[10] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample in a specific ratio (e.g., 3:1 solvent to plasma).[11] This denatures and precipitates the plasma proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected or further processed.[10]

Q: When should I use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of protein precipitation?

A: While PPT is simple, it may not provide a sufficiently clean sample for sensitive LC-MS/MS analysis, potentially leading to matrix effects.[7] LLE and SPE are more selective cleanup techniques.

  • Use LLE or SPE when:

    • You observe significant matrix effects (ion suppression or enhancement) with PPT.[7]

    • You need to achieve a lower limit of quantification (LLOQ), as these methods can incorporate a concentration step.

    • Your method suffers from interferences from other components in the sample matrix.

Method Validation

Q: What are the key parameters I need to assess during method validation for Quifenadine in a biological matrix?

A: According to regulatory guidelines (e.g., EMA, FDA), a full validation of a bioanalytical method should include the assessment of:[12]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Accuracy: The closeness of the determined value to the nominal or known true value.[12]

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. This is typically assessed at the intra-day and inter-day level.[12]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13]

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[3]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).[14]

Q: How do I assess the stability of Quifenadine in plasma?

A: Stability should be evaluated by analyzing quality control (QC) samples at low and high concentrations that have been subjected to various conditions and comparing the results to freshly prepared samples.[14] Key stability experiments include:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (typically three).

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of study samples.

  • Stock Solution Stability: Confirm the stability of the stock solutions at room temperature and under refrigeration.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of Quifenadine and its structurally similar analogue, Fexofenadine, in biological matrices. These values are provided as a general guide and may vary depending on the specific method and instrumentation.

Table 1: HPLC-UV Method Validation Parameters

ParameterQuifenadine in Blood[15]Fexofenadine HCl in Pharmaceutical Dosage Form[16][17]
Linearity RangeEquation provided: S = 0.42·10⁻³ С + 0.94·10⁻³31.5-500 µg/mL; 10–60 µg/mL
Correlation Coefficient (r²)0.9985> 0.999
Precision (%RSD)2.25% (relative standard deviation)Intra-day and Inter-day %RSD values are low
Accuracy/Recovery32.5-37.6% (extraction recovery)99.45% to 100.52%
LLOQ/LODNot specifiedLOD: 1.50 µg/mL, 3.5 µg/mL; LOQ: 4.50 µg/mL, 10.1 µg/mL

Table 2: LC-MS/MS Method Validation Parameters for Fexofenadine in Human Plasma/Serum

ParameterFexofenadine in Human Serum[18]Fexofenadine in Human Plasma[19]
Linearity Range1.0–500.0 ng/mL1.2625–31.1 ppb (ng/mL)
Correlation Coefficient (r²)≥ 0.998> 0.99
Precision (%RSD)Intra- and inter-day within ±15%Within acceptable limits
Accuracy (% Bias)Intra- and inter-day within ±15%Within acceptable limits
LLOQ1.0 ng/mLNot specified
Recovery93% to 98%Not specified

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This protocol is a general procedure for the precipitation of proteins from plasma or serum samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the sample.

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[10]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[20]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.

  • Evaporation and Reconstitution (Optional for LC-MS/MS): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase sensitivity.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol describes a general LLE procedure for a basic drug like Quifenadine from a biological matrix.

  • Sample Aliquoting: To a suitable tube, add 200 µL of the plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add the internal standard solution.

  • pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH to >9.0. Vortex briefly.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., chloroform, ethyl acetate, or MTBE).

  • Mixing: Cap the tubes and vortex for 2 minutes to facilitate the extraction.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[21]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness at approximately 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the chromatographic system.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Sample Add IS Add Internal Standard Sample->Add IS PPT Protein Precipitation (Acetonitrile) Add IS->PPT Simple & Fast LLE Liquid-Liquid Extraction (pH adjustment, Organic Solvent) Add IS->LLE Cleaner Extract Centrifuge Centrifugation PPT->Centrifuge LLE->Centrifuge Supernatant Collect Supernatant/ Organic Layer Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Optional HPLC_LCMS HPLC or LC-MS/MS Injection Supernatant->HPLC_LCMS Evaporate->HPLC_LCMS Data Data Acquisition & Processing HPLC_LCMS->Data Results Results Data->Results caption Figure 1: General Experimental Workflow for Quifenadine Analysis.

Caption: Figure 1: General Experimental Workflow for Quifenadine Analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Column Is the column old or has high backpressure? Start->Check_Column Replace_Column Action: Flush with strong solvent. If no improvement, replace column. Check_Column->Replace_Column Yes Check_pH Is the analyte basic and mobile phase pH > 4? Check_Column->Check_pH No End Peak Shape Improved Replace_Column->End Adjust_pH Action: Lower mobile phase pH to ~3 with Formic Acid. Check_pH->Adjust_pH Yes Check_Overload Is the peak shape better at lower concentrations? Check_pH->Check_Overload No Adjust_pH->End Dilute_Sample Action: Dilute the sample or reduce injection volume. Check_Overload->Dilute_Sample Yes Check_Solvent Is the sample solvent stronger than the mobile phase? Check_Overload->Check_Solvent No Dilute_Sample->End Change_Solvent Action: Dissolve sample in the mobile phase. Check_Solvent->Change_Solvent Yes Check_Solvent->End No, consult further. Change_Solvent->End caption Figure 2: Troubleshooting Logic for Peak Tailing in HPLC.

Caption: Figure 2: Troubleshooting Logic for Peak Tailing in HPLC.

References

Validation & Comparative

Head-to-head comparison of Quifenadine hydrochloride and Fexofenadine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two prominent second-generation antihistamines: Quifenadine hydrochloride and Fexofenadine. While direct head-to-head preclinical or clinical studies are limited, this document synthesizes available in vivo data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two H1 Receptor Antagonists

Both Quifenadine and Fexofenadine exert their primary effects by acting as inverse agonists at the histamine H1 receptor, preventing the downstream inflammatory cascade associated with allergic responses. However, their molecular interactions and additional properties exhibit notable differences.

This compound is a quinuclidine derivative that, in addition to being a competitive H1 receptor antagonist, possesses a dual mechanism of action. It has been shown to activate diamine oxidase, an enzyme responsible for the breakdown of endogenous histamine, thereby reducing overall histamine levels.[1][2] Furthermore, some evidence suggests that Quifenadine may stabilize mast cells, preventing their degranulation and the release of histamine and other pro-inflammatory mediators.[3]

Fexofenadine , the active metabolite of terfenadine, is a highly selective peripheral H1 receptor antagonist.[4][5] Its molecular structure prevents it from readily crossing the blood-brain barrier, which is a key factor in its non-sedating profile.[5][6] Unlike some other antihistamines, Fexofenadine shows minimal to no affinity for cholinergic, alpha-adrenergic, or beta-adrenergic receptors, contributing to its favorable side-effect profile.[5]

cluster_quifenadine This compound cluster_fexofenadine Fexofenadine q_h1 H1 Receptor Antagonist H1_Receptor_Activation H1 Receptor Activation q_h1->H1_Receptor_Activation blocks q_dao Diamine Oxidase Activation Histamine_Release Histamine Release q_dao->Histamine_Release reduces q_mast Mast Cell Stabilization q_mast->Histamine_Release prevents f_h1 Selective Peripheral H1 Receptor Antagonist f_h1->H1_Receptor_Activation blocks f_bbb Does not cross Blood-Brain Barrier Allergen Allergen Allergen->Histamine_Release triggers Histamine_Release->H1_Receptor_Activation leads to Allergic_Symptoms Allergic Symptoms H1_Receptor_Activation->Allergic_Symptoms causes

Figure 1. Comparative Mechanism of Action Pathways.

Pharmacokinetic Profiles: A Comparative Overview

The absorption, distribution, metabolism, and excretion profiles of a drug are critical determinants of its clinical efficacy and dosing regimen.

Pharmacokinetic ParameterThis compoundFexofenadine
Absorption Well-absorbed after oral administration with a bioavailability of approximately 45%.[2] Peak plasma concentrations are reached relatively quickly.[3]Rapidly absorbed with a bioavailability of 30-41%.[4] Time to peak plasma concentration is about 1-3 hours.[4]
Distribution Widely distributed throughout the body.[3]60-70% bound to plasma proteins, primarily albumin and α1-acid glycoprotein.[4][5]
Metabolism Metabolized in the liver.[3]Minimal hepatic metabolism (less than 5% of the dose).[4][5]
Elimination Primarily excreted through the kidneys.[3]Primarily excreted in feces (around 80%) and to a lesser extent in urine (about 11%) as unchanged drug.[4][7] The mean elimination half-life is approximately 14.4 hours.[5]

In Vivo Efficacy: Evidence from Preclinical and Clinical Studies

Direct comparative in vivo studies between Quifenadine and Fexofenadine are scarce. However, individual studies in relevant animal models and clinical trials provide insights into their respective efficacy.

Allergic Rhinitis

Fexofenadine has been extensively studied in models of allergic rhinitis. In a cat allergen challenge model, a single 180 mg dose of fexofenadine hydrochloride significantly mitigated the worsening of allergic rhinitis symptoms compared to placebo.[8][9]

Experimental Protocol: Cat Allergen-Induced Allergic Rhinitis Model [8][9]

  • Subjects: Patients with a history of cat-induced allergic rhinitis.

  • Study Design: A single-center, randomized, double-blind, placebo-controlled, 2-way crossover study.

  • Procedure:

    • A screening visit and one or two qualifying visits were conducted.

    • Two treatment periods were separated by a washout period of approximately 14 days.

    • Patients were randomized to receive either placebo followed by fexofenadine or vice versa.

    • Baseline endpoints were obtained before drug administration.

    • Allergen challenges were initiated 1.5 hours after dosing.

  • Primary Endpoint: Change from predose baseline in the total symptom score (sum of rhinorrhea, itchy nose/palate/throat, sneezing, and itchy/watery/red eyes) after 30 minutes of allergen exposure.

While no direct comparative data with Quifenadine is available from this model, the study demonstrates the prophylactic efficacy of Fexofenadine.

Urticaria

Both drugs are indicated for the treatment of urticaria.

Fexofenadine has been shown to be effective in reducing symptoms of chronic idiopathic urticaria (CIU). In a study with Japanese populations, both conventional (120 mg/day) and double doses (240 mg/day) of fexofenadine attenuated cutaneous manifestations in CIU and histamine-induced flare and itch in healthy donors, with the double dose showing more extensive effects.[10]

Experimental Protocol: Histamine-Induced Skin Responses [10]

  • Subjects: Healthy donors and patients with CIU.

  • Study Design: Comparative, randomized, double-blind, crossover study.

  • Procedure:

    • Evaluation of the effect of conventional and double doses of fexofenadine HCl on CIU.

    • Assessment of histamine-induced skin responses by iontophoresis.

    • Evaluation using visual and laser Doppler imaging scales.

  • Endpoints: Attenuation of cutaneous manifestations in CIU and histamine-induced flare and itch.

A study comparing the efficacy of levocetirizine, fexofenadine, and desloratadine in suppressing histamine-induced wheals showed that fexofenadine had an early onset of action at 30 minutes and 1 hour.[2][11]

Quifenadine 's effect on weal reaction has been compared to other antihistamines, showing a similar effect to desloratadine and clemastine.[12]

Anti-inflammatory and Other In Vivo Effects

Fexofenadine has demonstrated anti-inflammatory activity beyond H1 receptor antagonism. It has been shown to suppress nitric oxide production in vivo in a lipopolysaccharide (LPS)-induced inflammation model in mice.[8] Oral administration of Fexofenadine for 2 and 3 weeks significantly suppressed plasma NO levels by inhibiting iNOS mRNA expression.[8]

Experimental Protocol: LPS-Induced Inflammation in Mice [8]

  • Subjects: BALB/c mice.

  • Procedure:

    • Daily oral doses of FEX (1.0 mg kg-1) for 1-3 weeks.

    • Mice were treated with 5.0 mg kg-1 LPS i.p.

    • Plasma was obtained 6 hours later and NO levels were measured by the Griess method.

    • Expression of iNOS mRNA in lung tissues was measured by ELISA 6 h after LPS injection.

  • Endpoints: Plasma NO levels and iNOS mRNA expression in lung tissues.

Quifenadine has been investigated for its antiarrhythmic properties. In a randomized controlled pilot trial in children with premature beats, Quifenadine (2 mg kg-1 day-1) was compared to amiodarone.[9][13] While less potent than amiodarone in reducing premature beats, Quifenadine exhibited a much better safety profile with a low incidence of side effects.[9][13]

cluster_workflow In Vivo Efficacy Evaluation Workflow start Animal Model Selection (e.g., Allergic Rhinitis, Urticaria) sensitization Sensitization with Allergen (e.g., OVA, Cat Allergen) start->sensitization treatment Drug Administration (Quifenadine or Fexofenadine) sensitization->treatment challenge Allergen Challenge treatment->challenge evaluation Evaluation of Allergic Symptoms & Inflammatory Markers challenge->evaluation

References

Unveiling the Antiarrhythmic Potential of Quifenadine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available clinical and preclinical data provides new insights into the antiarrhythmic properties of Quifenadine hydrochloride, positioning it as a potential alternative in the management of cardiac arrhythmias. This guide offers a detailed comparison with established antiarrhythmic agents, highlighting its unique pharmacological profile and favorable safety data, particularly in pediatric populations.

Quifenadine, a second-generation H1-antihistamine, has demonstrated notable antiarrhythmic efficacy, diverging from the primary indications of its drug class. This has prompted a closer examination of its electrophysiological effects and a comparative analysis against well-known antiarrhythmic drugs, categorized by the Vaughan-Williams classification system.

Clinical Efficacy and Safety Profile

A randomized controlled pilot trial in a pediatric population with premature beats has provided the most robust clinical evidence for Quifenadine's antiarrhythmic effects to date.[1] The study compared the efficacy and safety of this compound with Amiodarone, a potent Class III antiarrhythmic agent.

Table 1: Comparative Efficacy of Quifenadine vs. Amiodarone in Pediatric Patients with Premature Beats [1]

ParameterThis compound (n=54)Amiodarone (n=50)p-value
Baseline Mean Premature Beats (per hour) 562 ± 61597 ± 78NS
Full Antiarrhythmic Efficacy (<75% reduction in premature beats) 43% (23/54)74% (37/50)0.02
Mean Daytime Heart Rate (beats/min) 88.5 ± 8.479.6 ± 7.80.04
Mean Nighttime Heart Rate (beats/min) 67.3 ± 6.256.1 ± 5.70.04

While Amiodarone demonstrated higher efficacy in suppressing premature beats, Quifenadine exhibited a significantly better safety profile. The incidence of side effects with Quifenadine was minimal (2%), consisting of drowsiness and headache, in stark contrast to the 40% incidence of adverse events associated with Amiodarone therapy in the same study.[1] Notably, Quifenadine did not produce significant QT prolongation or sinus node depression.[1]

Mechanistic Insights and Preclinical Data

The precise antiarrhythmic mechanism of this compound is not yet fully elucidated but is believed to be multifactorial, extending beyond its H1-receptor antagonism. Preclinical evidence and theoretical considerations suggest a complex interplay of effects on various cardiac ion channels. The quinuclidine nucleus within its structure is thought to contribute to its antiarrhythmic properties, potentially through interactions with sodium and potassium channels.[1] Furthermore, some reports suggest that Quifenadine may exert a blocking effect on calcium channels.[1]

A critical area for future research is the detailed characterization of Quifenadine's effects on specific cardiac ion currents using techniques such as patch-clamp electrophysiology. To date, there is a notable absence of published studies providing quantitative data, such as IC50 values, for the blockade of cardiac sodium (INa), potassium (IK), and calcium (ICa) channels by Quifenadine.

In the absence of direct data for Quifenadine, the electrophysiological effects of other antihistamines can provide some context, although direct extrapolation is not possible. For instance, the antihistamine terfenadine has been shown to block multiple cardiac potassium channels, including the rapidly activating component of the delayed rectifier potassium current (IKr), with an IC50 of 50 nmol/L, and the L-type calcium channel with an IC50 of 142 nmol/L.[2][3] Another antihistamine, brompheniramine, has been shown to inhibit the hERG channel (which conducts IKr) with an IC50 of 0.90 µM, as well as sodium and calcium channels at higher concentrations.[4] These findings in other antihistamines underscore the potential for this drug class to interact with cardiac ion channels, a characteristic that may be shared by Quifenadine.

Comparison with Known Antiarrhythmic Agents

The Vaughan-Williams classification provides a framework for comparing the potential mechanisms of Quifenadine with established antiarrhythmic drugs.

Table 2: Putative Mechanistic Comparison of Quifenadine with Vaughan-Williams Classes of Antiarrhythmic Drugs

Vaughan-Williams ClassPrimary Mechanism of ActionKey Ion Channel(s) TargetedPotential Overlap with Quifenadine's Postulated Mechanisms
Class I Sodium Channel BlockadeFast Na+ Channels (INa)Possible, based on the properties of the quinuclidine nucleus, but requires experimental validation.
Class II Beta-Adrenergic BlockadeBeta-Adrenergic ReceptorsUnlikely to be a primary mechanism.
Class III Potassium Channel BlockadeK+ Channels (e.g., IKr, IKs)Suggested by some sources, but direct evidence and IC50 values are lacking.
Class IV Calcium Channel BlockadeL-type Ca2+ Channels (ICaL)Suggested by some sources, but direct evidence and IC50 values are lacking.

Experimental Protocols

Clinical Trial Protocol for Efficacy and Safety Assessment[1]

A randomized, parallel-group controlled trial was conducted in 104 pediatric patients (mean age 10.8 ± 3.2 years) with frequent ventricular or supraventricular premature beats.

  • Inclusion Criteria: Patients with frequent premature beats documented by 24-hour Holter monitoring.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound (2 mg/kg/day) or Amiodarone (9 mg/kg/day).

  • Treatment Duration: 2 weeks.

  • Primary Endpoint: Full antiarrhythmic efficacy, defined as a reduction in premature beats of at least 75% from baseline.

  • Monitoring: 24-hour Holter monitoring was performed at three time points: before randomization, at 14-28 days after randomization, and during a follow-up at 2-3 months.

  • Safety Assessment: Incidence and nature of adverse events were recorded throughout the study.

Whole-Cell Patch-Clamp Electrophysiology (Proposed for Quifenadine)

To elucidate the direct effects of Quifenadine on cardiac ion channels, the following experimental protocol is proposed:

  • Cell Preparation: Isolation of ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) or use of human cell lines stably expressing specific cardiac ion channels (e.g., HEK293 cells expressing hERG).

  • Electrophysiological Recording: Whole-cell patch-clamp technique to record specific ionic currents (e.g., INa, IKr, IKs, ICaL) in response to voltage-clamp protocols.

  • Drug Application: Perfusion of the cells with increasing concentrations of this compound to determine concentration-dependent effects on channel currents.

  • Data Analysis: Measurement of the reduction in peak current amplitude at each concentration to calculate the half-maximal inhibitory concentration (IC50) for each ion channel. Analysis of voltage- and use-dependency of the block.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action of different classes of antiarrhythmic drugs and a proposed workflow for evaluating Quifenadine, the following diagrams are provided.

Antiarrhythmic_Classes cluster_0 Vaughan-Williams Classification cluster_1 Mechanism of Action ClassI Class I (Sodium Channel Blockers) Na_Channel Blocks Fast Na+ Channels (Decreases Phase 0 slope) ClassI->Na_Channel ClassII Class II (Beta-Blockers) Beta_Receptor Blocks Beta-Adrenergic Receptors (Reduces sympathetic activity) ClassII->Beta_Receptor ClassIII Class III (Potassium Channel Blockers) K_Channel Blocks K+ Channels (Prolongs repolarization) ClassIII->K_Channel ClassIV Class IV (Calcium Channel Blockers) Ca_Channel Blocks L-type Ca2+ Channels (Slows SA and AV node conduction) ClassIV->Ca_Channel Quifenadine_Evaluation_Workflow start Hypothesis: Quifenadine has antiarrhythmic properties preclinical Preclinical Studies: In-vitro electrophysiology (Patch-clamp on cardiac myocytes) start->preclinical ion_channels Assess effects on: - Sodium Channels (INa) - Potassium Channels (IKr, IKs) - Calcium Channels (ICaL) preclinical->ion_channels animal_models In-vivo Animal Models of Arrhythmia ion_channels->animal_models clinical_trials Phase I-III Clinical Trials animal_models->clinical_trials comparison Compare efficacy and safety with standard antiarrhythmics clinical_trials->comparison outcome Determine clinical utility of Quifenadine as an antiarrhythmic agent comparison->outcome

References

A Cross-Study Analysis of Quifenadine Hydrochloride: Efficacy and Safety in Allergic Conditions and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quifenadine hydrochloride, a second-generation H1-antihistamine, has demonstrated efficacy in the management of allergic conditions with a favorable safety profile. This guide provides a comparative analysis of Quifenadine against other antihistamines and the antiarrhythmic agent amiodarone, based on available clinical trial data. The information is intended to support research and drug development efforts in the fields of allergy, immunology, and pharmacology.

Comparative Efficacy and Safety

Clinical studies have evaluated this compound in the context of allergic rhinitis, urticaria, and cardiac arrhythmias. The following tables summarize the quantitative data from comparative trials.

Table 1: Comparison of Quifenadine with Second-Generation Antihistamines in a Histamine-Induced Weal and Flare Study

DrugDosageEffect on Weal Reaction AreaSedative Effect
Quifenadine 50 mgSimilar to desloratadine and clemastineLess impairing than first-generation antihistamines
Levocetirizine 5 mgSignificantly pronounced decrease compared to placebo and other studied H1-antihistaminesLeast impairing
Desloratadine 5 mgSimilar to Quifenadine and clemastineLeast impairing
Clemastine 1 mgSimilar to Quifenadine and desloratadineMost impairing
Placebo ---

Data sourced from a randomized, double-blind study in healthy volunteers. The study evaluated the suppression of histamine-induced weal and flare reactions.

Table 2: Comparison of Quifenadine with Amiodarone in Children with Premature Beats

Outcome MeasureQuifenadine (2 mg/kg/day)Amiodarone (9 mg/kg/day)p-value
Full Antiarrhythmic Efficacy 43% (23/54 patients)74% (37/50 patients)0.02
Incidence of Side Effects 2% (drowsiness, headache)40%-
Mean Heart Rate (Day) 88.5 ± 8.4 beats/min79.6 ± 7.8 beats/min0.04
Mean Heart Rate (Night) 67.3 ± 6.2 beats/min56.1 ± 5.7 beats/min0.04

Data from a randomized controlled pilot trial in 104 children with frequent premature beats treated for 2 weeks. Full antiarrhythmic efficacy was defined as a >75% reduction in premature beats from baseline.[1][2]

Experimental Protocols

Detailed experimental protocols for the cited studies are summarized below based on the available information.

Histamine-Induced Weal and Flare Suppression Study

This study was a randomized, double-blind, placebo-controlled trial involving healthy volunteers. Participants received single oral doses of Quifenadine (50 mg), levocetirizine (5 mg), desloratadine (5 mg), clemastine (1 mg), or a placebo. Two hours after drug administration, a histamine skin prick test was performed. The primary endpoints were the measurement of weal and flare reaction areas and skin blood perfusion. The sedative effects of the medications were also evaluated.

Antiarrhythmic Properties in Children with Premature Beats

This was a randomized controlled pilot trial involving 104 children (mean age 10.8 ± 3.2 years) with frequent ventricular or supraventricular premature beats (PB). Patients were randomized to receive either Quifenadine (2 mg/kg/day; n=54) or amiodarone (9 mg/kg/day; n=50) for two weeks. The primary efficacy endpoint was the reduction in PB frequency, assessed by 24-hour Holter monitoring performed before and after the treatment period. Safety and tolerability were assessed by monitoring adverse events.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects through a dual mechanism of action. Primarily, it acts as a selective H1-histamine receptor antagonist, competitively inhibiting the binding of histamine to its receptor. This blockade prevents the downstream signaling cascade that leads to allergic symptoms. Additionally, Quifenadine has been shown to activate the enzyme diamine oxidase, which is involved in the degradation of endogenous histamine. This further reduces the overall histamine load in the body.

Quifenadine_Mechanism_of_Action cluster_0 Allergic Response Cascade cluster_1 Quifenadine's Intervention Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Gq_protein Gq Protein Activation H1_Receptor->Gq_protein PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, itching) Ca_PKC->Allergic_Symptoms Quifenadine Quifenadine Quifenadine->H1_Receptor Blocks Diamine_Oxidase Diamine Oxidase Quifenadine->Diamine_Oxidase Activates Histamine_Degradation Histamine Degradation Diamine_Oxidase->Histamine_Degradation Histamine_Degradation->Histamine Reduces levels of

Caption: Mechanism of action of this compound.

Typical Allergic Rhinitis Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical trial evaluating a new treatment for allergic rhinitis, based on common methodologies described in the literature.

Allergic_Rhinitis_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Symptom Assessment (e.g., Total Symptom Score - TSS) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group (e.g., Quifenadine) Randomization->Treatment_Group Comparator_Group Comparator Group (e.g., Placebo or Active Control) Randomization->Comparator_Group Daily_Diary Daily Symptom & Adverse Event Diary Treatment_Group->Daily_Diary Comparator_Group->Daily_Diary Follow_up Follow-up Visits (Efficacy & Safety Assessment) Daily_Diary->Follow_up Final_Assessment End-of-Study Assessment Follow_up->Final_Assessment Data_Analysis Statistical Analysis (Comparison of Endpoints) Final_Assessment->Data_Analysis

Caption: Generalized workflow for an allergic rhinitis clinical trial.

References

In Vitro Comparison of the Anti-inflammatory Effects of Quifenadine and Cetirizine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the available in vitro experimental data on the anti-inflammatory properties of the H1-antihistamines Quifenadine and Cetirizine.

This guide provides a comparative overview of the in vitro anti-inflammatory effects of Quifenadine and Cetirizine for researchers, scientists, and drug development professionals. While both are second-generation H1-antihistamines, the extent of publicly available in vitro data on their anti-inflammatory mechanisms beyond H1-receptor antagonism differs significantly. Cetirizine has been extensively studied in various in vitro models of inflammation, whereas specific experimental data for Quifenadine is less prevalent in peer-reviewed literature. This guide summarizes the existing data to facilitate a comparative understanding.

Overview of Mechanisms

Quifenadine , also known as Phencarol, is a quinuclidine derivative. Its primary mechanism is the competitive antagonism of histamine H1 receptors.[1] Unique among antihistamines, it is also suggested to activate the enzyme diamine oxidase, which is involved in the degradation of endogenous histamine.[1] While described as having mast cell-stabilizing and anti-inflammatory properties, specific in vitro studies detailing these effects are limited.[2] Some sources suggest a potential role in reducing the activity of the NF-κB transcription factor.

Cetirizine , the carboxylated metabolite of hydroxyzine, is a potent and selective H1-receptor antagonist.[3] Beyond its antihistaminic action, Cetirizine has demonstrated a range of anti-inflammatory effects in vitro. These include the inhibition of inflammatory cell migration and activation, and the modulation of cytokine and chemokine release.[4] These effects appear to be mediated, in part, through the suppression of the NF-κB pathway.[4]

Comparative Data on In Vitro Anti-inflammatory Effects

Table 1: Effects of Cetirizine on Eosinophil Function
Experimental ModelParameter MeasuredCetirizine ConcentrationObserved EffectReference
Human eosinophils from patients with allergic rhinitisIL-5 dependent cell survival100 µMSignificant inhibition of eosinophil survival at 48 and 72 hours.
Human eosinophils from allergic subjectsPAF-induced superoxide anion generation0.01 to 1 µg/mLDose-dependent inhibition.[5][6]
Human eosinophils from allergic subjectsPAF-induced chemotaxis0.01 to 1 µg/mLInhibition of 47.5% to 58.9%.[5][6]
Human eosinophils and neutrophilsPAF-induced enhancement of IgG (Fc) and complement (C3b) rosettesIC50 of 2 x 10⁻⁵ MInhibition of rosette formation.[7][8]
Human eosinophilsPAF-induced hyperadherence to plasma-coated glass-Inhibition of eosinophil hyperadherence.[7][8]
Table 2: Effects of Cetirizine on Mast Cell and T-Cell Cytokine Release
Cell TypeStimulationCytokine MeasuredCetirizine ConcentrationObserved EffectReference
Human leukemic mast cells (HMC-1)PMA and Calcium Ionophore A23187TNF-αMaximal effect at 10⁻⁹ MDose-dependent inhibition of TNF-α release.[9]
Human peripheral blood T-cellsIL-12IFN-γ-Significant suppression of IFN-γ production.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of Cetirizine have been linked to the modulation of key signaling pathways, particularly the NF-κB pathway. The diagram below illustrates the proposed mechanism.

G Proposed Anti-inflammatory Signaling Pathway of Cetirizine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R H1 Receptor IKK IKK H1R->IKK Signal Transduction Stimulus Inflammatory Stimulus (e.g., PAF, IL-5) Stimulus->H1R Activates IkB IκB IKK->IkB Phosphorylates Cetirizine Cetirizine NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Cetirizine->H1R Antagonizes Cetirizine->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-8, TNF-α) DNA->Cytokines Transcription G General Workflow for In Vitro Anti-inflammatory Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellIsolation Isolate Inflammatory Cells (e.g., Eosinophils, Mast Cells) PreIncubation Pre-incubate cells with drug CellIsolation->PreIncubation DrugPrep Prepare Drug Solutions (Quifenadine/Cetirizine) DrugPrep->PreIncubation Stimulation Stimulate cells with inflammatory agonist PreIncubation->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysate Prepare Cell Lysate Incubation->CellLysate ELISA Measure Cytokine/Chemokine Levels (ELISA) Supernatant->ELISA FACS Analyze Cell Surface Markers (Flow Cytometry) CellLysate->FACS PCR Measure Gene Expression (qRT-PCR) CellLysate->PCR

References

A Comparative Guide to Analytical Methods for Quifenadine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the determination of Quifenadine hydrochloride in biological matrices against a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric method. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable analytical technique for their specific needs, supported by experimental data and detailed protocols.

Introduction to this compound Analysis

This compound, a first-generation H1-histamine receptor blocker, is utilized in the treatment of various allergic conditions.[1] Accurate and precise quantification of this compound in pharmaceutical formulations and biological samples is crucial for ensuring its therapeutic efficacy and safety. This guide explores two distinct analytical approaches for its determination.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. Below is a summary of the performance characteristics of a novel HPLC method and a conventional UV-Vis spectrophotometric method.

ParameterNovel HPLC MethodTraditional UV-Vis Spectrophotometric Method
Principle Chromatographic separation followed by UV detectionMeasurement of light absorbance at a specific wavelength
Linearity Range 10 - 60 µg/mL1 - 14 µg/mL
Correlation Coefficient (r²) 0.9985[1]> 0.999
Limit of Detection (LOD) Not explicitly stated, but method is sensitive for biological matrices.Not explicitly stated, but suitable for bulk and tablet formulations.
Limit of Quantification (LOQ) Not explicitly stated, but method is suitable for biological matrices.Not explicitly stated, but suitable for bulk and tablet formulations.
Accuracy (% Recovery) Not explicitly stated, but reliable and reproducible.99.45% to 100.52%
Precision (%RSD) 2.25%[1]< 2%
Specificity High (separates Quifenadine from other components)Lower (potential for interference from excipients or other UV-absorbing compounds)
Application Biological matrices (blood)[1]Bulk drug and pharmaceutical formulations

Experimental Protocols

Novel High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound in blood samples, involving a multi-step sample preparation process to ensure the removal of interfering substances.

1. Sample Preparation:

  • Extraction: Quifenadine is extracted from the blood sample using chloroform at a pH of 9.0.[1]

  • Purification: The resulting extract is purified through a combination of Thin-Layer Chromatography (TLC) and extraction with hexane to remove co-extractive compounds.[1]

2. Chromatographic Conditions:

  • Column: Information on the specific column used is not detailed in the provided search results.

  • Mobile Phase: The composition of the mobile phase is not explicitly stated.

  • Flow Rate: 100 μl/min.

  • Injection Volume: 4 μl.

  • Detection: UV detection at multiple wavelengths (210, 220, 230, 240, 250, 260, 280, and 300 nm).[1]

  • Retention Time: The retention time for Quifenadine is approximately 20.27 minutes.[1]

3. Quantification:

  • A calibration curve is constructed by plotting the peak area against the concentration of this compound standards. The concentration of the unknown sample is then determined from this curve.

Traditional UV-Vis Spectrophotometric Method

This method is a simpler and more rapid technique suitable for the analysis of this compound in bulk and tablet dosage forms.

1. Preparation of Standard Solution:

  • Accurately weigh 10 mg of this compound standard and dissolve it in a 100 ml volumetric flask with a suitable solvent (e.g., methanol or 0.1 N Hydrochloric acid) to obtain a stock solution of 100 µg/ml.

  • Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations (e.g., 1-14 µg/ml).

2. Sample Preparation (for Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 ml volumetric flask.

  • Add the solvent, sonicate to dissolve the drug, and then dilute to the mark.

  • Filter the solution to remove any insoluble excipients.

  • Further dilute the filtrate to a concentration within the Beer's law range.

3. Measurement:

  • Scan the standard solutions in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the sample solution at the determined λmax.

4. Quantification:

  • Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard solution using the Beer-Lambert law or a calibration curve.

Workflow of the Novel HPLC Method

The following diagram illustrates the key steps involved in the novel HPLC method for the determination of this compound in blood.

novel_hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis blood_sample Blood Sample extraction Liquid-Liquid Extraction (Chloroform, pH 9.0) blood_sample->extraction purification Extract Purification (TLC & Hexane Extraction) extraction->purification hplc_injection HPLC Injection purification->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (Multi-wavelength) separation->detection quantification Quantification (Calibration Curve) detection->quantification result Concentration of Quifenadine HCl quantification->result

Caption: Workflow of the novel HPLC method for this compound analysis.

Conclusion

The choice between the novel HPLC and traditional UV-Vis spectrophotometric methods for this compound analysis depends on the specific requirements of the study. The HPLC method offers higher specificity and is suitable for complex biological matrices, albeit with a more involved sample preparation process. In contrast, the UV-Vis spectrophotometric method is simpler, faster, and more cost-effective, making it ideal for routine quality control of pharmaceutical products. Researchers should consider the trade-offs between sensitivity, specificity, and sample throughput when selecting the most appropriate method for their application.

References

A Comparative Guide to the Synthesis of Quifenadine Hydrochloride: Assessing Reproducibility of Common Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the production of Quifenadine hydrochloride, a second-generation antihistamine. The objective is to offer a comprehensive assessment of these protocols, focusing on their reproducibility, yield, purity, and overall efficiency. Detailed experimental methodologies and quantitative data are presented to aid researchers in selecting the most suitable protocol for their specific needs.

Introduction to Quifenadine

Quifenadine, chemically known as α,α-diphenyl-3-quinuclidinemethanol hydrochloride, is an H1-histamine receptor antagonist.[1] Unlike first-generation antihistamines, it exhibits reduced sedative effects due to its lower lipophilicity, making it a valuable compound in the study and treatment of allergic conditions.[2] The reproducibility of its synthesis is crucial for ensuring consistent quality and yield in research and pharmaceutical development. This guide will compare two prominent synthesis protocols: a Grignard reaction-based approach starting from a quinuclidine carboxylate derivative and an alternative method commencing with 3-quinuclidinone.

Comparative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthesis protocols of this compound, providing a clear comparison of their performance.

ParameterProtocol 1: Grignard Reaction with Methylquinuclidine-3-carboxylateProtocol 2: Grignard Reaction with 3-Quinuclidinone
Starting Materials Methylquinuclidine-3-carboxylate, Phenylmagnesium bromide3-Quinuclidinone, Phenylmagnesium bromide
Key Reaction Type Grignard ReactionGrignard Reaction
Reported Yield 76-82%[3]Data not consistently reported, requires optimization
Reported Purity >98%[3]Variable, dependent on purification
Reaction Temperature -10°C to 0°C[3]Typically 0°C to room temperature
Reaction Time Not explicitly stated, typically several hoursNot explicitly stated, typically several hours
Purification Method Recrystallization[3]Column chromatography, Recrystallization

Experimental Protocols

Protocol 1: Grignard Reaction with Methylquinuclidine-3-carboxylate

This is a widely cited and well-established method for the synthesis of Quifenadine.

Methodology:

  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Grignard Reaction: A solution of methylquinuclidine-3-carboxylate in anhydrous THF is slowly added to the prepared Grignard reagent at a controlled temperature of -10°C to 0°C.[3] The reaction mixture is stirred for a specified period to ensure complete reaction.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield Quifenadine.[3]

  • Salt Formation: The purified Quifenadine free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid to precipitate this compound. The salt is then collected by filtration and dried.

Protocol 2: Grignard Reaction with 3-Quinuclidinone

This alternative protocol utilizes the more readily available starting material, 3-quinuclidinone.

Methodology:

  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared as described in Protocol 1.

  • Grignard Reaction: A solution of 3-quinuclidinone in anhydrous THF is added dropwise to the Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent.

  • Purification: The combined organic layers are dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel followed by recrystallization to afford pure Quifenadine.

  • Salt Formation: The purified Quifenadine is converted to its hydrochloride salt as described in Protocol 1.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis protocols, the following diagrams have been generated using the DOT language.

G cluster_0 Protocol 1: Grignard Reaction with Methylquinuclidine-3-carboxylate A1 Methylquinuclidine-3-carboxylate C1 Grignard Reaction (-10 to 0°C, THF) A1->C1 B1 Phenylmagnesium bromide B1->C1 D1 Intermediate Complex C1->D1 E1 Hydrolysis D1->E1 F1 Crude Quifenadine E1->F1 G1 Recrystallization F1->G1 H1 Purified Quifenadine G1->H1 I1 HCl Addition H1->I1 J1 This compound I1->J1

Caption: Workflow for the synthesis of this compound via the Grignard reaction with methylquinuclidine-3-carboxylate.

G cluster_1 Protocol 2: Grignard Reaction with 3-Quinuclidinone A2 3-Quinuclidinone C2 Grignard Reaction (0°C to RT, THF) A2->C2 B2 Phenylmagnesium bromide B2->C2 D2 Intermediate Complex C2->D2 E2 Hydrolysis D2->E2 F2 Crude Quifenadine E2->F2 G2 Column Chromatography & Recrystallization F2->G2 H2 Purified Quifenadine G2->H2 I2 HCl Addition H2->I2 J2 This compound I2->J2

Caption: Workflow for the synthesis of this compound starting from 3-quinuclidinone.

Discussion and Reproducibility Assessment

Protocol 1 is a well-documented and high-yielding route to this compound. The reported yields of 76-82% and high purity make it an attractive method for reliable production.[3] The reaction conditions are specific, and the purification by recrystallization is a straightforward and effective method for obtaining a high-purity product. The reproducibility of this protocol is generally considered to be high, provided that anhydrous conditions are strictly maintained during the Grignard reaction.

Protocol 2 , starting from 3-quinuclidinone, offers the advantage of using a more accessible and potentially less expensive starting material. However, the synthesis of the target tertiary alcohol from the ketone via a Grignard reaction can be more challenging to control. Over-addition of the Grignard reagent or side reactions can lead to the formation of byproducts, potentially lowering the overall yield and complicating the purification process. The purification often requires column chromatography, which can be more time-consuming and resource-intensive than simple recrystallization. While this route is chemically feasible, its reproducibility may be more variable and highly dependent on the precise control of reaction conditions and the effectiveness of the purification strategy. Consistent and high yields may require significant process optimization.

Conclusion

Both presented protocols offer viable pathways for the synthesis of this compound.

  • Protocol 1 (from Methylquinuclidine-3-carboxylate) is recommended for applications where high yield, high purity, and robust reproducibility are critical. Its well-established nature provides a higher degree of confidence in achieving the desired outcome.

  • Protocol 2 (from 3-Quinuclidinone) presents a potentially more cost-effective alternative due to the nature of the starting material. However, researchers should be prepared for more extensive process development and optimization to achieve consistent and high yields. The purification of the final product may also require more advanced techniques.

The choice of protocol will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and the desired balance between starting material cost and process robustness.

References

Unraveling the Bioavailability of Quifenadine Hydrochloride: A Look at Oral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the pharmacokinetic profiles of different oral formulations of Quifenadine hydrochloride remains a subject of limited public research. While this second-generation antihistamine is available in various forms, including tablets and capsules, detailed, publicly accessible studies directly comparing their pharmacokinetic parameters are scarce. However, available data for the oral administration of this compound provides valuable insights into its absorption, distribution, metabolism, and excretion.

This compound is primarily marketed in post-Soviet countries and is recognized for its efficacy in treating various allergic conditions. Understanding its pharmacokinetic properties is crucial for optimizing therapeutic outcomes.

Pharmacokinetic Profile of Oral this compound

Following oral administration, this compound is absorbed from the gastrointestinal tract. General pharmacokinetic parameters indicate a bioavailability of 45%, with the time to reach maximum plasma concentration (Tmax) being approximately 1 hour[1]. The drug is metabolized in the liver.

Due to the lack of specific data for different formulations, a direct comparative analysis of parameters such as peak plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t½) for tablets versus capsules cannot be provided at this time. Such a comparison would require a dedicated bioequivalence study.

ParameterValueFormulation
Bioavailability45%Oral (unspecified)[1]
Tmax1 hourOral (unspecified)[1]
CmaxData not available-
AUCData not available-
Half-lifeData not available-

Table 1: Pharmacokinetic Parameters of Oral this compound

Experimental Protocol for a Comparative Pharmacokinetic Study

To definitively compare different formulations of this compound, a randomized, crossover bioequivalence study would be the standard approach. The following outlines a typical experimental protocol for such a study.

A randomized, two-way crossover study would be conducted in a cohort of healthy adult volunteers. The study would involve administering a single dose of each this compound formulation (e.g., tablet and capsule) to each participant in separate study periods, with a washout period in between.

Experimental Workflow

G cluster_0 Screening & Enrollment cluster_1 Study Period 1 cluster_2 Washout Period cluster_3 Study Period 2 cluster_4 Sample Analysis & Data Interpretation A Subject Recruitment B Inclusion/Exclusion Criteria Assessment A->B C Informed Consent B->C D Randomization to Formulation A or B C->D E Single Dose Administration D->E F Serial Blood Sampling (pre-dose and post-dose at specified time points) E->F G Drug Elimination F->G H Crossover to Alternate Formulation G->H I Single Dose Administration H->I J Serial Blood Sampling I->J K LC-MS/MS Bioanalysis of Plasma Samples for Quifenadine Concentration J->K L Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) K->L M Statistical Analysis (ANOVA) for Bioequivalence Assessment L->M

Figure 1: Generalized workflow for a comparative pharmacokinetic study.

Methodology Details:

  • Subjects: A sufficient number of healthy adult male and/or female volunteers would be recruited.

  • Dosing: A single oral dose of a standardized strength of this compound for each formulation would be administered.

  • Blood Sampling: Blood samples would be collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

  • Analytical Method: Plasma concentrations of Quifenadine would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½) would be calculated from the plasma concentration-time data for each subject and formulation.

  • Statistical Analysis: The data would be statistically analyzed to determine if the two formulations are bioequivalent, typically by comparing the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC.

References

Safety Operating Guide

Navigating the Safe Disposal of Quifenadine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Quifenadine hydrochloride, a second-generation H1-histamine receptor antagonist, understanding the correct disposal procedures is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a procedural framework for the safe disposal of this compound, grounded in established principles of pharmaceutical waste management.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical products, including research compounds like this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing pharmaceutical waste management.[1][2] These regulations categorize pharmaceutical waste as either hazardous or non-hazardous, each with specific disposal requirements.

It is crucial to note that state and local regulations may impose more stringent requirements than federal mandates. Therefore, laboratory personnel must be familiar with their specific regional guidelines.

General Disposal Procedures for this compound

While specific disposal protocols for this compound are not extensively documented, the following step-by-step process, based on general principles of chemical and pharmaceutical waste disposal, should be followed.

Step 1: Review the Safety Data Sheet (SDS)

Before handling or disposing of any chemical, always consult its SDS. The SDS for similar compounds, such as Fexofenadine hydrochloride, indicates that the substance should not be released into the environment.[3] It also advises against disposing of the chemical down the drain.[3] The SDS will provide critical information on physical and chemical properties, hazards, and appropriate handling and disposal precautions.

Step 2: Characterize the Waste

Determine if the this compound waste is considered hazardous. While the available SDS for a similar compound does not classify it as a hazardous substance under CERCLA or SARA, it is essential to evaluate the specific characteristics of the waste stream in your laboratory.[3] Factors to consider include:

  • Toxicity: Assess the acute and chronic toxicity of the compound.

  • Ignitability: Determine if the waste has a flashpoint that would classify it as ignitable.

  • Corrosivity: Evaluate the pH of the waste to determine if it is corrosive.

  • Reactivity: Assess the stability of the waste and its potential to react with other substances.

If the waste exhibits any of these characteristics, it must be managed as hazardous waste.

Step 3: Segregate the Waste

Proper waste segregation is paramount to prevent accidental chemical reactions and to ensure compliant disposal. This compound waste should be collected in a dedicated, clearly labeled, and sealed container. This container should be compatible with the chemical properties of the compound. Avoid mixing it with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 4: Package and Label for Disposal

The waste container must be securely sealed and labeled with the following information:

  • The words "Hazardous Waste" (if applicable)

  • The chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The name and contact information of the generating laboratory or researcher

Step 5: Arrange for Professional Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Most pharmaceutical waste is ultimately incinerated at a permitted treatment, storage, and disposal facility (TSDF).[2] Never attempt to dispose of chemical waste in the regular trash or by flushing it down the sewer.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps to determine the appropriate disposal pathway for this compound.

G start Start: Quifenadine Hydrochloride Waste sds Consult Safety Data Sheet (SDS) start->sds characterize Characterize Waste: Hazardous or Non-Hazardous? sds->characterize hazardous Segregate and Label as HAZARDOUS WASTE characterize->hazardous Hazardous non_hazardous Segregate and Label as NON-HAZARDOUS CHEMICAL WASTE characterize->non_hazardous Non-Hazardous contact_ehs Contact Environmental Health & Safety (EHS) for Pickup hazardous->contact_ehs non_hazardous->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Compliant Disposal disposal->end

Disposal Decision Workflow for this compound

Quantitative Data and Experimental Protocols

Currently, there is a lack of publicly available, specific quantitative data on the disposal of this compound, such as degradation rates under various disposal conditions or specific leaching data from landfills. Similarly, detailed experimental protocols for the neutralization or degradation of this compound for disposal purposes are not readily found in the scientific literature. Researchers should adhere to the general principles of chemical waste management and consult with their institution's EHS professionals for guidance on specific disposal procedures.

By following these guidelines and the decision-making workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Quifenadine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Quifenadine hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, adherence to appropriate personal protective equipment protocols is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. A particle filter is recommended.[1] Ensure adequate ventilation to avoid dust formation.[1]

For operations with a higher risk of aerosolization or when handling larger quantities, a risk assessment should be performed to determine if enhanced respiratory protection, such as an N95 respirator or a powered air-purifying respirator (PAPR), is necessary.[2][3]

Operational Handling Protocol

A systematic approach to handling this compound will ensure minimal exposure and maintain a safe laboratory environment.

Preparation:

  • Ensure the work area, such as a chemical fume hood or a designated bench with adequate ventilation, is clean and uncluttered.

  • Assemble all necessary equipment and reagents before commencing work.

  • Verify that a calibrated safety shower and eyewash station are readily accessible.

Handling:

  • Wear the appropriate PPE as outlined in the table above.

  • Handle this compound in a well-ventilated area to avoid the formation of dust.[1]

  • When weighing or transferring the powder, use techniques that minimize dust generation, such as careful scooping and gentle pouring.

  • Avoid direct contact with skin, eyes, and clothing.[1] In case of contact, follow first-aid measures immediately.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Keep the container tightly closed and protected from light.[1]

  • For maintaining product quality, store in a freezer.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled hazardous waste container.

  • For spills, sweep up the solid material and shovel it into a suitable container for disposal.[1] Avoid actions that create dust.

Disposal Procedure:

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Alternatively, for small quantities of unused medicine, consider drug take-back programs if available.[4][5]

  • If a take-back program is not accessible, the unused medicine can be disposed of in the household trash by following these steps:

    • Remove the drug from its original container.

    • Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[4][5][6]

    • Place the mixture in a sealed container like a resealable plastic bag.[4][5]

    • Dispose of the sealed container in the trash.[4]

  • Scratch out all personal information on the empty medicine packaging before discarding it.[4][6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Ventilated Work Area gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer Compound (Minimize Dust) don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment collect_waste Collect Contaminated Waste experiment->collect_waste End of Experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose via Approved Methods collect_waste->dispose remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quifenadine hydrochloride
Reactant of Route 2
Quifenadine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.